1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
Description
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Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O11/c1-5(15)21-9-10(22-6(2)16)12(23-7(3)17)14(24-8(4)18)25-11(9)13(19)20/h9-12,14H,1-4H3,(H,19,20)/t9-,10-,11-,12+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWVABAZBHDMEY-ZXPJVPCYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: Properties and Applications
For researchers, scientists, and professionals in drug development, understanding the chemical characteristics of key intermediates is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and applications of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its derivatives, with a focus on its role in glycosylation reactions.
Core Chemical and Physical Properties
This compound is a derivative of D-glucuronic acid, a sugar acid formed by the oxidation of the C-6 hydroxyl group of glucose. The acetylation of the hydroxyl groups enhances its solubility in organic solvents and makes it a versatile building block in organic synthesis, particularly for the formation of glucuronides. Glucuronidation is a major pathway in drug metabolism, where the addition of a glucuronic acid moiety to a drug molecule increases its water solubility and facilitates its excretion from the body.
The methyl ester of this compound is a commonly used reagent in these synthetic processes.
Table 1: Chemical and Physical Properties of this compound and its Methyl Ester
| Property | This compound | This compound Methyl Ester |
| CAS Number | 62133-77-1[1] | 7355-18-2[2][3][4] |
| Molecular Formula | C₁₄H₁₈O₁₁[1][5] | C₁₅H₂₀O₁₁[3][4][6] |
| Molecular Weight | 362.29 g/mol [1][5] | 376.31 g/mol [2][4][6] |
| Appearance | - | White to off-white powder[2] |
| Melting Point | - | 175-177 °C[3], 177.0 to 181.0 °C, 179 °C[7] |
| Solubility | - | Easily soluble in acetonitrile and hot butanone[2]. Soluble in dichloromethane and ethyl acetate.[3] |
| Specific Rotation [α]D | - | +6.0° to +11.0° (c=1, CHCl₃)[2], +7.0° to +9.0° (c=1, CHCl₃) |
| Storage | - | Store in a tightly closed container in a cool and dry area.[2] Recommended long-term storage at -20°C.[8] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a glycosyl donor.
α-Glucuronidation of (-)-Menthol
This protocol describes the synthesis of (-)-menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester.[9]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (91.5 mg, 0.243 mmol)
-
(-)-Menthol (58.6 mg, 0.376 mmol)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (105.1 mg, 0.375 mmol)
-
Dichloromethane (DCM) (5.0 mL)
-
Ethyl acetate
-
Ice water
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in dichloromethane, add Tf₂NH at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to yield the desired α-glucuronide.
β-Glucuronidation of (-)-Menthol
This protocol details a method for the selective β-D-glucuronidation of (-)-menthol.[10]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (52.8 mg, 0.14 mmol)
-
(-)-Menthol (34.7 mg, 0.22 mmol)
-
Trimethylsilyl bis(trifluoromethanesulfonyl)imide (Tf₂NTMS) (15 µL, 0.07 mmol)
-
1,4-Dioxane (3.0 mL)
-
Chloroform
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in 1,4-dioxane, add Tf₂NTMS at room temperature.
-
Stir the reaction mixture for 15 minutes at 60 °C.
-
Extract the mixture with chloroform.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (n-hexane : ethyl acetate = 4 : 1) to afford the β-glucuronide.
Synthesis and Reaction Pathways
The synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic acid, an epimer of the glucuronic acid derivative, provides a relevant example of a synthetic workflow in this area of carbohydrate chemistry.[11] The following diagram illustrates the key steps in such a synthesis, which involves protection, deprotection, and oxidation steps.
Caption: Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid.
A crucial application of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid methyl ester is its use as a glycosyl donor in the synthesis of glucuronides. The stereochemical outcome of the glycosylation reaction (α or β) can be controlled by the choice of activator and solvent.
Caption: Stereoselective Glucuronidation Pathways.
Applications in Research and Development
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid and its derivatives are invaluable reagents in glycobiology and medicinal chemistry.[12] They are instrumental in the synthesis of drug metabolites for pharmacological and toxicological studies. Furthermore, these compounds have been utilized in the development of water-soluble prodrugs, for instance, in creating glucuronide derivatives of the anticancer drug camptothecin.[13] The ability to selectively synthesize α- or β-glucuronides is critical, as the biological activity and metabolic fate of a glycoside are often dependent on the anomeric configuration.
References
- 1. scbt.com [scbt.com]
- 2. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid methyl ester [deyerchem.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]
- 5. This compound | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester | 7355-18-2 | MT06631 [biosynth.com]
- 8. cdn.usbio.net [cdn.usbio.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. goldbio.com [goldbio.com]
Elucidation of the Structure of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid, a key biochemical reagent in the field of glycobiology and a derivative of the common drug metabolite, glucuronic acid.[1][2] This document outlines the spectroscopic data, experimental protocols for its characterization, and the logical workflow for its structural determination.
Chemical Structure and Properties
This compound is a derivative of D-glucuronic acid in which the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated. The anomeric proton is in the beta configuration.
Molecular Formula: C₁₄H₁₈O₁₁[3][4]
Molecular Weight: 362.29 g/mol [3][4]
Spectroscopic Data for Structural Confirmation
The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (J, Hz) |
| 1 | 5.70 (d) | 91.7 | J = 8.4 Hz (H1-H2) |
| 2 | 5.07 (dd) | 70.4 | J = 8.4 Hz (H2-H1), J = 9.7 Hz (H2-H3) |
| 3 | 5.27 (t) | 72.6 | J = 9.7 Hz (H3-H2, H3-H4) |
| 4 | 5.07 (t) | 68.2 | J = 9.7 Hz (H4-H3, H4-H5) |
| 5 | 3.62 (ddd) | 77.6 | J = 9.7 Hz (H5-H4), J = 4.2 Hz (H5-H6a), J = 2.3 Hz (H5-H6b) |
| 6 | - | 169.1 (C=O) | - |
| Acetyl CH₃ | 2.08, 2.03, 2.00, 1.99 (s) | 20.8, 20.6 | - |
| Acetyl C=O | - | 170.3, 170.1, 169.3 | - |
Note: Data is compiled from literature and may vary slightly based on solvent and instrument frequency. The provided data is for the acid form in CDCl₃.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for this type of compound.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (observed) | Interpretation |
| [M+Na]⁺ | 371.2 | Sodium adduct of the molecule |
| [M+K]⁺ | 387.1 | Potassium adduct of the molecule |
Note: Data obtained via Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound.
Synthesis of 1,2,3,4-Tetra-O-acetyl-β-D-mannuronic Acid (as a representative protocol)
While the direct synthesis of the title compound can be achieved through various methods, a representative protocol for a similar acetylated uronic acid is presented below. This can be adapted for the synthesis of the glucuronic acid derivative.
-
Protection of the primary alcohol: D-mannose is first treated to regioselectively protect the C-6 hydroxyl group, for instance, by tritylation.
-
Per-acetylation: The remaining hydroxyl groups are then acetylated using a standard acetylating agent like acetic anhydride in the presence of a catalyst.
-
Deprotection of the primary alcohol: The protecting group at C-6 is selectively removed.
-
Oxidation: The primary alcohol at C-6 is oxidized to a carboxylic acid using a suitable oxidizing agent such as TEMPO/BAIB.[6]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8]
-
Data Referencing: Reference the spectra to the residual solvent signal.[7][8]
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ M) in a suitable solvent mixture such as acetonitrile/methanol.[9]
-
Ionization: Introduce the sample solution into an electrospray ionization (ESI) source.
-
Analysis: Acquire mass spectra using a time-of-flight (TOF) or other high-resolution mass analyzer.[7][9]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow for structure elucidation and a representative signaling pathway where glucuronidation is a key step.
Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.
Caption: Simplified signaling pathway of drug metabolism highlighting the role of glucuronidation.
References
- 1. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid | Vitaceae [vitaceae.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège [popups.uliege.be]
In-depth Technical Guide: The Elusive Molecular Structure of C14H18O11
Researchers, scientists, and drug development professionals delving into novel molecular architectures will find the pursuit of compounds with the specific molecular formula C14H18O11 to be a challenging endeavor. Extensive searches of prominent chemical databases, including PubChem and the Chemical Abstracts Service (CAS) Registry, have not yielded a readily identifiable, named compound corresponding to this exact formula. This suggests that C14H18O11 may represent a novel, yet-to-be-characterized natural product, a transient synthetic intermediate, or a rare derivative of a more complex molecule.
This guide addresses the current landscape of information regarding the potential molecular structure and conformation of a compound with the formula C14H18O11. Given the absence of a specific identified compound, this paper will focus on the theoretical possibilities and the experimental and computational methodologies that would be essential for its characterization were it to be isolated or synthesized.
Theoretical Structural Possibilities
The molecular formula C14H18O11 indicates a high degree of oxygenation and a relatively low hydrogen-to-carbon ratio, suggesting the presence of multiple rings, double bonds, and a variety of oxygen-containing functional groups. Potential structural motifs could include:
-
Polysaccharide Derivatives: The high oxygen content is characteristic of carbohydrates. The formula could correspond to a disaccharide or a heavily modified monosaccharide.
-
Polyketides: These natural products are known for their diverse and often complex oxygenated structures.
-
Terpenoid Derivatives: Highly oxidized terpenoids could potentially match this molecular formula.
-
Aromatic Compounds: The presence of a benzene ring with multiple hydroxyl, ether, or carboxylic acid functional groups is another possibility.
Methodologies for Structural Elucidation and Conformational Analysis
Should a compound with the molecular formula C14H18O11 be isolated or synthesized, a combination of spectroscopic and computational techniques would be required for its complete characterization.
Spectroscopic Techniques
A summary of key spectroscopic data that would be essential for structure determination is presented in Table 1.
| Spectroscopic Technique | Information Yielded |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination to confirm the elemental composition of C14H18O11. Fragmentation patterns can provide clues about the connectivity of atoms. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including the chemical environment of each proton and carbon atom, their connectivity, and stereochemical relationships. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons, allowing for the assembly of molecular fragments and the determination of the complete covalent structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Can indicate the presence of conjugated systems, such as aromatic rings or polyenes. |
| X-ray Crystallography | If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and absolute stereochemistry. |
Experimental Protocols
A generalized workflow for the structural elucidation of a novel compound is outlined below.
A Comprehensive Technical Guide to the Synthesis and Characterization of Tetra-O-acetyl-beta-D-glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, and characterization of tetra-O-acetyl-beta-D-glucuronic acid, a key intermediate in the synthesis of various biologically significant glucuronides. This document details established synthetic methodologies, comprehensive characterization data, and the biological relevance of D-glucuronic acid and its derivatives.
Introduction
Tetra-O-acetyl-beta-D-glucuronic acid is a protected form of D-glucuronic acid, a crucial carbohydrate involved in a major metabolic pathway known as glucuronidation. In this process, a wide array of endogenous and exogenous substances, including drugs, toxins, and hormones, are conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body[1]. The acetyl protecting groups on the hydroxyl functionalities of glucuronic acid render it soluble in organic solvents and allow for selective chemical transformations, making it a valuable building block in synthetic organic chemistry, particularly for the preparation of drug metabolites and glycoside-based therapeutics.
This guide outlines two primary synthetic routes to tetra-O-acetyl-beta-D-glucuronic acid and provides detailed characterization data to aid researchers in its preparation and identification.
Synthesis Methodologies
There are two principal routes for the synthesis of tetra-O-acetyl-beta-D-glucuronic acid:
-
Route A: Synthesis via the methyl ester intermediate, starting from D-glucuronolactone.
-
Route B: Direct acetylation of D-glucuronic acid.
Experimental Protocols
This two-step procedure involves the initial synthesis of the methyl ester of tetra-O-acetyl-β-D-glucuronic acid, followed by the selective hydrolysis of the methyl ester.
Step 1: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate
This procedure is adapted from a reliable method for the preparation of the methyl ester intermediate.
-
Materials:
-
D-Glucuronolactone
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Acetic anhydride
-
Anhydrous sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
-
Procedure:
-
Under an inert atmosphere, a flask is charged with methanol and a catalytic amount of sodium hydroxide. The mixture is stirred until the sodium hydroxide is completely dissolved.
-
The solution is cooled to 0°C, and D-glucuronolactone is added portion-wise while maintaining the temperature at 0°C.
-
After the addition is complete, the reaction is stirred for an additional 30 minutes at 0°C.
-
The solvent is removed under reduced pressure to yield a foam, which is then dried under vacuum.
-
To the flask containing the foam, acetic anhydride and anhydrous sodium acetate are added.
-
The mixture is heated to 90°C for 1.5 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is diluted with ethyl acetate and filtered.
-
The filtrate is washed with a saturated aqueous solution of sodium bicarbonate, then with water, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting residue is recrystallized from ethanol to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as a solid.
-
Step 2: Hydrolysis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate
This step involves the selective cleavage of the methyl ester to afford the desired carboxylic acid.
-
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Dowex 50WX8 resin (or other acidic resin)
-
-
Procedure:
-
A solution of potassium hydroxide in a mixture of water and methanol is prepared and cooled to 0°C.
-
The protected methyl glucuronide is added to the cooled solution.
-
The reaction mixture is stirred at 0°C for a period of 3 to 6 days, with the progress of the reaction monitored by thin-layer chromatography.
-
Upon completion, the solvents are removed under vacuum.
-
The solid residue is dissolved in water and neutralized using an acidic ion-exchange resin (e.g., Dowex 50WX8).
-
The resin is filtered off, and the filtrate is lyophilized to yield tetra-O-acetyl-beta-D-glucuronic acid.
-
This method allows for the direct preparation of the target compound from D-glucuronic acid.
-
Materials:
-
D-Glucuronic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
Glucuronic acid is added to a stirred solution of acetic anhydride containing a catalytic amount of concentrated sulfuric acid.
-
The reaction temperature is allowed to rise and is maintained for approximately one hour with stirring.
-
The reaction mixture is then cooled to room temperature.
-
Water is added to the stirred solution, which leads to the crystallization of the product.
-
The crystals of 1,2,3,4-tetra-O-acetyl-β-D-glucuronic acid monohydrate are collected by filtration and washed with water.
-
Characterization Data
The following tables summarize the key characterization data for tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester intermediate.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Tetra-O-acetyl-beta-D-glucuronic acid monohydrate | C₁₄H₁₈O₁₁·H₂O | 380.30 | 116-119[2] |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | C₁₅H₂₀O₁₁ | 376.31 | 175-177[3] |
Table 2: Spectroscopic Data for Tetra-O-acetyl-beta-D-glucuronic acid monohydrate
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 1.99 (s, 3H, Me), 2.01 (s, 3H, Me), 2.03 (s, 3H, Me), 2.07 (s, 3H, Me), 4.62 (d, 1H, J = 9.16 Hz, H6), 5.11 (dd, 1H, J = 6.8 and 8.5 Hz, H2), 5.25 (t, 1H, J = 8.5 Hz, H3), 5.41 (t, 1H, J = 8.5 Hz, H4), 5.83 (d, 1H, J = 6.8 Hz, H1)[2] |
| ¹³C NMR (CDCl₃) | δ (ppm): 20.5, 20.8, 68.9, 70.2, 72.0, 73.1, 97.4, 166.4, 168.8, 169.2, 169.3, 169.9[2] |
| IR (KBr, cm⁻¹) | 3608–3401, 1761, 1747, 1618[2] |
| Mass Spec. (ES+) | m/z 385.2 [M+Na]⁺, 401.1 [M+K]⁺[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of tetra-O-acetyl-beta-D-glucuronic acid via the methyl ester intermediate (Route A).
Caption: Synthetic pathway from D-glucuronolactone to the target acid.
Biological Role of Glucuronidation
The diagram below provides a conceptual overview of the role of glucuronidation in the metabolism and detoxification of xenobiotics and endogenous compounds.
Caption: The role of glucuronidation in cellular detoxification.
Conclusion
This technical guide has provided detailed methodologies for the synthesis of tetra-O-acetyl-beta-D-glucuronic acid, a pivotal compound for researchers in glycobiology and drug development. The comprehensive characterization data and visual representations of the synthetic workflow and biological context are intended to facilitate its practical application in the laboratory. The synthesis of this protected form of D-glucuronic acid is a critical first step in the development of various glucuronide-based molecules for therapeutic and diagnostic purposes.
References
The Pivotal Role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid in Modern Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the precise synthesis of complex carbohydrates and glycoconjugates is paramount for advancing our understanding of biological processes and for the development of novel therapeutics. Among the arsenal of tools available to the modern chemist, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester derivative have emerged as indispensable building blocks. This technical guide provides an in-depth exploration of the role of this versatile reagent, offering detailed experimental protocols, quantitative data, and logical workflows to empower researchers in their scientific endeavors.
Introduction to this compound
This compound is a protected form of D-glucuronic acid, a critical carbohydrate component of many biologically important molecules, including glycosaminoglycans and various metabolites. The acetyl protecting groups enhance its stability and solubility in organic solvents, making it an ideal precursor for a range of chemical transformations.[1] Its primary application lies in its role as a glycosyl donor in the synthesis of glucuronides, which are crucial for processes such as drug metabolism and detoxification.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its commonly used methyl ester is essential for its effective application in synthesis.
| Property | This compound | Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate |
| Molecular Formula | C₁₄H₁₈O₁₁[3] | C₁₅H₂₀O₁₁ |
| Molecular Weight | 362.29 g/mol [3] | 376.31 g/mol |
| Appearance | White solid | Powder |
| Melting Point | Not specified | 175-177 °C[4] |
| Optical Activity [α]D | Not specified | +8.1° to +9.5° (c=1 in Chloroform) |
| Solubility | Not specified | Dichloromethane, Ethyl acetate[4] |
| Storage | Not specified | 2-8°C |
Core Application: A Versatile Glycosyl Donor in Glucuronide Synthesis
The primary utility of this compound and its methyl ester lies in their function as glycosyl donors for the formation of glucuronide linkages. This is particularly significant in the synthesis of drug metabolites and prodrugs, where glucuronidation plays a key role in increasing the water solubility of compounds, facilitating their excretion.
Synthesis of α-Glucuronides
A notable application is the facile synthesis of α-glucuronides. The use of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate in the presence of a suitable activator allows for the stereoselective formation of the α-anomer, a configuration that can be challenging to achieve through other methods.[2]
Quantitative Data on α-Glucuronidation Reactions
The following table summarizes the reaction conditions and yields for the synthesis of various terpenyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl esters using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the glycosyl donor.[2]
| Acceptor Alcohol | Activator | Solvent | Reaction Time (h) | Yield (%) |
| (-)-Menthol | Tf₂NH | DCM | 2 | 50 |
| β-Cholestanol | Tf₂NH | DCM | 3 | 70 |
| 1-Adamantanol | Tf₂NH | DCM | 1 | 56 |
| 2-Adamantanol | Tf₂NH | DCM | 1.5 | 55 |
Application in Drug Development: The Prodrug Approach
A significant application of this compound is in the development of glucuronide prodrugs. This strategy involves attaching a glucuronic acid moiety to a pharmacologically active compound. The resulting prodrug is often inactive and has improved pharmacokinetic properties, such as increased water solubility. Upon administration, the prodrug can be selectively cleaved by the enzyme β-glucuronidase, which is often present at elevated levels in specific tissues, such as tumor microenvironments, to release the active drug.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound derivatives.
Protocol 1: Synthesis of (-)-Menthyl 2,3,4-tri-O-acetyl-α-D-glucuronide methyl ester[2]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (91.5 mg, 0.243 mmol)
-
(-)-Menthol (58.6 mg, 0.376 mmol)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (105.1 mg, 0.375 mmol)
-
Dichloromethane (DCM) (5.0 mL)
-
Ethyl acetate
-
Ice water
-
Silica gel for column chromatography
-
n-hexane
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate and (-)-menthol in DCM, add Tf₂NH at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of n-hexane and ethyl acetate (e.g., 4:1) to afford the desired α-glucuronide.
Protocol 2: General Procedure for Deprotection of Acetyl Groups
Materials:
-
Protected glucuronide
-
Sodium methoxide (catalytic amount)
-
Anhydrous methanol
-
Amberlite IR-120 (H⁺) resin
Procedure:
-
Dissolve the acetylated glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected glucuronide.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound shows characteristic signals for the acetyl methyl protons around δ 1.99-2.08 ppm. The anomeric proton (H-1) typically appears as a doublet around δ 5.70 ppm.[6]
-
¹³C NMR (CDCl₃): The carbon NMR spectrum displays signals for the carbonyl carbons of the acetyl groups in the region of δ 169-171 ppm and the anomeric carbon (C-1) around δ 91.7 ppm.[6]
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique commonly used to determine the molecular weight of these compounds. For this compound, common adducts observed are [M+Na]⁺ and [M+K]⁺.[6]
Infrared (IR) Spectroscopy
-
IR (KBr): The IR spectrum shows strong absorption bands corresponding to the C=O stretching of the acetyl groups (around 1749 cm⁻¹) and the carboxylic acid (around 1761 cm⁻¹), as well as C-O stretching frequencies.[6]
Conclusion
This compound and its methyl ester are powerful and versatile tools in the field of glycobiology and medicinal chemistry. Their utility as glycosyl donors for the stereoselective synthesis of glucuronides, coupled with their crucial role in the development of targeted prodrug therapies, underscores their importance. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in harnessing the full potential of this valuable chemical entity for the advancement of science and medicine.
References
An In-depth Technical Guide to 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid as a Biochemical Reagent
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester derivative, pivotal reagents in the fields of glycobiology and pharmaceutical sciences. This document details their chemical properties, synthesis, and applications, with a focus on their role in the synthesis of complex glycans and the development of innovative prodrug therapies.
Core Chemical and Physical Properties
This compound is a protected form of D-glucuronic acid, a key component of many polysaccharides and a crucial molecule in the metabolic process of glucuronidation.[1][2] The acetyl groups serve as protecting groups for the hydroxyl moieties, enhancing the compound's stability and solubility in organic solvents, which is advantageous for various chemical syntheses.[3] Its methyl ester derivative is also widely used as a precursor in glycosylation reactions.[4]
A summary of the key physicochemical properties for both the acid and its methyl ester is provided below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₁₁ | [5][6] |
| Molecular Weight | 362.29 g/mol | [5][6] |
| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylic acid | [5] |
| CAS Number | 62133-77-1 | [6] |
| Computed XLogP3 | -0.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 11 | [5] |
| Rotatable Bond Count | 5 | [5] |
| Exact Mass | 362.08491139 Da | [5] |
| Topological Polar Surface Area | 152 Ų | [5] |
Table 2: Physicochemical Properties of this compound Methyl Ester
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₁₁ | [7][8] |
| Molecular Weight | 376.31 g/mol | [8] |
| CAS Number | 7355-18-2 | [7][8] |
| Melting Point | 175-177 °C | [7] |
| Optical Activity ([α]20/D) | 8.1 to 9.5 ° (c = 1% in chloroform) | [8] |
| Assay | ≥98% (GC) | [8] |
| Form | Powder | [8] |
| Solubility | Dichloromethane, Ethyl acetate | [7] |
| Storage Temperature | 2-8°C (short-term at room temperature is acceptable) | [7][8] |
Synthesis and Key Reactions
The acetylated glucuronic acid derivatives are crucial starting materials for the synthesis of various biologically significant molecules. The following sections detail the synthesis of the methyl ester and its subsequent use in glycosylation reactions, as well as the deprotection to yield the free glucuronic acid moiety.
Experimental Protocol: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
This protocol is adapted from a procedure that provides an economic and reliable method for the synthesis of the methyl ester from D-glucuronolactone.[9]
Materials:
-
D-Glucuronolactone
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Acetic anhydride (Ac₂O)
-
Sodium acetate (NaOAc)
-
250-mL three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen line
Procedure:
-
Equip a 250-mL three-necked round-bottomed flask with a magnetic stirrer, thermometer, and a connection to a nitrogen line.
-
Add methanol to the flask and cool the solution in an ice bath.
-
Slowly add ground sodium hydroxide to the stirred methanol solution.
-
Add D-glucuronolactone in portions to the solution over a period of 20-30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Concentrate the solution under reduced pressure to obtain the crude methyl glucopyranosiduronate.
-
To the crude product, add acetic anhydride and sodium acetate.
-
Heat the mixture with stirring to facilitate the acetylation of the hydroxyl groups.
-
Monitor the reaction by TLC until completion.
-
After cooling, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by silica gel column chromatography to yield methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.
Application in Glycosylation Reactions
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate is a versatile glycosyl donor for the synthesis of α-glucuronides, which are components of some biologically active oligosaccharides.[4]
Experimental Protocol: Facile α-Glucuronidation
The following is a general procedure for the synthesis of α-glucuronides using methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate as the donor.[10]
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (glycosyl donor)
-
Alcohol acceptor (e.g., (-)-menthol, 1-adamantanol, β-cholestanol)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (activator)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (1.0 eq) and the alcohol acceptor (1.5-2.0 eq) in anhydrous DCM at room temperature, add Tf₂NH (1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired α-glucuronide.
Deprotection of Acetyl Groups
The removal of the acetyl protecting groups is a critical step to unveil the final glucuronide product. The Zemplén de-O-acetylation is a widely used method for this purpose.[11]
Experimental Protocol: Zemplén De-O-acetylation
Materials:
-
O-acetylated glucuronide
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 28%)
-
Ion-exchange resin (H⁺ form)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Dissolve the O-acetylated compound in anhydrous MeOH under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add a catalytic amount of NaOMe solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Add H⁺ form ion-exchange resin to the reaction mixture and stir until the pH becomes neutral.
-
Filter off the resin and wash it with MeOH.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If necessary, purify the residue by silica gel column chromatography to obtain the deprotected product.
Applications in Drug Development
A significant application of acetylated glucuronic acid derivatives is in the synthesis of glucuronide prodrugs.[3] This strategy is particularly relevant in oncology for targeted drug delivery.[4] Glucuronide prodrugs are designed to be inactive until they are cleaved by the enzyme β-glucuronidase, which is found in high concentrations in the microenvironment of some tumors.[3][12]
Workflow for Glucuronide Prodrug Synthesis and Activation
The following diagram illustrates the general workflow for the synthesis of a glucuronide prodrug using an acetylated glucuronic acid precursor and its subsequent activation in a tumor microenvironment.
Caption: Workflow for glucuronide prodrug synthesis and targeted activation.
This approach has been successfully applied in the development of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT).[3][4][8]
Role in Glycobiology Research
In the field of glycobiology, this compound and its derivatives are indispensable tools for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] These molecules are essential for studying protein-glycan interactions, the structure and function of glycosaminoglycans, and the role of carbohydrates in various biological processes.[1]
General Workflow for Oligosaccharide Synthesis
The diagram below outlines a simplified, logical workflow for the use of acetylated glucuronic acid in the synthesis of a disaccharide, a fundamental step in building more complex oligosaccharides.
Caption: Workflow for disaccharide synthesis using an activated glucuronic acid donor.
Conclusion
This compound and its methyl ester are highly valuable and versatile reagents. Their utility spans from fundamental glycobiology research, enabling the synthesis of complex carbohydrate structures, to advanced pharmaceutical applications, particularly in the design of targeted cancer therapies. The experimental protocols and workflows detailed in this guide aim to provide researchers and drug development professionals with a solid foundation for the effective use of these important biochemical tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid | Amrita Therapeutics [amritatherapeutics.com]
- 3. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. This compound | C14H18O11 | CID 11337399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate =98 GC 7355-18-2 [sigmaaldrich.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The liberation of glucuronic acid from conjugated glucuronides by β-glucuronidase - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the reactivity of acetylated glucuronic acid donors
An In-depth Technical Guide to the Reactivity of Acetylated Glucuronic Acid Donors
Introduction
Glucuronic acid, a key carbohydrate, plays a vital role in numerous biological processes. It is a fundamental component of glycosaminoglycans (GAGs) like heparin and chondroitin sulfate and is crucial for detoxification pathways where the body conjugates it to drugs, metabolites, and other xenobiotics to increase their water solubility and facilitate excretion.[1][2][3] In the realm of synthetic chemistry, the creation of these glucuronide conjugates and complex oligosaccharides relies on the use of glucuronic acid donors to form O-glycosidic bonds.[4][5]
However, the synthesis of uronic acid glycosides is particularly challenging.[4] The primary difficulty stems from the presence of an electron-withdrawing carboxylic acid group at the C-5 position, which significantly decreases the reactivity of the anomeric (C-1) center.[4][5] This guide focuses specifically on acetylated glucuronic acid donors, providing a detailed examination of the factors governing their reactivity, supported by quantitative data and experimental methodologies.
The reactivity of glycosyl donors is often described by the "armed-disarmed" principle.[6][7] "Armed" donors possess electron-donating protecting groups (e.g., benzyl ethers), which enhance reactivity. Conversely, "disarmed" donors contain electron-withdrawing groups.[6][7] Acetyl groups are strongly electron-withdrawing, placing acetylated glucuronic acid donors firmly in the "disarmed" category, signifying their inherently lower reactivity.[6][7]
Core Factors Influencing Reactivity
Achieving successful glycosylation with acetylated glucuronic acid donors requires a nuanced understanding of the interplay between the donor's structure, the acceptor's properties, and the reaction conditions.
-
Protecting Groups: The acetyl groups at various hydroxyl positions "disarm" the donor by reducing electron density at the anomeric center. This effect destabilizes the crucial oxocarbenium ion intermediate required for glycosylation, thus demanding more forceful activation conditions.[6][7] A critical feature of acetylated donors is the participation of the C-2 acetyl group in the reaction mechanism. This "neighboring group participation" typically proceeds through a cyclic acetoxonium ion intermediate, which blocks one face of the molecule, guiding the glycosyl acceptor to attack from the opposite face. This reliably leads to the formation of 1,2-trans-glycosides, which in the case of glucuronic acid, are the β-anomers.[4][8]
-
Leaving Group: The nature of the leaving group at the anomeric center is paramount. Common leaving groups for glucuronic acid donors include halides (e.g., bromides for Koenigs-Knorr reactions), trichloroacetimidates, and thioglycosides.[4][5][9][10][11] While bromide donors can provide moderate yields, trichloroacetimidate donors are often highly effective and can lead to excellent yields under the right conditions.[4]
-
Promoter/Activator: A Lewis acid promoter is required to activate the donor by facilitating the departure of the leaving group. The choice of promoter is critical and must be tailored to the specific donor-acceptor pair.[4] Common promoters include silver triflate, boron trifluoride etherate (BF₃·Et₂O), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][6] For sluggish reactions, which are common with disarmed donors, one might need to increase the equivalents of the promoter or switch to a more potent activator.[6]
-
Glycosyl Acceptor: The nucleophilicity of the alcohol acceptor also plays a significant role. Sterically hindered or electronically deactivated acceptors present a greater challenge and may require more forcing conditions, such as higher temperatures or increased equivalents of the acceptor, to achieve reasonable yields.[6]
-
Reaction Conditions: Solvent and temperature are key parameters. The polarity of the solvent can influence the reaction pathway.[6] Temperature control is crucial; for instance, conducting a reaction at 0°C versus room temperature can significantly impact the yield and the formation of by-products like orthoesters.[4][5] While cautiously increasing the temperature can improve the rate of slow reactions, it also risks decomposition and side reactions.[6]
dot
Caption: Logical relationship of factors influencing glycosylation outcomes.
Data Presentation: Reactivity and Yields
The following table summarizes quantitative data from various studies on the glycosylation of acetylated glucuronic acid donors, highlighting the impact of different reaction components on the final yield.
| Donor Type | Acceptor | Promoter / Catalyst | Conditions | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Acetylated Bromide | Phenolic Acceptor (12) | Silver Triflate | CH₂Cl₂, 0°C | 40% | 1:3 | [4] |
| 1-O-Acetyl Derivative | Acceptor (17) | BF₃·Et₂O | - | 67% | Not Specified | [4] |
| Acetylated Bromide | 3-O-acetylated Morphine | ZnBr₂ | - | 63% | α-anomer only | [5][8] |
| Acetylated Bromide | Benzyl Salicylate | - (Koenigs-Knorr) | - | 61% | Not Specified | [8] |
| Acetylated Imidate | Silylated Resveratrol | - | - | 71% | Not Specified | [4] |
| Acetyl Trifluoroacetimidate | 4-O-hexanoyl-daidzein | BF₃·Et₂O (0.2 equiv) | CH₂Cl₂, RT | 81% | β-anomer only | [8] |
| Acetyl Trifluoroacetimidate | Glycitein derivative | BF₃·Et₂O (0.2 equiv) | CH₂Cl₂, RT | 78% | β-anomer only | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are generalized protocols for common glycosylation reactions involving acetylated glucuronic acid donors.
Protocol 1: General Glycosylation Using a Bromide Donor (Koenigs-Knorr Type)
This protocol describes a typical procedure for using an acetylated glucuronyl bromide donor.
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the glycosyl acceptor (1.2–1.5 equivalents) and freshly activated 4Å molecular sieves to the flask.
-
Dissolve these components in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂).
-
In a separate flask, dissolve the acetylated glucuronyl bromide donor (1.0 equivalent) in the anhydrous solvent.
-
-
Reaction:
-
Cool the acceptor solution to the desired temperature (e.g., 0 °C).
-
Add the promoter (e.g., silver triflate, 1.5–2.0 equivalents) to the acceptor solution and stir for 15 minutes.
-
Slowly add the donor solution to the acceptor/promoter mixture via a syringe or cannula.
-
Protect the reaction from light (e.g., by wrapping the flask in aluminum foil), especially when using light-sensitive promoters like silver salts.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a suitable reagent (e.g., triethylamine or pyridine).
-
Filter the mixture through a pad of Celite to remove molecular sieves and precipitated salts, washing with the reaction solvent.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired glucuronide.
-
dot
Caption: A typical experimental workflow for glycosylation reactions.
Protocol 2: Glycosylation Using a Trichloroacetimidate Donor
This method is often higher yielding and uses a catalytic amount of a Lewis acid promoter.
-
Preparation:
-
Follow the same flask preparation procedure as in Protocol 1.
-
Add the acetylated glucuronyl trichloroacetimidate donor (1.0 equivalent), the glycosyl acceptor (1.2–1.5 equivalents), and activated 4Å molecular sieves to the flask.
-
Add anhydrous dichloromethane (DCM) to dissolve the reagents.
-
-
Reaction:
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).
-
Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.3 equivalents, or BF₃·Et₂O, 1.5–3.0 equivalents) dropwise to the stirred solution.[6]
-
Allow the reaction to warm slowly to a specified temperature (e.g., 0 °C or room temperature) while monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Follow the same quenching, work-up, and purification steps as outlined in Protocol 1.
-
Mechanistic Visualization: Neighboring Group Participation
The stereochemical outcome of glycosylation with C-2 acetylated donors is typically governed by neighboring group participation. The C-2 acetyl group attacks the anomeric center intramolecularly upon activation, forming a stable five-membered acetoxonium ion intermediate. This intermediate effectively shields the α-face of the glucuronic acid ring, forcing the incoming nucleophile (the acceptor alcohol) to attack from the β-face, resulting in the exclusive or predominant formation of the β-glycoside (a 1,2-trans product).
dot
Caption: Mechanism of C-2 acetyl neighboring group participation.
Conclusion
Acetylated glucuronic acid donors are classified as "disarmed" glycosylating agents due to the electron-withdrawing nature of the acetyl protecting groups and the C-5 carboxylate function.[6] While this inherent lack of reactivity presents a synthetic challenge, it can be effectively overcome through the careful selection of leaving groups, powerful promoters, and optimized reaction conditions. A key advantage of these donors is the high β-stereoselectivity achieved through neighboring group participation by the C-2 acetyl group. Ultimately, successful synthesis hinges on the strategic optimization of the reaction for each unique donor-acceptor pair, a process that requires a thorough understanding of the principles outlined in this guide.[4]
References
- 1. Tools for Mammalian Glycoscience Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring and exploiting the reactivity of glucuronic acid donors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to beta-D-Glucopyranuronic Acid Tetraacetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and applications of beta-D-Glucopyranuronic acid tetraacetate. This compound is a key intermediate in the synthesis of various glycosides and plays a significant role in the development of glucuronide prodrugs.
Core Physical and Chemical Properties
Beta-D-Glucopyranuronic acid tetraacetate, also known as 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid, is a derivative of D-glucuronic acid.[1][2] Its fully acetylated form enhances its stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[3]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of beta-D-Glucopyranuronic acid tetraacetate and its closely related methyl ester derivative for comparison.
Table 1: Physical and Chemical Properties of beta-D-Glucopyranuronic Acid Tetraacetate (CAS: 62133-77-1)
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₁₁ | [1] |
| Molecular Weight | 362.29 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Physical and Chemical Properties of beta-D-Glucopyranuronic Acid Methyl Ester Tetraacetate (CAS: 7355-18-2)
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₁₁ | |
| Molecular Weight | 376.31 g/mol | |
| Appearance | White to very pale-yellow crystalline powder | |
| Melting Point | 179 °C | [5] |
| Optical Activity | [α]20/D +8.1 to +9.5° (c=1% in chloroform) | |
| Solubility | Soluble in acetonitrile |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of beta-D-Glucopyranuronic acid tetraacetate.
Table 3: Spectral Data for beta-D-Glucopyranuronic Acid Tetraacetate Monohydrate
| Spectrum Type | Key Peaks/Shifts | Source |
| ¹H NMR (250 MHz, CDCl₃) | 1.99 (s, 3H, Me), 2.01 (s, 3H, Me), 2.03 (s, 3H, Me), 2.07 (s, 3H, Me), 4.62 (d, 1H, J = 9.16 Hz, H6), 5.11 (dd, 1H, J = 6.8 and 8.5 Hz, H2), 5.25 (t, 1H, J = 8.5 Hz, H3), 5.41 (t, 1H, J = 8.5 Hz, H4), 5.83 (d, 1H, J = 6.8 Hz, H1) | [6] |
| ¹³C NMR (63 MHz, CDCl₃) | 20.5, 20.8, 68.9, 70.2, 72.0, 73.1, 97.4, 166.4, 168.8, 169.2, 169.3, 169.9 | [6] |
| Infrared (IR) (KBr, cm⁻¹) | 3608–3401, 1761, 1747, 1618 | [6] |
| Mass Spectrometry (MS) (ES+) | 385.2 [100%, M + Na], 401.1 [8%, M + K] | [6] |
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and application of beta-D-Glucopyranuronic acid tetraacetate.
Synthesis of beta-D-Glucopyranuronic Acid Tetraacetate
A common method for the synthesis of this compound involves the acetylation of D-glucuronic acid.
Methodology:
-
Reaction Setup: D-glucuronic acid is added to a stirred solution of acetic anhydride and a catalytic amount of concentrated sulfuric acid.[6]
-
Temperature Control: The reaction temperature is allowed to rise and is maintained for a specified period.[6]
-
Workup: The reaction mixture is cooled, and water is added to quench the excess acetic anhydride. The product crystallizes upon standing.[6]
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as acetone-water, to yield the pure tetraacetate derivative.[6]
Application in Glucuronide Prodrug Synthesis
Beta-D-Glucopyranuronic acid tetraacetate is a valuable precursor in the synthesis of glucuronide prodrugs. These prodrugs are designed to be activated by the enzyme β-glucuronidase, which is found at elevated levels in some tumor microenvironments.[7]
General Glycosylation Methodology:
-
Activation of the Glycosyl Donor: The acetylated glucuronic acid is often converted to a more reactive glycosyl donor, such as a glycosyl bromide. This can be achieved by treating the tetraacetate with a reagent like hydrogen bromide in acetic acid.
-
Glycosylation Reaction: The activated glycosyl donor is then reacted with the drug molecule (the aglycone), which contains a suitable functional group (e.g., a hydroxyl or amine group), in the presence of a promoter, such as silver salts.
-
Deprotection: The acetyl protecting groups on the glucuronic acid moiety are removed to yield the final glucuronide prodrug.
Role in Drug Development and Signaling
Glucuronic acid and its derivatives are integral to the body's detoxification pathways. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases, conjugates lipophilic compounds with glucuronic acid, increasing their water solubility and facilitating their excretion.[8] This biological pathway is exploited in the design of glucuronide prodrugs.
The underlying principle of glucuronide prodrug therapy is the targeted release of a cytotoxic drug in the tumor microenvironment. Many tumors exhibit higher levels of β-glucuronidase activity compared to normal tissues. This enzyme can cleave the glucuronide moiety from the prodrug, releasing the active, and often more toxic, parent drug directly at the site of action. This targeted activation can potentially reduce systemic toxicity and improve the therapeutic index of anticancer agents.[7]
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,2,3,4-Tetra-o-acetyl-beta-d-glucuronic acid - CAS:62133-77-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. 1,2,3,4-Tetra-O-acetyl-β-D-glucuronide methyl ester | 7355-18-2 | MT06631 [biosynth.com]
- 6. scispace.com [scispace.com]
- 7. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
An In-depth Technical Guide to Glucuronidation and its Importance in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glucuronidation is a critical Phase II metabolic process that plays a central role in the detoxification and elimination of a vast array of endogenous and exogenous compounds, including a significant proportion of therapeutic drugs. This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, involves the conjugation of glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion from the body. A thorough understanding of glucuronidation is paramount in drug discovery and development, as it profoundly influences a drug's pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comprehensive overview of the core principles of glucuronidation, detailed experimental protocols for its study, and quantitative data to support preclinical and clinical research endeavors.
Introduction to Glucuronidation
Glucuronidation is a major pathway in Phase II metabolism, accounting for the conjugation of approximately 35% of all drugs.[1][2] The primary function of this process is to convert lipophilic compounds into more polar, water-soluble metabolites that can be readily eliminated from the body via urine or bile.[3][4] This biotransformation is crucial for the detoxification of xenobiotics (e.g., drugs, pollutants, and carcinogens) and the regulation of endogenous molecules such as bilirubin, steroid hormones, and bile acids.[3] The enzymes responsible for this reaction are the UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells, but are also found in other tissues including the intestine, kidneys, and brain.[3]
The overall reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine 5'-diphospho-glucuronic acid (UDPGA), to a substrate containing a suitable functional group (e.g., hydroxyl, carboxyl, amino, or thiol).[1][2] The resulting glucuronide conjugate is typically pharmacologically inactive and more readily excreted. However, some glucuronide metabolites can be biologically active or chemically reactive, leading to altered pharmacological effects or toxicity.[5][6]
The UDP-Glucuronosyltransferase (UGT) Superfamily
The UGT superfamily in humans is comprised of two main families, UGT1 and UGT2, which are further divided into subfamilies based on sequence homology.[1] There are over 20 known functional UGT isoforms in humans, each exhibiting distinct but often overlapping substrate specificities.[1] The major isoforms involved in drug metabolism include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7.[7] Genetic polymorphisms in UGT genes can lead to significant inter-individual variability in drug metabolism, affecting both drug efficacy and the risk of adverse reactions.[8]
Quantitative Data: UGT Enzyme Kinetics
The efficiency of glucuronidation for a given substrate is determined by the kinetic parameters of the responsible UGT isoform(s), specifically the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for predicting a drug's metabolic clearance and potential for drug-drug interactions. The following tables summarize the kinetic parameters for the glucuronidation of selected substrates by major human UGT isoforms.
Table 1: Kinetic Parameters of UGT1A1 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Estradiol (3-O-glucuronidation) | 17 | 0.4 | [6] |
| Bilirubin | - | - | [2] |
| Ethinylestradiol | - | - | [9] |
| Buprenorphine | - | - | [9] |
Note: Some UGT1A1 substrates exhibit atypical, non-Michaelis-Menten kinetics, often fitting to the Hill equation.[6][9]
Table 2: Kinetic Parameters of UGT1A9 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Propofol | - | - | [9] |
| Glabrone | 16.6 | 382.3 | [10] |
| Mycophenolic acid | - | - | [11] |
| Fraxetin | - | - | [12] |
Table 3: Kinetic Parameters of UGT2B7 Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Source |
| Morphine (3-glucuronidation) | 2000 | 2.5 | [6] |
| Zidovudine (AZT) | - | - | [13] |
| Naloxone | - | - | [14] |
| Androstanediol | - | - | [9] |
Note: UGT2B7 often exhibits atypical kinetics, with some substrates showing autoactivation or requiring multisite kinetic models for accurate characterization.[13][15]
Experimental Protocols
A variety of in vitro assays are employed to characterize the glucuronidation of a drug candidate. These assays are essential for identifying the UGT isoforms involved in its metabolism (reaction phenotyping), determining its metabolic stability, and assessing its potential to inhibit UGT enzymes.
In Vitro Glucuronidation Assay Using Human Liver Microsomes (HLM)
This assay provides a general assessment of a compound's susceptibility to glucuronidation in a physiologically relevant system.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents on ice:
-
Human Liver Microsomes (HLM) (final protein concentration typically 0.1-0.5 mg/mL)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium chloride (MgCl2) (e.g., 10 mM)[16]
-
Alamethicin (a pore-forming peptide to disrupt microsomal latency, e.g., 25-50 µg/mg protein)[6][17]
-
Test compound (substrate) at various concentrations dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 1%).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration and alamethicin pore formation.
-
Initiation of Reaction: Initiate the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA) (e.g., 2.5-5 mM).[16][17]
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Terminate the reaction by adding a cold stop solution, such as acetonitrile or methanol, often containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the formation of the glucuronide metabolite using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]
UGT Reaction Phenotyping
This set of experiments aims to identify the specific UGT isoform(s) responsible for the glucuronidation of a test compound. Two primary approaches are used:
A. Recombinant Human UGT Enzymes:
Methodology:
-
Incubation Setup: Prepare separate incubations for each recombinant human UGT isoform to be tested (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15).[5][7]
-
Reaction Mixture: The reaction mixture is similar to the HLM assay but uses a specific recombinant UGT enzyme (e.g., 0.1 mg protein/mL) instead of HLM.[17]
-
Procedure: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as described for the HLM assay.
-
Data Interpretation: The formation of the glucuronide metabolite in the presence of a specific recombinant UGT indicates that the isoform is capable of metabolizing the test compound.
B. Chemical Inhibition Assay in HLM:
Methodology:
-
Incubation Setup: Perform incubations with HLM as described in section 4.1.
-
Inhibitor Addition: In separate incubations, include a known isoform-selective chemical inhibitor. A control incubation without the inhibitor must be run in parallel.
-
Procedure: Follow the same procedure as the standard HLM assay.
-
Data Interpretation: A significant decrease in the formation of the glucuronide metabolite in the presence of a specific inhibitor suggests the involvement of that particular UGT isoform in the metabolism of the test compound.[7]
UGT Inhibition Assay (IC50 Determination)
This assay determines the potential of a test compound to inhibit the activity of specific UGT isoforms, which is crucial for predicting drug-drug interactions.
Methodology:
-
Incubation Setup: Use either HLM or a specific recombinant UGT enzyme.
-
Reaction Mixture: The reaction mixture contains a probe substrate for the UGT isoform of interest at a concentration near its Km value, along with a range of concentrations of the test compound (the potential inhibitor).
-
Procedure: Follow the same pre-incubation, initiation, incubation, termination, and analysis steps as previously described.
-
Data Analysis: Measure the formation of the probe substrate's glucuronide metabolite at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).[7][20]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows in the study of glucuronidation.
References
- 1. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucuronidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plos.figshare.com [plos.figshare.com]
- 4. Serotonin (5-hydroxytryptamine) glucuronidation in vitro: assay development, human liver microsome activities and species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glabrone as a specific UGT1A9 probe substrate and its application in discovering the inhibitor glycycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UGT1A9 UDP glucuronosyltransferase family 1 member A9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Kinetic modeling of the interactions between 4-methylumbelliferone, 1-naphthol, and zidovudine glucuronidation by udp-glucuronosyltransferase 2B7 (UGT2B7) provides evidence for multiple substrate binding and effector sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isoform selectivity and kinetics of morphine 3- and 6-glucuronidation by human udp-glucuronosyltransferases: evidence for atypical glucuronidation kinetics by UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. UGT Inhibition | Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Glucuronide Prodrugs Using 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a major phase II metabolic pathway in humans, rendering xenobiotics and endogenous compounds more water-soluble for efficient excretion. This biological process can be harnessed as a prodrug strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Glucuronide prodrugs are designed to be inactive systemically, thereby reducing off-target toxicity. Upon reaching the target site, such as a tumor microenvironment where the enzyme β-glucuronidase is often overexpressed, the glucuronide moiety is cleaved, releasing the active parent drug.[1][2][3] This targeted drug delivery approach can enhance therapeutic efficacy while minimizing side effects.[4][5]
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid is a key starting material for the synthesis of these prodrugs. Its acetyl protecting groups prevent unwanted side reactions during the coupling of the drug molecule and can be readily removed in the final step of the synthesis. This document provides detailed application notes and experimental protocols for the synthesis of glucuronide prodrugs using this versatile reagent.
Advantages of Glucuronide Prodrugs
The conjugation of a glucuronic acid moiety to a parent drug offers several advantages:
-
Increased Water Solubility: The hydrophilic nature of glucuronic acid significantly enhances the aqueous solubility of poorly soluble drugs, facilitating their formulation and administration.[6][7] For instance, a glucuronide prodrug of paclitaxel was found to be over 50-fold more water-soluble than the parent drug.[8] Similarly, a camptothecin derivative's water solubility was increased by 4000-fold upon conversion to its glucuronide prodrug.[6]
-
Targeted Drug Delivery: The over-expression of β-glucuronidase in the tumor microenvironment allows for the selective release of the cytotoxic drug at the tumor site, minimizing systemic toxicity.[2][4]
-
Reduced Systemic Toxicity: By masking the active drug, the prodrug form typically exhibits significantly lower cytotoxicity than the parent compound. For example, glucuronide prodrugs of 9-aminocamptothecin were 20-80-fold less toxic than the parent drug to human tumor cell lines.[5][9] Another study showed that a glucuronide prodrug of a duocarmycin analogue was 1000–5000 times less cytotoxic than the parent drug.[10]
-
Improved Pharmacokinetics: The prodrug approach can alter the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, potentially leading to a more favorable therapeutic window.
General Synthesis Workflow
The synthesis of glucuronide prodrugs from 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid generally follows a two-step process:
-
Coupling Reaction: The protected glucuronic acid is coupled to the drug molecule containing a suitable functional group (e.g., hydroxyl, amino, or carboxyl).
-
Deprotection: The acetyl protecting groups on the glucuronic acid moiety are removed to yield the final, water-soluble prodrug.
Experimental Protocols
Preparation of Acetobromo-α-D-glucuronic Acid Methyl Ester
This activated glucuronyl donor is a common intermediate for Koenigs-Knorr glycosylation.
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
-
33% HBr in acetic acid
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1.0 eq) in a minimal amount of anhydrous DCM at 0 °C in an ice bath.
-
Slowly add 33% HBr in acetic acid (2.0 eq) to the solution with stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional 2 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash with ice-cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetobromo-α-D-glucuronic acid methyl ester. This product is often used in the next step without further purification.
Glycosylation of a Phenolic Drug via Koenigs-Knorr Reaction
This protocol describes the coupling of a phenolic drug to the activated glucuronic acid donor.
Materials:
-
Acetobromo-α-D-glucuronic acid methyl ester (from Protocol 1)
-
Phenolic drug (e.g., a derivative of camptothecin) (1.2 eq)
-
Silver(I) carbonate (Ag₂CO₃) (1.5 eq)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a solution of the phenolic drug in anhydrous DCM, add freshly activated molecular sieves and stir for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add silver(I) carbonate to the mixture.
-
Add a solution of acetobromo-α-D-glucuronic acid methyl ester in anhydrous DCM dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to obtain the protected glucuronide prodrug.
Synthesis of a Glucuronyl Trichloroacetimidate Donor
Trichloroacetimidate donors are highly reactive and often provide good yields in glycosylation reactions.
Materials:
-
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid
-
Trichloroacetonitrile (Cl₃CCN) (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C and add DBU dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure and purify by silica gel chromatography to yield the glucuronyl trichloroacetimidate donor.
Glycosylation of an Alcoholic Drug using a Trichloroacetimidate Donor
This protocol is suitable for coupling drugs with primary or secondary alcohol functionalities.
Materials:
-
Glucuronyl trichloroacetimidate donor (from Protocol 3)
-
Alcohol-containing drug (e.g., paclitaxel) (1.2 eq)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the glucuronyl trichloroacetimidate donor and the alcohol-containing drug in anhydrous DCM, add activated molecular sieves and stir for 30 minutes at -20 °C under an inert atmosphere.
-
Add boron trifluoride etherate dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through Celite, wash with DCM, and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the protected glucuronide prodrug.
Deacetylation of the Protected Glucuronide Prodrug (Zemplén Deacetylation)
This is a standard procedure for the final deprotection step.
Materials:
-
Protected glucuronide prodrug
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in MeOH (0.5 M solution)
-
Amberlite IR-120 (H⁺ form) resin
Procedure:
-
Dissolve the protected glucuronide prodrug in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final glucuronide prodrug. Further purification may be achieved by recrystallization or preparative HPLC if necessary.
Data Presentation
The following tables summarize the quantitative data for representative glucuronide prodrugs synthesized from 1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid and its derivatives.
Table 1: Synthesis Yields of Glucuronide Prodrugs
| Parent Drug | Coupling Method | Yield (%) | Reference |
| Resveratrol | Trichloroacetimidate donor with silylated drug | 89-94 | [11][12] |
| Morphine | Isobutyryl imidate donor | 60 | [11] |
| Doxorubicin | Koenigs-Knorr | N/A | [12] |
| CI-994 | β-O-glucuronyl carbamate synthesis | 86 | [12] |
Table 2: Improvement in Water Solubility
| Parent Drug | Glucuronide Prodrug | Fold Increase in Solubility | Reference |
| Paclitaxel | Paclitaxel-glucuronide | >50 | [8] |
| BQC (Camptothecin derivative) | BQC-glucuronide | 4000 | [6][13] |
Table 3: Reduction in Cytotoxicity
| Parent Drug | Glucuronide Prodrug | Cell Line(s) | Fold Decrease in Cytotoxicity (IC₅₀ Prodrug / IC₅₀ Drug) | Reference |
| 9-Aminocamptothecin | 9-ACG | Various human cancer | 25-60 | [14] |
| BQC (Camptothecin derivative) | BQC-glucuronide | Various cancer | 20-40 | [6][13] |
| Doxorubicin | Doxorubicin-glucuronide | N/A | N/A | [15] |
| Duocarmycin analogue | Duocarmycin-glucuronide | Various cancer | 1000-5000 | [10] |
Mechanism of Action and Signaling Pathways
The therapeutic efficacy of glucuronide prodrugs of anticancer agents relies on their selective activation in the tumor microenvironment and the subsequent engagement of the active drug with its intracellular target.
Below are the signaling pathways for some commonly used anticancer drugs that are candidates for glucuronide prodrug development.
Doxorubicin Signaling Pathway
Doxorubicin is an anthracycline antibiotic that exerts its anticancer effects through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[2][16][17][][19]
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | MDPI [mdpi.com]
- 3. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Synthesis and Antitumor Properties of BQC-Glucuronide, a Camptothecin Prodrug for Selective Tumor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic and anti-angiogenic paclitaxel solubilized and permeation-enhanced by natural product nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]
- 12. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 14. Anti-tumour activity and toxicity of the new prodrug 9-aminocamptothecin glucuronide (9ACG) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Doxorubicin prodrugs with reduced cytotoxicity suited for tumour-specific activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 19. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid in Cancer Prodrug Monotherapy
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid in the synthesis of cancer prodrugs for monotherapy. It outlines the underlying scientific principles, experimental methodologies, and presents key data for the development and evaluation of glucuronide-based cancer therapeutics.
Introduction: The Rationale for Glucuronide Prodrugs in Cancer Therapy
Conventional chemotherapy is often limited by a narrow therapeutic window, where the doses required to eliminate cancer cells are also toxic to healthy tissues. Prodrugs are inactive compounds that are converted into their active, cytotoxic forms at the tumor site, thereby minimizing systemic toxicity. A promising strategy in cancer prodrug design involves exploiting the unique biochemical characteristics of the tumor microenvironment.
Many solid tumors, particularly in necrotic regions, exhibit elevated levels of the lysosomal enzyme β-glucuronidase (GUS). This enzyme is significantly more active in cancerous tissues compared to normal tissues. This differential activity provides a targeted mechanism for the selective activation of glucuronide prodrugs. In this approach, a potent cytotoxic agent is chemically masked with a glucuronic acid moiety, rendering it inactive and often increasing its water solubility. When the prodrug reaches the tumor microenvironment, the overexpressed β-glucuronidase cleaves the glucuronide bond, releasing the active drug to exert its cytotoxic effects directly at the tumor site.
This compound and its methyl ester derivative are key starting materials for the synthesis of these glucuronide prodrugs. The acetyl and methyl protecting groups facilitate chemical synthesis and are subsequently removed to yield the final prodrug. This application note will focus on the synthesis and evaluation of glucuronide prodrugs of two potent anticancer agents: Doxorubicin and Camptothecin derivatives.
Signaling Pathway of Prodrug Activation
The activation of a glucuronide prodrug in the tumor microenvironment and its subsequent mechanism of action can be visualized as a targeted signaling cascade.
Caption: Prodrug activation signaling pathway in the tumor microenvironment.
Experimental Protocols
Synthesis of a Glucuronide Prodrug of 9-Aminocamptothecin (9ACG)
This protocol describes a general method for synthesizing a glucuronide prodrug of 9-aminocamptothecin, a potent topoisomerase I inhibitor. The synthesis involves the key starting material, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.
Materials:
-
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
-
9-Aminocamptothecin
-
Self-immolative linker (e.g., p-aminobenzyl alcohol derivative)
-
Coupling agents (e.g., DCC, HOBt)
-
Deprotection reagents (e.g., sodium methoxide, trifluoroacetic acid)
-
Anhydrous solvents (DMF, DCM)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Glucuronic Acid Moiety:
-
Dissolve methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate in anhydrous DCM.
-
Treat with a suitable reagent (e.g., HBr in acetic acid) to generate the corresponding glycosyl bromide.
-
Remove the solvent under reduced pressure to obtain the crude activated glucuronide.
-
-
Coupling with the Linker:
-
Dissolve the activated glucuronide and a self-immolative linker with a free hydroxyl or amino group in anhydrous DMF.
-
Add a suitable base (e.g., triethylamine) and stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the product by silica gel column chromatography.
-
-
Activation of the Linker for Drug Conjugation:
-
Modify the other end of the linker to an activated form suitable for coupling with the drug (e.g., convert a hydroxyl group to a chloroformate or an amino group to an isocyanate).
-
-
Conjugation with 9-Aminocamptothecin:
-
Dissolve the activated linker-glucuronide conjugate and 9-aminocamptothecin in anhydrous DMF.
-
Add a base (e.g., pyridine) and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, purify the fully protected prodrug by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a mixture of methanol and DCM.
-
Add a catalytic amount of sodium methoxide to remove the acetyl protecting groups from the glucuronic acid moiety.
-
Neutralize the reaction with an acidic resin and filter.
-
Remove the solvent under reduced pressure.
-
If other protecting groups are present on the linker or drug, use appropriate deprotection strategies (e.g., TFA for Boc groups).
-
Purify the final prodrug by preparative HPLC.
-
Experimental Workflow:
Caption: General workflow for the synthesis of a glucuronide prodrug.
In Vitro Cytotoxicity Assay
This protocol details the methodology for assessing the cytotoxic activity of the synthesized prodrug and the parent drug against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HT-29, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Prodrug and parent drug stock solutions in DMSO
-
β-glucuronidase from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the prodrug and the parent drug in culture medium.
-
For the prodrug activation group, add β-glucuronidase to the prodrug dilutions to a final concentration of 5 U/mL.
-
Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with medium only (negative control) and medium with β-glucuronidase only.
-
Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth) for each compound using a dose-response curve fitting software.
-
In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of the glucuronide prodrug in a murine xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., LS174T, MDA-MB-231)
-
Matrigel
-
Prodrug and parent drug formulations for injection (e.g., dissolved in saline or a suitable vehicle)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Inoculation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=6-8 mice per group):
-
Vehicle control
-
Parent drug
-
Prodrug
-
-
-
Drug Administration:
-
Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal) at the predetermined dosage and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating glucuronide prodrugs.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | Cell Line | IC₅₀ (nM) | Fold Difference (Prodrug/Parent) | Reference |
| 9-Aminocamptothecin | LS174T | 25 | - | [1][2] |
| 9-Aminocamptothecin Glucuronide (9ACG) | LS174T | >1500 | >60 | [1][2] |
| 9-Aminocamptothecin Glucuronide (9ACG) + GUS | LS174T | 30 | - | [1][2] |
| Doxorubicin | MDA-MB-231 | 340 | - | [3] |
| Doxorubicin-Glucuronide Prodrug 1 | MDA-MB-231 | >2000 | >5.9 | [3] |
| Doxorubicin-Glucuronide Prodrug 1 + GUS | MDA-MB-231 | 320 | - | [3] |
Table 2: In Vivo Antitumor Efficacy of 9-Aminocamptothecin Glucuronide (9ACG) in LS174T Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 24 (± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Reference |
| Vehicle Control | - | 1250 ± 150 | - | +5 | [1][2] |
| 9-Aminocamptothecin (9AC) | 5 mg/kg, s.c., Day 10 | 250 ± 50 | 80 | -10 | [1][2] |
| 9ACG | 50 mg/kg, i.v., Day 10 | 275 ± 60 | 78 | -5 | [1][2] |
Table 3: In Vivo Antitumor Efficacy of Doxorubicin-Glucuronide Prodrug in Murine Lewis Lung Carcinoma (LLC) Xenograft Model
| Treatment Group | Dose and Schedule (µmol/kg) | T/C (%) at Day 17 | Body Weight Change (%) | Reference |
| Vehicle Control | - | 100 | +10 | [3] |
| Doxorubicin | 2 x 13.7 | 31 | -21 | [3] |
| Doxorubicin-Glucuronide Prodrug 1 | 2 x 43.6 | 24 | +8 | [3] |
(T/C % = [Mean relative tumor volume of treated group] / [Mean relative tumor volume of control group] x 100)
Logical Relationships and Workflow Diagrams
Drug Development and Evaluation Workflow:
Caption: Workflow for the development of glucuronide prodrugs.
Conclusion
The application of this compound in the synthesis of glucuronide prodrugs represents a highly promising strategy in targeted cancer therapy. The selective activation of these prodrugs by elevated β-glucuronidase levels in the tumor microenvironment offers the potential for enhanced antitumor efficacy with reduced systemic toxicity. The detailed protocols and compiled data provided in this document serve as a valuable resource for researchers dedicated to advancing this therapeutic approach from the laboratory to clinical applications. Further research and development in this area are crucial for realizing the full potential of glucuronide prodrugs in improving patient outcomes in cancer treatment.
References
Application Notes and Protocols: The Use of Acetylated Glucuronic Acid in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of acetylated glucuronic acid in the chemical synthesis of oligosaccharides. This document is intended to guide researchers in overcoming the inherent challenges of incorporating glucuronic acid into complex glycans and to highlight the applications of these synthesized molecules in biological research and drug development.
Introduction to Acetylated Glucuronic Acid in Glycosylation
Glucuronic acid is a crucial component of many biologically significant oligosaccharides, most notably glycosaminoglycans (GAGs) like heparan sulfate and hyaluronic acid.[1][2] The synthesis of oligosaccharides containing glucuronic acid is challenging due to the electron-withdrawing nature of the carboxyl group at the C-5 position, which disfavors the formation of the oxocarbenium ion intermediate required for glycosidic bond formation.[3] To circumvent this, chemists often employ acetylated glucuronic acid donors, where the hydroxyl groups are protected with acetyl groups. This strategy enhances the stability of the donor and can influence the stereochemical outcome of the glycosylation reaction. The 2-O-acetyl group, in particular, can provide neighboring group participation to favor the formation of 1,2-trans-glycosidic linkages (β-glucosides).[3][4]
Applications in Research and Drug Development
Synthetically derived oligosaccharides containing glucuronic acid are indispensable tools for:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of oligosaccharides, researchers can elucidate the specific structural motifs responsible for their biological activity, such as the binding to proteins.[5][6]
-
Drug Discovery and Development: Synthetic oligosaccharides serve as lead compounds for the development of novel therapeutics. For instance, synthetic heparin oligosaccharides are used as anticoagulants.[1][7] Additionally, functionalized hyaluronic acid oligosaccharides are being explored as drug carriers.[8]
-
Biological Probes: Well-defined synthetic oligosaccharides are used to investigate complex biological processes, including cell signaling, inflammation, and viral entry.[1][9]
Key Experimental Protocols
Herein, we provide detailed protocols for the synthesis of oligosaccharides using acetylated glucuronic acid donors. These protocols are based on established methodologies in the field.
Protocol 1: General Procedure for Glycosylation using a Per-O-acetylated Glucuronyl Bromide Donor
This protocol describes a classic Koenigs-Knorr type glycosylation using a fully acetylated glucuronyl bromide as the glycosyl donor.
Materials:
-
Per-O-acetylated glucuronyl bromide (Glycosyl Donor)
-
Glycosyl Acceptor with a free hydroxyl group
-
Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter (e.g., mercury(II) bromide/mercury(II) cyanide)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and freshly activated 4 Å molecular sieves in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Addition of Donor and Promoter: In a separate flask, dissolve the per-O-acetylated glucuronyl bromide donor in anhydrous DCM. Add this solution to the reaction mixture, followed by the dropwise addition of a solution of the promoter (e.g., AgOTf) in anhydrous DCM.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the donor and acceptor.
-
Quenching: Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the molecular sieves and silver salts. Wash the Celite pad with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired oligosaccharide.
Protocol 2: Synthesis of a Disaccharide using a Glucuronic Acid Trichloroacetimidate Donor
Trichloroacetimidate donors are often more reactive than glycosyl bromides and are widely used in modern oligosaccharide synthesis.
Materials:
-
Methyl (2,3,4-tri-O-acetyl-α/β-D-glucopyranosyluronate) trichloroacetimidate (Glycosyl Donor)
-
Glycosyl Acceptor with a free hydroxyl group
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF3·OEt2) as a catalyst
-
Anhydrous DCM
-
4 Å molecular sieves
-
Triethylamine (Et3N)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, the glucuronic acid trichloroacetimidate donor, and activated 4 Å molecular sieves in anhydrous DCM.
-
Cooling: Cool the mixture to -40 °C or the desired temperature.
-
Catalyst Addition: Add a catalytic amount of TMSOTf or BF3·OEt2 dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature slowly while monitoring its progress by TLC.
-
Quenching: Upon completion, quench the reaction with triethylamine.
-
Work-up: Filter the mixture through Celite and concentrate the filtrate.
-
Purification: Purify the residue by silica gel column chromatography to yield the protected disaccharide.
Data Presentation
The following tables summarize representative quantitative data from the literature on the synthesis of oligosaccharides using acetylated glucuronic acid donors.
| Donor Type | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-acetylated Glucuronyl Bromide | 3-O-acetylated morphine | ZnBr₂ | - | - | 63 | 8:1 | [3] |
| Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | Daunomycin aglycone | HgBr₂/Hg(CN)₂ | - | - | - | - | [3] |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | (-)-Menthol | BF₃·OEt₂ | DCM | rt | 40 | α-only | [10] |
| Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate | β-Cholestanol | Tf₂NH | DCM | rt | 70 | α-only | [10] |
| Glucuronic acid trichloroacetimidate | N-pentenyl glycoside | TMSOTf | - | - | 60 | β-only | [3] |
Note: "-" indicates data not specified in the cited source.
Visualizations
Experimental Workflow for Oligosaccharide Synthesis
The following diagram illustrates a typical workflow for the chemical synthesis of an oligosaccharide using an acetylated glucuronic acid building block.
Caption: A generalized workflow for the synthesis of oligosaccharides.
Heparan Sulfate Biosynthesis and its Role in Cell Signaling
Heparan sulfate proteoglycans (HSPGs) are integral components of the cell surface and extracellular matrix, where they interact with a multitude of signaling molecules to modulate various cellular processes.[1][11] The sulfation pattern of the heparan sulfate chains, which includes glucuronic acid residues, is critical for these interactions.[1][2]
Caption: Role of Heparan Sulfate in Growth Factor Signaling.
This document provides a foundational understanding and practical guidance for the use of acetylated glucuronic acid in the challenging yet rewarding field of oligosaccharide synthesis. The protocols and data presented herein should serve as a valuable resource for researchers aiming to synthesize complex glycans for biological and medicinal applications.
References
- 1. Chemoenzymatic Design of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New glucuronic acid donors for the modular synthesis of heparan sulfate oligosaccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated synthesis of oligosaccharides as a basis for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized derivatives of hyaluronic acid oligosaccharides: drug carriers and novel biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Glycosylation Reactions with 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid Methyl Ester as a Donor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting glycosylation reactions using the versatile donor, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid methyl ester. This donor is a key reagent in the synthesis of a wide array of glucuronides, which are crucial in drug metabolism studies, the development of prodrugs, and the synthesis of biologically active compounds.
Introduction
Glucuronidation is a major phase II metabolic pathway in mammals, facilitating the detoxification and excretion of various xenobiotics and endogenous compounds. The resulting glucuronide conjugates are generally more water-soluble and less biologically active than their parent aglycones. However, in the context of drug delivery, glucuronidation can be strategically employed to create prodrugs that release the active therapeutic agent upon enzymatic hydrolysis by β-D-glucuronidase, which is often overexpressed in tumor microenvironments.[1] this compound methyl ester is a stable and accessible glycosyl donor for the synthesis of these important molecules.
Key Applications
-
Drug Metabolism Studies: Synthesis of authentic glucuronide metabolite standards for pharmacokinetic and pharmacodynamic studies.
-
Prodrug Synthesis: Development of targeted cancer therapies and other drug delivery systems.[2][3][4]
-
Synthesis of Biologically Active Molecules: Construction of complex carbohydrates and glycoconjugates with diverse biological functions.
Data Presentation: Glycosylation Reaction Parameters
The following tables summarize quantitative data from various glycosylation reactions using this compound methyl ester as the donor with different alcohol acceptors.
Table 1: Glycosylation of Alcohols with this compound Methyl Ester
| Glycosyl Acceptor | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Anomeric Selectivity (α:β) | Reference |
| (-)-Menthol | Tf₂NH | DCM | 2 | 50 | Predominantly α | [5] |
| β-Cholestanol | Tf₂NH | DCM | 3 | 70 | Predominantly α | |
| 1-Adamantanol | Tf₂NH | DCM | 1 | 56 | Predominantly α | [5] |
| 2-Adamantanol | Tf₂NH | DCM | 1.5 | 55 | Predominantly α | [5] |
| Terpenoid Alcohols | Tf₂NH | DCM | 1-3 | Good | Predominantly α |
Note: Tf₂NH = Bis(trifluoromethanesulfonyl)imide, DCM = Dichloromethane.
Experimental Protocols
Protocol 1: General Procedure for α-Glucuronidation of Alcohols
This protocol is a general method for the synthesis of α-glucuronides using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst.
Materials:
-
This compound methyl ester (Glycosyl Donor)
-
Alcohol (Glycosyl Acceptor)
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
-
Ice water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound methyl ester (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous dichloromethane (DCM), add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (2.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture at room temperature for the time indicated in Table 1, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., n-hexane:ethyl acetate) to afford the desired α-glucuronide.[5]
Protocol 2: Zemplén Deacetylation for the Deprotection of Acetylated Glucuronides
This protocol describes the removal of acetyl protecting groups under basic conditions to yield the final glucuronide.[6]
Materials:
-
Acetylated glucuronide
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 0.5 M)
-
Amberlite IR-120 (H⁺) resin or other acidic resin
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the acetylated glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis confirms the complete removal of the acetyl groups.
-
Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin and stirring until the pH is neutral.
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the deprotected glucuronide.
-
If necessary, further purify the product by recrystallization or chromatography.
Mandatory Visualizations
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Workflow
The following diagram illustrates the workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a targeted cancer therapy approach that can utilize glucuronide prodrugs synthesized from this compound methyl ester.
Caption: Workflow of Antibody-Directed Enzyme Prodrug Therapy (ADEPT).
General Glycosylation Reaction Scheme
The following diagram illustrates the general chemical transformation in the glycosylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of glucuronide prodrugs of the histone deacetylase inhibitor CI-994 for application in selective cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of O-Glucuronides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of O-glucuronides, crucial conjugates in drug metabolism and for the generation of biologically active compounds. Both chemical and enzymatic methodologies are presented, offering flexibility for various research and development applications.
Chemical Synthesis of O-Glucuronides: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a well-established and versatile method for the formation of glycosidic bonds, and it is widely used for the synthesis of O-glucuronides.[1][2][3][4] The reaction involves the coupling of a glycosyl halide donor with an alcoholic or phenolic aglycone in the presence of a promoter, typically a heavy metal salt.[1][3]
General Reaction Scheme:
References
Application Notes and Protocols: The Role of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a critical Phase II metabolic process whereby the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to a xenobiotic, such as a drug molecule. This process increases the water solubility of the compound, facilitating its excretion from the body. Consequently, the synthesis of drug-glucuronide metabolites is essential for a wide range of applications in drug discovery and development, including metabolite identification, quantitative bioanalysis, and in vitro drug-drug interaction studies. 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester derivative are key starting materials for the chemical synthesis of these important metabolite standards.
These application notes provide detailed protocols for the synthesis of drug-glucuronide standards using this compound methyl ester and for conducting in vitro glucuronidation assays with human liver microsomes.
Chemical Synthesis of Drug-Glucuronide Standards
The chemical synthesis of drug-glucuronide standards is a fundamental step in drug metabolism studies, enabling the definitive identification and quantification of metabolites in biological matrices. The Koenigs-Knorr reaction is a classical and widely used method for the glycosylation of a drug molecule (aglycone) with a protected glucuronic acid donor.[1]
General Workflow for Synthesis and Application of Drug-Glucuronide Standards
Caption: Workflow for the synthesis and application of drug-glucuronide standards.
Experimental Protocol: Synthesis of a Generic O-Glucuronide
This protocol describes a general procedure for the synthesis of an O-linked drug glucuronide using the Koenigs-Knorr reaction. Reaction conditions, including the choice of promoter and solvent, may require optimization for specific drug molecules.
Materials:
-
1,2,3,4-Tetra-O-acetyl-alpha-D-glucuronic acid methyl ester bromide (glycosyl donor)
-
Drug molecule with a hydroxyl group (aglycone)
-
Silver(I) carbonate (promoter)
-
Anhydrous dichloromethane (solvent)
-
Anhydrous sodium sulfate
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Glycosylation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the drug molecule (1 equivalent) in anhydrous dichloromethane.
-
Add silver(I) carbonate (2 equivalents).
-
To the stirred suspension, add a solution of 1,2,3,4-Tetra-O-acetyl-alpha-D-glucuronic acid methyl ester bromide (1.5 equivalents) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Glucuronide:
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected drug-glucuronide.
-
-
Deprotection:
-
Dissolve the purified protected drug-glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution in methanol.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H+) resin.
-
Filter the resin and concentrate the filtrate under reduced pressure to yield the deprotected drug-glucuronide.
-
-
Final Purification:
-
Purify the final product by a suitable method, such as preparative HPLC or recrystallization, to obtain the high-purity drug-glucuronide standard.
-
Data Presentation: Examples of Koenigs-Knorr Reaction Conditions and Yields
The following table summarizes various conditions and reported yields for the synthesis of drug glucuronides via the Koenigs-Knorr reaction, illustrating the versatility of this method.
| Aglycone | Glycosyl Donor | Promoter | Solvent | Yield (%) | Reference |
| 3-O-acetylmorphine | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | ZnBr₂ | Dichloromethane | 63% (of α-anomer after crystallization) | [1] |
| Daunomycinone | α-glucosyluronate bromide | HgBr₂ | Not specified | Mixture of α/β anomers | [1] |
| Clenbuterol | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | Not specified | Not specified | 1.7% | [1] |
| Benzyl Salicylate | Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide | Not specified | Not specified | 61% | [1] |
In Vitro Glucuronidation Assays
In vitro glucuronidation assays using human liver microsomes are a cornerstone of drug metabolism studies. These assays are used to determine the metabolic stability of a drug candidate, identify the UGT enzymes responsible for its metabolism, and assess the potential for drug-drug interactions.[2][3]
Workflow for In Vitro Glucuronidation Assay
References
Application Notes and Protocols: Preparation of Water-Soluble Camptothecin Glucuronide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin (CPT) and its analogs are potent topoisomerase I inhibitors with significant antitumor activity. However, their clinical application is often hampered by poor water solubility, instability of the active lactone ring, and off-target toxicity.[1][2] One promising strategy to overcome these limitations is the development of water-soluble glucuronide prodrugs.[1][3] These prodrugs are designed to be stable in systemic circulation and to be selectively activated to the parent cytotoxic drug by the enzyme β-glucuronidase, which is often found at elevated levels in the tumor microenvironment.[4] This targeted activation can enhance the therapeutic index of camptothecin-based therapies.[4][5]
These application notes provide detailed techniques and protocols for the synthesis and evaluation of water-soluble camptothecin glucuronide derivatives, intended to guide researchers in the development of novel cancer therapeutics.
Key Advantages of Camptothecin Glucuronide Prodrugs:
-
Improved Water Solubility: The hydrophilic glucuronic acid moiety significantly increases the aqueous solubility of the parent camptothecin derivative, facilitating formulation and administration.[1][3]
-
Enhanced Stability: The prodrug strategy can protect the crucial lactone ring of camptothecin from hydrolysis and inactivation in the bloodstream.[3][6]
-
Tumor-Specific Activation: Elevated levels of β-glucuronidase in some tumor tissues allow for the targeted release of the active drug, potentially reducing systemic toxicity.[4]
-
Reduced Cytotoxicity of the Prodrug: The glucuronide derivatives are significantly less cytotoxic than the parent compounds, minimizing off-target effects.[1][3]
-
Applicability in Antibody-Directed Enzyme Prodrug Therapy (ADEPT): These prodrugs are ideal candidates for ADEPT, a strategy that uses an antibody to deliver β-glucuronidase to the tumor site, further enhancing targeted drug release.[3][4]
Data Presentation
Table 1: Solubility of Camptothecin Derivatives and their Glucuronide Prodrugs
| Compound | Parent Drug Solubility (mg/mL) | Prodrug Solubility (mg/mL) | Fold Increase in Solubility | Reference |
| 9-Aminocamptothecin | 0.006 (pH 4.0) | > 0.48 (pH 4.0) | > 80 | [3] |
| 9-Aminocamptothecin Potassium Salt | 0.006 (pH 4.0) | > 24 (pH 4.0) | > 4000 | [3] |
| BQC | - | - | ~4000 | [1] |
| 10-Hydroxycamptothecin | - | - | ~80 (pH 4.0) | [4] |
Table 2: In Vitro Cytotoxicity (IC50) of Camptothecin Derivatives and Glucuronide Prodrugs
| Cell Line | Compound | IC50 without β-glucuronidase (nM) | IC50 with β-glucuronidase (nM) | Reference |
| HT-29 | 9-Aminocamptothecin | 5.2 | - | [3] |
| HT-29 | Prodrug 4 (9-Aminocamptothecin Glucuronide) | 410 | 6.1 | [3] |
| LS174T | 9-Aminocamptothecin | 3.1 | - | [7] |
| LS174T | 9ACG (9-Aminocamptothecin Glucuronide) | >1000 | 10 | [7] |
| Various | BQC | - | - | [1] |
| Various | BQC-Glucuronide | 20-40 fold less toxic than BQC | 13 | [1] |
| Various | 10-Hydroxycamptothecin | - | - | [4] |
| Various | Prodrug 7 (10-Hydroxycamptothecin Glucuronide) | 10-15 fold less toxic than parent | Similar to parent drug | [4] |
Experimental Protocols
Protocol 1: Synthesis of a 9-Aminocamptothecin Glucuronide Prodrug with a Carbamate Linker
This protocol is based on the synthesis of a water-soluble glucuronide derivative of 9-aminocamptothecin (9AC) using an aromatic spacer and a carbamate linkage.
Materials:
-
9-Aminocamptothecin (9AC)
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
-
4-Nitrophenyl chloroformate
-
4-Aminobenzyl alcohol
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium methoxide
-
Dowex 50W-X8 resin (H+ form)
-
Triethylamine
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of the Linker:
-
Dissolve 4-aminobenzyl alcohol in anhydrous DCM.
-
Add pyridine and cool the mixture to 0°C.
-
Slowly add a solution of 4-nitrophenyl chloroformate in anhydrous DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carbamate linker by silica gel chromatography.
-
-
Coupling of the Linker to 9-Aminocamptothecin:
-
Dissolve 9-aminocamptothecin and the purified linker in anhydrous DMF.
-
Add triethylamine and stir the mixture at 50°C for 24 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Purify the product by silica gel chromatography.
-
-
Glycosylation:
-
Dissolve the 9AC-linker conjugate in anhydrous DCM.
-
Add freshly activated molecular sieves and stir for 30 minutes.
-
Add methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate and a suitable promoter (e.g., silver carbonate).
-
Stir the reaction in the dark at room temperature for 48 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the crude product by silica gel chromatography.
-
-
Deprotection:
-
Dissolve the protected glucuronide derivative in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide and stir at room temperature until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with Dowex 50W-X8 (H+ form) resin.
-
Filter and concentrate the filtrate to obtain the methyl ester of the glucuronide prodrug.
-
For hydrolysis of the methyl ester, dissolve the residue in a mixture of methanol and water and treat with a base like lithium hydroxide.
-
Neutralize and purify by a suitable method like preparative HPLC to obtain the final water-soluble 9-aminocamptothecin glucuronide derivative.
-
Characterization:
-
Confirm the structure of the final product and intermediates using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess the purity of the final compound by HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized camptothecin glucuronide derivatives.
Materials:
-
Cancer cell line of interest (e.g., HT-29, LS174T)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized camptothecin glucuronide prodrug and parent drug
-
β-glucuronidase from E. coli
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the camptothecin derivatives (prodrug and parent drug) in complete medium.
-
For the β-glucuronidase-activated groups, prepare the drug dilutions in medium containing a final concentration of 5 µg/mL β-glucuronidase.
-
Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium only (negative control) and medium with β-glucuronidase only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using a suitable software.
-
Protocol 3: Plasma Stability Assay
This protocol outlines a method to assess the stability of the camptothecin glucuronide prodrug in human plasma.
Materials:
-
Synthesized camptothecin glucuronide prodrug
-
Human plasma (heparinized)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (UV or fluorescence)
-
Centrifuge
Procedure:
-
Incubation:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., DMSO) and dilute it with PBS to the desired starting concentration.
-
Add the prodrug solution to human plasma to achieve a final concentration (e.g., 100 µM) and a final plasma concentration of 90%.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
-
Sample Preparation:
-
To the collected aliquot, add 3 volumes of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Use a suitable mobile phase gradient to separate the prodrug from any potential degradation products or the released parent drug.
-
Monitor the elution profile at an appropriate wavelength.
-
Quantify the peak area of the prodrug at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining prodrug against time.
-
Determine the half-life (t₁/₂) of the prodrug in human plasma.
-
Visualizations
Caption: General workflow for the chemical synthesis of camptothecin glucuronide prodrugs.
Caption: Mechanism of action for a camptothecin glucuronide prodrug in the tumor microenvironment.
References
- 1. Synthesis and Antitumor Properties of BQC-Glucuronide, a Camptothecin Prodrug for Selective Tumor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Design and synthesis of water-soluble glucuronide derivatives of camptothecin for cancer prodrug monotherapy and antibody-directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl ether-linked glucuronide derivative of 10-hydroxycamptothecin designed for selective camptothecin-based anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosidase activated prodrugs for targeted cancer therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00379A [pubs.rsc.org]
- 6. [PDF] Stability of the new prodrug 9-aminocamptothecin glucuronide (9ACG) in the presence of human serum albumin. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: A Guide to the Synthesis of Aryl Glucuronides Using Acetylated Donors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aryl glucuronides are significant metabolites of phenolic compounds, including a wide range of drugs, xenobiotics, and endogenous molecules. Their formation, catalyzed by UDP-glucuronosyltransferases (UGTs) in vivo, increases water solubility and facilitates excretion. The chemical synthesis of these metabolites is crucial for various applications, including drug metabolism studies, toxicological assessments, and as analytical standards.
This document provides detailed protocols for the chemical synthesis of aryl O-glucuronides, focusing on methods that utilize peracetylated glucuronic acid donors. The acetyl groups at C-2 serve as participating groups, which generally direct the stereochemical outcome of the glycosylation reaction to favor the formation of the desired β-anomer, mimicking the natural configuration.[1] Two principal methods are detailed: the classical Koenigs-Knorr reaction using a glycosyl bromide donor and a more modern approach using a trichloroacetimidate donor.
General Synthetic Pathway
The overall synthesis involves two key stages: the glycosylation reaction to couple the protected glucuronic acid donor with the aryl aglycone, followed by a deprotection step to yield the final aryl glucuronide.
Caption: General two-step synthesis of aryl glucuronides.
Key Methodologies and Experimental Protocols
Method 1: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis.[1] It typically involves the reaction of a glycosyl halide (in this case, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate) with an alcohol (the aryl aglycone) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[1][2] The acetyl group at C-2 provides anchimeric assistance, leading to the formation of a 1,2-trans glycosidic bond, which results in the β-anomer.[1]
Experimental Protocol: Synthesis of an Aryl Glucuronide via Koenigs-Knorr Reaction
This protocol is a generalized procedure based on established Koenigs-Knorr conditions.[2][3]
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl aglycone (1.0 equivalent) and a promoter such as silver(I) carbonate (Ag₂CO₃, 1.5 equivalents).
-
Add anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether) and stir the suspension. Molecular sieves (4 Å) can be added to ensure anhydrous conditions.
-
-
Glycosylation:
-
Dissolve methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl) bromide uronate (acetobromo-α-D-glucuronic acid methyl ester, 1.2 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of the glycosyl donor dropwise to the stirring suspension of the aglycone and promoter over 30 minutes.
-
Protect the reaction from light by wrapping the flask in aluminum foil, as silver salts are light-sensitive.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Filter the mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with additional dichloromethane.
-
Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to obtain the protected aryl glucuronide.
-
Method 2: Trichloroacetimidate Glycosylation
The trichloroacetimidate method is another powerful technique for glycosylation that often provides high yields and excellent stereoselectivity.[3] The glycosyl donor, a trichloroacetimidate derivative of the acetylated glucuronic acid, is activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O) or trimethylsilyl triflate (TMSOTf).[3][4]
Experimental Protocol: Synthesis using a Trichloroacetimidate Donor
This protocol is adapted from procedures for the synthesis of flavonoid and other phenolic glucuronides.[3][5]
-
Preparation:
-
Dissolve the aryl aglycone (1.0 equivalent) and the acetylated glucuronyl trichloroacetimidate donor (1.1 equivalents) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Glycosylation:
-
Slowly add a solution of boron trifluoride etherate (BF₃·Et₂O, 0.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected aryl glucuronide.
-
Deprotection Protocol (Zemplén Deacetylation and Saponification)
The final step is the removal of the acetyl protecting groups and the hydrolysis of the methyl ester to yield the carboxylic acid. This is typically achieved in a two-step, one-pot procedure under basic conditions.[5][6]
-
Deacetylation:
-
Dissolve the purified, protected aryl glucuronide (1.0 equivalent) in anhydrous methanol under an inert atmosphere.[6]
-
Add a catalytic amount of sodium methoxide (NaOMe, ~0.1 equivalents of a 1 M solution in methanol).[6]
-
Stir the mixture at room temperature and monitor by TLC until the starting material is fully converted to a more polar product (typically 1-4 hours).
-
-
Saponification (Ester Hydrolysis):
-
To the same reaction mixture, add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 equivalents).
-
Stir at room temperature for 2-6 hours, or until TLC or LC-MS analysis indicates complete hydrolysis of the methyl ester.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture to pH ~7 by adding an ion-exchange resin (H⁺ form) or by careful addition of dilute acid (e.g., 1 M HCl).[6]
-
Filter to remove the resin (if used) and concentrate the solution under reduced pressure.
-
The crude product can be purified by preparative HPLC or other suitable chromatographic techniques to yield the final aryl glucuronide.
-
Data Presentation: Examples of Aryl Glucuronide Synthesis
The following tables summarize reaction conditions and yields for the synthesis of various aryl glucuronides using acetylated donors, as reported in the literature.
Table 1: Glycosylation via Koenigs-Knorr and Related Methods
| Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| Benzyl salicylate | Acetobromoglucuronate | Ag₂O | Not specified | 61% | [3] |
| Resveratrol | Acetobromoglucuronate | Ag₂O | Not specified | 13% (3-O), 18% (4'-O) | [3] |
| Phenolic Acceptor 12 | Acetobromoglucuronate | Silver triflate | Not specified | 40% (α/β = 1:3) | [3] |
| 3-O-acetylated morphine | Acetobromoglucuronate | ZnBr₂ | Not specified | 63% (α anomer) | [3] |
Table 2: Glycosylation via Trichloroacetimidate Method
| Aglycone | Glycosyl Donor | Promoter/Catalyst | Solvent | Yield (%) | Reference |
| 4-O-hexanoyl-daidzein | Acetyl glucuronyl trifluoroacetimidate | BF₃·Et₂O | CH₂Cl₂ | 81% | [3] |
| 7,4'-di-O-methyleriodyctiol | Acetyl glucuronyl trifluoroacetimidate | BF₃·Et₂O | Not specified | 41% | [3] |
| Silylated resveratrol | Acetyl imidate donor | Not specified | Not specified | 71% | [3] |
| Methylated Quercetin Derivative | Acetyl glucuronyl trichloroacetimidate | BF₃·Et₂O | CH₂Cl₂ | Not specified* | [5] |
*Yield not reported for this specific step; product was taken directly to deprotection.
Visualization of Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of an aryl glucuronide.
Caption: Step-by-step experimental workflow.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Synthesis of Glucuronides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucuronidation is a crucial Phase II metabolic pathway responsible for the detoxification and elimination of a vast array of xenobiotics, including therapeutic drugs.[1][2] This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, conjugates a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a drug molecule (aglycone).[3][4] The resulting glucuronide metabolite is typically more water-soluble and readily excreted from the body.[2]
In drug discovery and development, the synthesis of drug glucuronides is essential for several reasons:
-
Metabolite Identification: To provide authentic standards for the characterization and quantification of metabolites in preclinical and clinical samples.
-
Pharmacological and Toxicological Assessment: To produce sufficient quantities of metabolites to evaluate their biological activity and potential toxicity, as some glucuronides can be pharmacologically active or reactive.[5][6]
-
Prodrug Development: To design glucuronide prodrugs that can be selectively activated by enzymes like β-glucuronidase, which is often overexpressed in tumor microenvironments, offering a targeted drug delivery strategy.[7][8][9]
While chemical synthesis of glucuronides is possible, it often involves multi-step processes with harsh conditions and challenges in achieving the desired regioselectivity and stereoselectivity, especially with complex drug molecules.[10][11] Enzymatic synthesis offers a powerful alternative, providing high specificity under mild, aqueous conditions, closely mimicking the biological process.[10][12]
This document provides an overview of common enzymatic methods, detailed experimental protocols, and comparative data to guide researchers in the synthesis of drug glucuronides.
Core Enzymatic Reaction: The UGT-Catalyzed Glucuronidation
The fundamental reaction involves the transfer of glucuronic acid from UDPGA to a nucleophilic functional group (e.g., hydroxyl, carboxyl, amine, or thiol) on the substrate drug.[13] This is catalyzed by a UGT enzyme, which is primarily located in the endoplasmic reticulum of various tissues, with the liver being the major site.[1][3]
Methods for Enzymatic Glucuronide Synthesis
Several approaches can be employed for the enzymatic synthesis of glucuronides, each with distinct advantages and limitations.
-
Mammalian Liver Fractions (Microsomes and S9): Liver microsomes are vesicles of the endoplasmic reticulum that contain a rich complement of UGT enzymes.[10] The S9 fraction contains both microsomes and cytosolic enzymes. These preparations are useful for mimicking in vivo metabolism but can lead to a mixture of products if the drug is a substrate for multiple enzymes.
-
Recombinant UGT Isoforms: Individual human UGT isoforms (e.g., UGT1A1, 1A4, 2B7) can be overexpressed in systems like insect cells or bacteria.[14][15] This approach allows for the synthesis of a specific glucuronide by a known enzyme, which is ideal for producing clean analytical standards and for reaction phenotyping. The main human UGTs involved in drug metabolism include UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B7.[13][14]
-
Whole-Cell Biotransformation: This method utilizes engineered microorganisms (e.g., E. coli) that are programmed to express both the desired UGT enzyme and the enzymes required for UDPGA cofactor regeneration.[5] The drug is added directly to the culture, and the cells perform the conversion, simplifying the process significantly.
-
Immobilized Enzymes: UGTs can be immobilized on solid supports, such as agarose beads or the inner surface of microreactors.[16][17] Immobilization can enhance enzyme stability and allows for easier separation of the enzyme from the product, enabling reuse and continuous flow synthesis.[16][17]
Data Presentation
Table 1: Comparison of Enzymatic Glucuronidation Methods
| Feature | Liver Microsomes/S9 | Recombinant UGTs | Whole-Cell Biotransformation | Immobilized Enzymes |
| Specificity | Low to Moderate | High | High (for the expressed UGT) | High |
| Yield | Variable | Moderate to High | Moderate to High | High |
| Purity | Low to Moderate | High | Moderate (requires cell removal) | High |
| Scalability | Moderate | High | Very High | High |
| Cost | Moderate | High (enzyme & cofactor) | Low (uses cheap sugars) | High initial cost, reusable |
| Complexity | Low | Moderate | Moderate to High (strain engineering) | High (immobilization) |
| Key Advantage | Physiologically relevant | Produces specific isomer | In-situ cofactor regeneration | Enzyme reusability, continuous flow |
| Key Disadvantage | Product mixtures | High cost of UDPGA cofactor | Process optimization required | Immobilization may reduce activity |
Table 2: Selected Yields of Enzymatically Synthesized Drug Glucuronides
| Drug/Compound | Enzyme System | Yield | Reference |
| Norbuprenorphine | Dog Liver S9 Fraction | 67% | [10] |
| p-Nitrophenol | Immobilized Rabbit Liver UGT | 50-70% | [16] |
| AZD5991 | Microbial Biotransformation (10L scale) | 109.6 mg | [18] |
| Resorufin | Immobilized recombinant UGT1A1 (4h) | 0.47 µg | [17] |
Table 3: Kinetic Parameters of Major Human UGT Isoforms with a Model Substrate (p-Cresol)
| UGT Isoform | Kinetic Model | Vmax (pmol/min/mg) | S50 (µM) | CLint (Vmax/S50) (µL/min/mg) |
| UGT1A6 | Hill Equation | 1350 ± 150 | 180 ± 30 | 7.5 |
| UGT1A9 | Substrate Inhibition | 850 ± 90 | 40 ± 10 | 21.25 |
| Data extracted from Ta et al. (2020), as cited by BenchChem.[19] Note: UGT1A1, 1A3, 1A4, 1A7, 1A8, and 1A10 showed negligible activity with this substrate. |
Critical Component: UDPGA Cofactor and Its Regeneration
The high cost of the UDPGA cofactor is a major barrier to the large-scale enzymatic synthesis of glucuronides.[20] Using UDPGA in stoichiometric amounts is economically unfeasible. Therefore, an in situ cofactor regeneration system is paramount. This is typically achieved by a multi-enzyme cascade that synthesizes UDPGA from a simple, inexpensive sugar.
Enzymes in Regeneration Cycle:
-
Sucrose Phosphorylase (SP): Converts sucrose to Glucose-1-Phosphate (G1P).
-
UDP-glucose pyrophosphorylase (UGP): Converts G1P to UDP-Glucose.
-
UDP-glucose dehydrogenase (UGDH): Oxidizes UDP-Glucose to UDPGA, consuming NAD+.
Experimental Protocols
Protocol 1: Glucuronide Synthesis using Human Liver Microsomes (HLM)
This protocol is suitable for small-scale synthesis to generate metabolite standards for identification.
Materials:
-
Drug stock solution (in DMSO or suitable solvent)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
UDPGA, trisodium salt, 100 mM stock in water
-
Tris-HCl buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂), 1 M stock
-
Alamethicin, 5 mg/mL stock in ethanol (optional, for latency)
-
Acetonitrile (ACN) with 1% formic acid (for reaction termination)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, prepare the reaction mixture (final volume 500 µL). Add components in the following order:
-
Tris-HCl buffer (to final volume)
-
MgCl₂ (to final concentration of 5 mM)
-
HLM (to final concentration of 1 mg/mL)
-
(Optional) Alamethicin (to final concentration of 25 µg/mg protein). Pre-incubate for 15 min on ice.
-
-
Pre-incubation: Add the drug stock solution to a final concentration of 100 µM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding UDPGA to a final concentration of 2 mM.
-
Incubation: Incubate at 37°C for 2-4 hours with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding an equal volume (500 µL) of ice-cold ACN with 1% formic acid.
-
Sample Processing: Vortex the tube vigorously and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to confirm product formation and for subsequent purification.
Protocol 2: Scalable Synthesis using a Recombinant UGT with Cofactor Regeneration
This protocol is designed for larger-scale synthesis and is more cost-effective due to UDPGA regeneration.
Materials:
-
Recombinant human UGT isoform (e.g., UGT2B7), lyophilized powder
-
UDP-glucose dehydrogenase (UGDH)
-
UDP-glucose pyrophosphorylase (UGP)
-
Sucrose Phosphorylase (SP)
-
Drug stock solution
-
Sucrose
-
Uridine-5'-diphosphate (UDP)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl₂
Procedure:
-
Prepare Reaction Buffer: Prepare 10 mL of HEPES buffer containing:
-
Sucrose (100 mM)
-
MgCl₂ (10 mM)
-
NAD+ (2 mM)
-
UDP (0.2 mM, catalytic amount)
-
Drug (1-5 mM, depending on solubility)
-
-
Add Enzymes: To the reaction buffer, add the enzymes to the following final concentrations/activities:
-
Recombinant UGT (e.g., 0.1 mg/mL)
-
UGDH (e.g., 0.5 U/mL)
-
UGP (e.g., 0.5 U/mL)
-
SP (e.g., 0.5 U/mL)
-
-
Incubation: Incubate the mixture at 30-37°C overnight (12-18 hours) with gentle agitation. Monitor the reaction progress periodically by taking small aliquots, quenching with ACN, and analyzing via HPLC or LC-MS.
-
Termination and Purification: Once the reaction has reached completion (or a plateau), terminate it by adding 2 volumes of cold ACN or by protein precipitation with zinc sulfate. Centrifuge to remove precipitated proteins. The supernatant, containing the drug glucuronide, can then be subjected to purification by preparative HPLC or other chromatographic techniques.
Conclusion
Enzymatic synthesis is a highly effective and specific method for producing drug glucuronides, which are critical reagents in modern drug discovery and development. The choice of method—from physiologically relevant liver microsomes for initial screening to highly scalable whole-cell systems with cofactor regeneration for bulk production—depends on the specific application, required yield, and purity. By leveraging these biocatalytic tools, researchers can efficiently generate essential metabolite standards, enabling a deeper understanding of a drug candidate's metabolic fate, efficacy, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 3. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. Glucuronides in anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Immobilized glucuronosyltransferase for the synthesis of conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immobilised-enzyme microreactors for the identification and synthesis of conjugated drug metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03742H [pubs.rsc.org]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. UDP-Glucuronic Acid Regeneration System - Inmar Munir [grantome.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing β-Glucuronidation Reactions
Welcome to the technical support center for β-glucuronidation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for β-glucuronidase activity?
A1: The optimal pH for β-glucuronidase can vary depending on the source of the enzyme. For example, β-glucuronidase from Aspergillus oryzae Li-3 (PGUS) has an optimal pH of 4.5, which can be shifted to 6.5 through site-directed mutagenesis.[1] In urine drug testing, enzyme activity for some β-glucuronidases increases as the pH rises from acidic to neutral (pH 5.5 to 7.0).[2] For the hydrolysis of cannabinoid metabolites, a pH of 6.8 has been used successfully.[3] It is crucial to consult the manufacturer's specifications for the specific enzyme you are using and to optimize the pH for your particular substrate and matrix. A shift of as little as 0.5 pH units can alter enzyme performance by 20% or more.[4]
Q2: What is the recommended incubation temperature and time?
A2: Incubation temperature and time are critical parameters that often require optimization. A common incubation temperature is 37°C.[3] However, temperatures up to 65°C have been explored to enhance reaction efficiency.[5] Incubation times can range from a short 5-minute period for certain kinetic studies to 16 hours or longer for complete hydrolysis of complex metabolites.[3][6] For routine drug screening, incubation times of 30 minutes at 20°C or 16 minutes at 40°C have been reported. The ideal time will depend on the enzyme concentration, substrate, and the desired level of hydrolysis.
Q3: How does enzyme concentration affect the reaction?
A3: The concentration of β-glucuronidase directly impacts the rate of hydrolysis. Higher enzyme concentrations generally lead to faster reaction rates, allowing for shorter incubation times. For instance, in the analysis of urinary cannabinoids, 2000 IU of recombinant β-glucuronidase was found to be optimal.[3] For other applications, enzyme concentrations are reported in units per volume of the biological sample, typically ranging from 1 to 20 units per microliter of plasma or urine. It is important to determine the optimal enzyme concentration empirically for your specific application to ensure complete and efficient hydrolysis without using an excess of the enzyme.
Q4: What are common inhibitors of β-glucuronidase?
A4: β-glucuronidase activity can be inhibited by various substances, which can be a concern, especially when working with complex biological matrices like urine.[4] Some known inhibitors include D-saccharic acid 1,4-lactone monohydrate.[7] Additionally, compounds present in urine, such as flavonoids, thiosulfinates, iminosugars, natural acids, and lactones, can interfere with enzyme activity.[4] To mitigate inhibition, sample dilution is a common strategy. A minimum of a 3-fold dilution of urine with buffer can improve enzyme performance by adjusting the pH and reducing the concentration of endogenous inhibitors.[2][8]
Q5: Why is there variability in β-glucuronidase performance across different substrates and samples?
A5: β-glucuronidases exhibit substrate preferences, meaning their efficiency can vary significantly between different glucuronidated compounds.[2][8] For example, one enzyme might be highly effective at hydrolyzing morphine-3-glucuronide but less so for codeine-glucuronide.[2] Furthermore, the composition of biological samples, such as urine, is highly variable between individuals due to factors like diet, medications, and health status, which can introduce different levels of inhibitory substances.[4] This variability underscores the importance of using an internal hydrolysis control and optimizing the reaction conditions for each specific analyte and matrix.[2]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or no recovery of the deconjugated analyte | 1. Suboptimal pH: The reaction buffer pH is outside the optimal range for the enzyme.[2][4] 2. Incorrect Temperature: Incubation temperature is too low for efficient enzyme activity or too high, causing denaturation. 3. Insufficient Incubation Time: The reaction has not proceeded to completion.[3][6] 4. Low Enzyme Concentration: The amount of enzyme is insufficient to hydrolyze the amount of substrate present.[3] 5. Enzyme Inhibition: Components in the sample matrix are inhibiting the enzyme.[4][7] 6. Substrate Specificity: The chosen enzyme has low activity towards the specific glucuronide.[2] | 1. Verify the pH of your buffer and adjust it to the optimal range for your enzyme. Perform a pH optimization experiment if necessary. 2. Ensure your incubator is calibrated to the correct temperature. Test a range of temperatures (e.g., 37°C, 50°C, 60°C) to find the optimum for your reaction. 3. Increase the incubation time. Perform a time-course experiment to determine the point of maximum hydrolysis. 4. Increase the enzyme concentration. Titrate the enzyme amount to find the most effective concentration. 5. Dilute the sample with buffer to reduce the concentration of inhibitors.[2] Consider a sample cleanup step prior to hydrolysis. 6. Test a different β-glucuronidase from another source (e.g., E. coli, abalone, recombinant).[5] |
| Inconsistent or variable results between samples | 1. Matrix Effects: High variability in the composition of biological samples (e.g., urine) affects enzyme performance.[4] 2. Pipetting Errors: Inaccurate pipetting of samples, buffers, or enzyme. 3. Incomplete Mixing: Reagents are not thoroughly mixed, leading to a non-uniform reaction. 4. Use of a Single Hydrolysis Control: A single control may not be representative of the performance for all analytes in a panel.[2] | 1. Increase the sample dilution factor to minimize matrix variability.[2] Include matrix-matched calibrators and controls. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous samples. 3. Gently vortex or mix samples after adding all reagents. 4. Use multiple internal standards, especially for multi-analyte panels, to monitor hydrolysis efficiency for different compounds. |
| Precipitate formation during incubation | 1. Substrate or Analyte Solubility: The deconjugated analyte may have poor solubility in the reaction buffer. 2. Buffer Incompatibility: The buffer components may be reacting with substances in the sample. | 1. Add a small amount of a compatible organic solvent (e.g., methanol, acetonitrile) to the reaction mixture to improve solubility. Ensure the solvent concentration does not inhibit the enzyme. 2. Test a different buffer system. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for β-Glucuronidase from Different Sources and for Various Applications.
| Parameter | E. coli (recombinant) for Cannabinoids | Recombinant for Urine Drug Testing | UGT1A1 Kinetic Studies |
| pH | 6.8[3] | 5.5 - 7.0[2] | Not specified |
| Temperature (°C) | 37[3] | 20 - 40 | 37 |
| Incubation Time | 16 hours[3] | 16 - 30 minutes | 5 minutes[6] |
| Enzyme Concentration | 2000 IU / 0.2 mL urine[3] | Varies with manufacturer | 0.05 mg/mL protein[6] |
| Buffer | 2 M Sodium Phosphate[3] | Pre-buffered master mix | Not specified |
Experimental Protocols
General Protocol for β-Glucuronide Hydrolysis in a Biological Matrix
This protocol provides a general framework. Optimization of specific parameters is highly recommended.
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., urine, plasma) and centrifuge to pellet any precipitates.
-
Dilute the supernatant with the reaction buffer. A 1:3 or 1:4 sample-to-buffer ratio is a good starting point to minimize matrix effects.[2]
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or a well of a microplate, add the diluted sample.
-
If using internal standards, add them at this stage.
-
Add the appropriate amount of β-glucuronidase enzyme solution. The amount will depend on the enzyme's activity and the substrate concentration.
-
Gently vortex or mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for the determined optimal time (e.g., 30 minutes to 16 hours).
-
-
Reaction Termination and Sample Cleanup:
-
Stop the reaction by adding a quenching solution, such as a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile). This will precipitate proteins and stop enzymatic activity.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for analysis (e.g., by LC-MS/MS). Further sample cleanup, such as solid-phase extraction (SPE), may be necessary depending on the analytical method.
-
Visualizations
Caption: General experimental workflow for β-glucuronidation.
References
- 1. Tuning the pH profile of β-glucuronidase by rational site-directed mutagenesis for efficient transformation of glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 5. covachem.com [covachem.com]
- 6. Bilirubin Glucuronidation Revisited: Proper Assay Conditions to Estimate Enzyme Kinetics with Recombinant UGT1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammation-associated extracellular β-glucuronidase alters cellular responses to the chemical carcinogen benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Challenges in the synthesis of glucuronide prodrugs and solutions
Welcome to the technical support center for the synthesis of glucuronide prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide solutions and troubleshooting guidance for common challenges encountered during the chemical synthesis of these important molecules.
Frequently Asked Questions (FAQs)
Here we address the most common issues researchers face during the synthesis of glucuronide prodrugs.
Q1: Why is the yield of my glucuronidation reaction consistently low?
Low yields are a frequent challenge, primarily due to the reduced reactivity of the glucuronic acid donor. The electron-withdrawing carboxylate group at the C-5 position deactivates the anomeric carbon (C-1), making it less susceptible to nucleophilic attack by the aglycone.[1][2] Additionally, side reactions can significantly consume starting materials.
Q2: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity of my reaction?
Achieving high stereoselectivity is critical. The outcome is largely dictated by the choice of protecting group at the C-2 position of the glucuronic acid donor.
-
For β-Glucuronides (1,2-trans): Use a "participating" acyl protecting group such as acetyl (Ac) or benzoyl (Bz) at the C-2 position. These groups provide anchimeric assistance, forming a transient dioxolanium ion intermediate that blocks the α-face and directs the incoming nucleophile (the aglycone) to the β-face.[3]
-
For α-Glucuronides (1,2-cis): Use a "non-participating" ether protecting group like benzyl (Bn) at C-2. In the absence of anchimeric assistance, the stereochemical outcome is more complex and can be influenced by the solvent, promoter, and the anomeric effect, often resulting in mixtures.[2][3]
Q3: What are the most common side products in glucuronide synthesis and how can I avoid them?
Several side products can complicate your reaction and purification.
-
Orthoesters: These are common by-products in the Koenigs-Knorr reaction, arising from the competitive attack of the alcohol on an intermediate.[1] Optimizing the promoter and reaction conditions can minimize their formation.
-
4,5-Unsaturated "Dehydroglucuronides": These elimination products can form during the final deprotection step, especially when using strong basic conditions (e.g., NaOH or NaOMe) to hydrolyze acetyl and methyl ester protecting groups.[4][5] Using milder deprotection conditions or alternative protecting groups is recommended.
-
Glycosene (2-Acetoxyglycal): This can form from glycosyl halide donors via HBr elimination, particularly when using silver-based promoters in the Koenigs-Knorr reaction.[4]
Q4: My final deprotection step is cleaving the prodrug or creating impurities. What are the best deprotection strategies?
The final deprotection is a critical step. The choice of method depends on the protecting groups used and the stability of your aglycone.
-
For Acetyl (Ac) and Methyl (Me) Esters: Standard saponification (e.g., with LiOH, NaOH, or NaOMe) is common but can be harsh. For sensitive substrates, a two-step hydrolysis under milder conditions can be effective.[6] Alternatively, enzymatic hydrolysis can provide a gentle deprotection method.[1]
-
For Benzyl (Bn) Ethers and Benzyl Esters: These are typically removed simultaneously under neutral conditions via palladium-catalyzed hydrogenolysis (e.g., H₂, Pd/C).[7]
-
For Allyl (All) Ethers and Allyl Esters: These are excellent choices for sensitive molecules as they can be removed under very mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄).[8][9]
Q5: My acyl glucuronide prodrug is unstable during purification and storage. What can I do?
Acyl glucuronides are known to be chemically reactive and can undergo hydrolysis or intramolecular acyl migration to form positional isomers (2-O, 3-O, and 4-O-acyl glucuronides).[10][11][12]
-
Stability: This reactivity is pH-dependent. During purification, using buffered mobile phases (e.g., ammonium acetate, pH 5.0-6.0) can significantly improve stability.[13][14] For long-term storage, deep-freezing of lyophilized material is advisable.
-
Alternative Linkages: If stability is a major concern, consider designing prodrugs with more stable ether or carbamate linkages instead of the ester linkage of an acyl glucuronide.
Troubleshooting Guides
Guide 1: Improving Yields in the Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, which uses a glycosyl halide donor (e.g., acetobromo-α-D-glucuronic acid methyl ester) and a heavy metal salt promoter, is a classic but often low-yielding method for glucuronidation.[1][3]
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive promoter (e.g., Ag₂CO₃, Ag₂O). | Use freshly prepared or activated silver carbonate. Consider alternative promoters like silver triflate (AgOTf) or cadmium carbonate, which has been shown to be a new and effective catalyst.[4][15] |
| Decomposition of glycosyl halide donor. | Ensure the donor is pure and dry. Use of elemental iodine has been reported to retard the decomposition of the glycosyl halide and improve yields.[16] | |
| Dominant Side Products | Formation of orthoesters. | This is a known issue.[1] Try changing the solvent or promoter. Sometimes running the reaction at a lower temperature can favor the desired glycoside. |
| Formation of elimination product (glycosene). | This occurs via HBr elimination from the donor.[4] Ensure reaction conditions are anhydrous. Using a non-polar solvent may help. |
Guide 2: Optimizing Glycosidation with Trichloroacetimidate Donors
Glycosyl trichloroacetimidates (Schmidt donors) are often more reactive and provide higher yields than glycosyl halides.[2][17] The reaction is typically promoted by a catalytic amount of a Lewis acid.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently active Lewis acid promoter. | Ensure the promoter (e.g., TMSOTf, BF₃·OEt₂) is fresh and handled under anhydrous conditions. The amount of promoter can be critical; try titrating from 0.1 to 0.5 equivalents.[18] |
| Donor or acceptor is not fully dry. | Co-evaporate the donor and acceptor with dry toluene before reaction and use activated molecular sieves to maintain anhydrous conditions.[18] | |
| Poor Stereoselectivity (α/β Mixture) | Use of a non-participating C-2 protecting group. | If a β-anomer is desired, ensure a participating group (e.g., acetyl, benzoyl) is at C-2. If an α-anomer is desired, a non-participating group (e.g., benzyl) is correct, but conditions must be optimized (solvent, temperature) to favor the α-product. |
| Complex Product Mixture | Aglycone has multiple reactive sites. | Protect other nucleophilic groups on the aglycone (e.g., other hydroxyls or amines) before the glycosylation step. |
Data Presentation: Comparison of Glucuronidation Methods
The choice of glycosyl donor and promoter significantly impacts reaction outcomes. Trichloroacetimidate donors generally offer superior performance compared to traditional Koenigs-Knorr conditions.
| Method | Glycosyl Donor | Promoter | Typical Yield | Stereoselectivity | Key Challenges |
| Koenigs-Knorr | Acetobromo-α-D-glucuronate | Ag₂CO₃, AgOTf, CdCO₃ | Low to Moderate (e.g., 1.7% - 40%)[1][2] | Good β-selectivity with C-2 participating group | Low yields, orthoester and elimination by-products[1][16] |
| Schmidt Glycosidation | Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Moderate to Excellent (e.g., 61% - 94%)[1][2] | Good β-selectivity with C-2 participating group | Requires strictly anhydrous conditions; sensitive to promoter concentration[18] |
| Enzymatic Synthesis | UDP-Glucuronic Acid (UDPGA) | UGT Enzymes | High fractional yield (e.g., 67%) but often small scale[4] | Exclusively β-anomers[19] | Limited scalability, enzyme availability/cost, requires specific cofactors[4][20] |
Experimental Protocols
Protocol 1: General Procedure for Glucuronidation using a Trichloroacetimidate Donor
This protocol is adapted from standard procedures for Schmidt glycosidation.[18]
-
Preparation: Dry the glycosyl acceptor (1.0 eq) and the glucuronyl trichloroacetimidate donor (1.2 eq) by azeotropic distillation with dry toluene. Place them in a flame-dried, two-necked flask under an inert atmosphere (Argon or Nitrogen).
-
Solvation: Add freshly activated powdered molecular sieves (3Å or 4Å) to the flask. Dissolve the reagents in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C) using a suitable cooling bath.
-
Initiation: Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) dropwise to the stirred suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the donor spot has been consumed.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves, washing the pad with CH₂Cl₂. Combine the filtrates and wash with saturated aq. NaHCO₃ and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the protected glucuronide.
Protocol 2: General Procedure for Deprotection of Acetyl and Methyl Esters
This protocol describes a standard two-step basic hydrolysis.
-
Acetate Removal: Dissolve the protected glucuronide in a mixture of methanol (MeOH) and tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents per ester group) in water dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Neutralization & Extraction: Carefully neutralize the reaction mixture with an acidic resin (e.g., Amberlite IR-120 H⁺) or dilute HCl until pH ~7. Filter off the resin. Concentrate the filtrate and extract the product with a suitable organic solvent if possible, or proceed directly to purification.
-
Purification: Purify the final product by reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or an ammonium acetate buffer.[13][14]
Visualizations
General Synthesis Workflow
The following diagram illustrates a typical workflow for the chemical synthesis of a glucuronide prodrug.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protecting groups for glucuronic acid: application to the synthesis of new paclitaxel (taxol) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. scispace.com [scispace.com]
- 14. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steroid conjugates. VI. An improved Koenigs-Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Synthesis of glucuronides of multidrug resistance reversing drug MS-209 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. DSpace [helda.helsinki.fi]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Glycosylation with Acetylated Sugars
Welcome to the technical support center for improving stereoselectivity in glycosylation reactions using acetylated sugar donors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my acetylated glycosyl donor showing low reactivity?
A1: Acetylated glycosyl donors are considered "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups.[1] This electronic effect reduces the electron density at the anomeric center, which destabilizes the formation of the crucial oxocarbenium ion intermediate necessary for the glycosylation reaction to proceed.[1] This leads to lower reactivity compared to "armed" donors that have electron-donating protecting groups like benzyl ethers.[1]
Q2: How does the C-2 acetyl group influence the stereochemical outcome of the glycosylation?
A2: The acetyl group at the C-2 position is a "participating group."[2] During the reaction, it can attack the anomeric center to form a stable cyclic dioxolenium ion intermediate.[2] This intermediate effectively shields the α-face of the sugar, compelling the incoming glycosyl acceptor to attack from the β-face. This mechanism, known as neighboring group participation (NGP), predominantly results in the formation of the 1,2-trans-glycoside (e.g., a β-glycoside for a glucose donor).[2][3]
Q3: Can I still obtain the 1,2-cis (α-glycoside) product with a C-2 acetylated donor?
A3: While challenging, it is possible. The formation of the 1,2-cis product is favored under conditions that promote an SN1-type reaction via a more open oxocarbenium ion, rather than the dioxolenium intermediate. The choice of solvent is a key factor; ethereal solvents like diethyl ether (Et₂O) or 1,4-dioxane tend to give higher α-selectivity.[4][5] The use of a strong Lewis acid can also favor the SN1 pathway.[6]
Q4: What is the "armed-disarmed" concept in glycosylation?
A4: The "armed-disarmed" principle categorizes glycosyl donors based on the electronic properties of their protecting groups.[1]
-
Armed donors have electron-donating groups (e.g., benzyl ethers), which increase the electron density at the anomeric center, making the donor more reactive.[1]
-
Disarmed donors , such as acetylated sugars, contain electron-withdrawing groups that decrease the electron density at the anomeric center, rendering the donor less reactive.[1]
Q5: How does the choice of solvent affect stereoselectivity?
A5: The solvent has a significant impact on the stereochemical outcome.[7][8][9] For glucopyranosides, ethereal solvents like diethyl ether or 1,4-dioxane preferentially lead to the 1,2-cis-glucoside (α-linkage).[4][5] In contrast, acetonitrile often favors the formation of the 1,2-trans-glucoside (β-linkage).[5] The solvent can influence the stability of reaction intermediates and may even directly participate in the reaction mechanism.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Formation and Sluggish Reaction
-
Potential Cause: Suboptimal activation of the "disarmed" acetylated donor.[1]
-
Solutions:
-
Verify Reagent Quality: Ensure the glycosyl donor, acceptor, and activator are pure and completely dry, as moisture can inhibit the reaction.
-
Increase Activator Strength/Equivalents: If using a mild Lewis acid, consider switching to a more potent one or gradually increasing the equivalents of the current activator.[1]
-
Elevate Reaction Temperature: Cautiously increasing the reaction temperature can improve the rate of activation. However, monitor carefully to avoid side reactions or decomposition.[1][10]
-
Issue 2: Poor Stereoselectivity (Formation of both α and β anomers)
-
Potential Cause: Competing reaction pathways (SN1 vs. SN2 or NGP).
-
Solutions:
-
Solvent Selection: To favor the β-anomer (1,2-trans) , leverage neighboring group participation by using non-participating solvents like dichloromethane (DCM) or acetonitrile.[5] To favor the α-anomer (1,2-cis) , consider using ethereal solvents like diethyl ether (Et₂O) or a mixture of toluene and dioxane.[4]
-
Temperature Control: Lowering the reaction temperature often has a strong, positive effect on selectivity.[11]
-
Choice of Lewis Acid: The Lewis acid dictates the reaction pathway. A strong Lewis acid like TMSOTf can promote an SN1 pathway, potentially leading to α-glycosides with certain donors, while BF₃·Et₂O may favor an SN2 pathway, leading to β-glycosides.[6] The optimal choice is highly substrate-dependent and may require screening.
-
Issue 3: Donor Decomposition
-
Potential Cause: Reaction conditions are too harsh for the glycosyl donor.
-
Solutions:
-
Lower the Temperature: High temperatures can lead to decomposition.
-
Use a Milder Activator: A highly acidic or potent activator might be degrading the donor.
-
Control Experiment: Perform a control experiment with the donor and activator (without the acceptor) to confirm the donor's stability under the chosen conditions.
-
Data Presentation
Table 1: Influence of Lewis Acid and Solvent on Glycosylation Stereoselectivity
| Glycosyl Donor | Lewis Acid | Solvent | Temp (°C) | α:β Ratio | Reference |
| Galactosyl Donor | TMSOTf | Not Specified | Not Specified | Good to Excellent α | [6] |
| Galactosyl Donor | BF₃·Et₂O | Not Specified | Not Specified | Moderate to Good β | [6] |
| Glucosyl Donor | TMSOTf | Not Specified | Not Specified | β-exclusive | [6] |
| Glucosyl Donor | BF₃·Et₂O | Not Specified | Not Specified | β-exclusive | [6] |
| N-Acetylgalactosamine | Sc(OTf)₃ | Not Specified | Not Specified | 10:90 | [12] |
| N-Acetylgalactosamine | Hf(OTf)₄ | Not Specified | Reflux | 90:10 | [12] |
| 2,3-O-Carbonate Protected Thioglucoside | 0.2 eq. BF₃·OEt₂ | Not Specified | Not Specified | Excellent α | [13] |
| 2,3-O-Carbonate Protected Thioglucoside | 1 eq. SnCl₄ | Not Specified | Not Specified | Reversed to α | [13] |
Mandatory Visualizations
Caption: Experimental workflow for a typical glycosylation reaction.
Experimental Protocols
Protocol: General Procedure for TMSOTf-Promoted Glycosylation
This protocol is a general guideline and may require optimization for specific substrates.
1. Materials and Preparation:
-
Glycosyl Donor (e.g., peracetylated glucose) (1.0 eq.)
-
Glycosyl Acceptor (1.2-1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq.)
-
Activated Molecular Sieves (4 Å)
-
Triethylamine (Et₃N) or Pyridine for quenching
-
All glassware must be oven- or flame-dried prior to use.
2. Reaction Setup:
-
To a dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM via syringe to dissolve the solids.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40 °C, -20 °C, or 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone).[1]
3. Glycosylation Reaction:
-
Slowly add the TMSOTf promoter dropwise to the stirred solution over 5-10 minutes.[1]
-
Allow the reaction to stir at the selected temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) by periodically taking aliquots from the reaction mixture.
4. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC, typically showing consumption of the limiting reagent), quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired glycosylated product.
5. Analysis:
-
Characterize the purified product by NMR spectroscopy (¹H and ¹³C) to confirm its structure and determine the anomeric ratio (α/β) by integrating the signals of the anomeric protons.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the influence of solvent on the stereoselectivity of glycosylation reactions [diva-portal.org]
- 10. pure.mpg.de [pure.mpg.de]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Glucuronidation using 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid in glucuronidation reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Glucuronide Product
Q1: My glucuronidation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
A1: Low yields in glucuronidation reactions with this compound can stem from several factors. The primary culprits are often the formation of side products, suboptimal reaction conditions, or issues with the starting materials. Here’s a step-by-step troubleshooting guide:
1. Investigate Side Product Formation:
-
Orthoester Formation: A common side reaction with acetylated donors is the formation of a stable orthoester intermediate, which may not efficiently convert to the desired β-glucuronide.[1] The presence of the C-2 acetyl group on the glucuronic acid donor can participate in the reaction to form this byproduct.
-
Transacylation: Acyl migration from the glucuronic acid donor to the nucleophilic substrate can occur, leading to acetylated byproducts and reduced yield of the glucuronide.
-
Anomerization: While the starting material is the β-anomer, reaction conditions can sometimes lead to the formation of the α-anomer, which may not be the desired product.
2. Optimize Reaction Conditions:
-
Choice of Lewis Acid: The type and amount of Lewis acid promoter are critical. Stronger Lewis acids may favor the rearrangement of the orthoester to the desired product, but can also lead to degradation.[1] A screening of different Lewis acids (e.g., BF₃·OEt₂, TMSOTf, SnCl₄) is recommended to find the optimal balance for your specific substrate.
-
Temperature: Low temperatures (e.g., -20°C to 0°C) often favor the kinetic product and can help minimize side reactions. However, some reactions may require room temperature to proceed at a reasonable rate.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the accumulation of side products or degradation of the desired product.
-
Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or acetonitrile are typically used. Ensure the solvent is completely dry, as water can hydrolyze the activated donor.
3. Verify Starting Material Quality:
-
Purity of the Glucuronic Acid Donor: Ensure the this compound is of high purity and has been stored under anhydrous conditions.
-
Purity of the Substrate: Impurities in the substrate can interfere with the reaction.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low glucuronide yield.
Issue 2: Formation of an Unexpected, Stable Side Product
Q2: I am observing a significant amount of a stable side product that is difficult to separate from my desired glucuronide. What is it likely to be and how can I prevent its formation?
A2: The most probable stable side product in glucuronidation reactions using this compound is an orthoester .
Mechanism of Orthoester Formation: The acetyl group at the C-2 position of the glucuronic acid donor can act as a participating group. Following the activation of the anomeric position by a Lewis acid, the C-2 acetyl group can attack the resulting oxocarbenium ion to form a cyclic dioxolanium intermediate. This intermediate can then be attacked by the alcohol substrate to form a stable 1,2-orthoester instead of the desired β-glycosidic bond.
Caption: Mechanism of orthoester side product formation.
Strategies to Minimize Orthoester Formation:
-
Choice of Lewis Acid: Stronger Lewis acids can promote the rearrangement of the orthoester to the desired glycoside.[1] For instance, switching from a milder Lewis acid like BF₃·OEt₂ to a stronger one like TMSOTf might be beneficial.
-
Reaction Temperature: Running the reaction at a slightly higher temperature (e.g., room temperature instead of 0°C) can sometimes favor the thermodynamically more stable glycoside over the kinetically formed orthoester. However, this must be balanced against the risk of degradation.
-
"Inverse" Addition: Adding the glycosyl donor slowly to a mixture of the substrate and the Lewis acid can sometimes minimize orthoester formation.
Frequently Asked Questions (FAQs)
Q3: What is the role of the acetyl protecting groups on the glucuronic acid donor?
A3: The acetyl groups on this compound serve two main purposes:
-
Protection: They protect the hydroxyl groups from reacting during the glycosylation reaction, ensuring that the reaction occurs specifically at the anomeric carbon (C-1).
-
Stereochemical Control: The acetyl group at the C-2 position acts as a "participating group." It influences the stereochemical outcome of the glycosylation, typically favoring the formation of the 1,2-trans product, which in the case of D-glucuronic acid is the β-glucuronide. This occurs through the formation of an intermediate dioxolanium ion that blocks the α-face of the sugar, leading to nucleophilic attack from the β-face.
Q4: Can I use this compound for the synthesis of α-glucuronides?
A4: While the C-2 acetyl group generally directs towards β-selectivity, the formation of α-glucuronides is not impossible and can be influenced by the reaction conditions. The choice of a non-participating solvent and specific Lewis acids can sometimes alter the stereochemical outcome. However, if α-glucuronides are the primary target, using a glycosyl donor with a non-participating protecting group at the C-2 position is generally a more reliable strategy.
Q5: What are the typical Lewis acids used to activate this compound?
A5: A range of Lewis acids can be used to activate the acetylated glucuronic acid donor. The choice often depends on the reactivity of the substrate (the alcohol being glucuronidated). Common Lewis acids include:
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Tin(IV) chloride (SnCl₄)
-
Zinc(II) bromide (ZnBr₂)
The optimal Lewis acid and its stoichiometry should be determined empirically for each new substrate.
Q6: How can I monitor the progress of my glucuronidation reaction?
A6: The progress of the reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product. Staining with a suitable reagent (e.g., p-anisaldehyde or ceric ammonium molybdate) is usually necessary to visualize the sugar-containing compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the desired product and any side products by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.
Quantitative Data Summary
Precise quantitative data for side product formation is highly substrate-dependent. The following table provides a qualitative and semi-quantitative summary based on general observations in chemical glycosylation with acetylated donors.
| Reaction Parameter | Effect on Orthoester Formation | Effect on Transacylation | General Recommendation |
| Lewis Acid Strength | Stronger acids can promote orthoester rearrangement to the desired product.[1] | Can increase if reaction is too vigorous. | Screen a range of Lewis acids (e.g., BF₃·OEt₂, TMSOTf). |
| Temperature | Lower temperatures may favor kinetic orthoester formation. | Lower temperatures generally reduce side reactions. | Start at low temperatures (0°C to -20°C) and slowly warm if needed. |
| Reaction Time | Prolonged time may allow for rearrangement to the desired product. | Can increase with longer reaction times. | Monitor reaction by TLC/LC-MS to find the optimal time. |
| Substrate Reactivity | More hindered alcohols are more prone to orthoester formation. | More nucleophilic substrates are more susceptible. | Adjust stoichiometry and reaction conditions based on the substrate. |
Experimental Protocols
General Protocol for Glucuronidation using this compound
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
Materials:
-
This compound (glycosyl donor)
-
Substrate (alcohol to be glucuronidated)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Lewis acid (e.g., BF₃·OEt₂ or TMSOTf)
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (4Å, activated)
Procedure:
-
Under an inert atmosphere, add the substrate (1.0 eq) and activated molecular sieves to a flame-dried flask containing anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0°C or -20°C).
-
In a separate flask, dissolve this compound (1.2 - 1.5 eq) in anhydrous DCM.
-
Slowly add the solution of the glycosyl donor to the reaction mixture.
-
Add the Lewis acid (0.1 - 1.2 eq, start with a catalytic amount) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Dilute the mixture with DCM and filter through celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Post-reaction Deprotection (if required): The acetyl groups can be removed using standard deacetylation conditions, such as Zemplén deacetylation (catalytic sodium methoxide in methanol).
Mandatory Visualizations
Glucuronidation Reaction and Side Product Pathways
Caption: Overview of glucuronidation and major side reactions.
References
How to increase the reactivity of "disarmed" acetylated glycosyl donors
Technical Support Center: Acetylated Glycosyl Donors
Welcome to the technical support center for glycosylation reactions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of "disarmed" acetylated glycosyl donors. Our goal is to help you increase the reactivity of these challenging substrates and achieve higher yields in your oligosaccharide synthesis.
Troubleshooting Guide
This section addresses common problems encountered during glycosylation reactions with acetylated donors.
Q1: Why is my acetylated glycosyl donor showing low or no reactivity?
A1: Acetylated glycosyl donors are classified as "disarmed" due to the electron-withdrawing nature of the acetyl protecting groups. These groups decrease the electron density at the anomeric center, which destabilizes the formation of the critical oxocarbenium ion intermediate required for the glycosylation to proceed. This inherent electronic property leads to lower reactivity compared to "armed" donors that have electron-donating protecting groups like benzyl ethers.[1]
Q2: My reaction is sluggish, with a large amount of unreacted starting material. What can I do to improve the reaction rate?
A2: A sluggish reaction indicates suboptimal activation of the disarmed donor. Consider the following strategies to enhance the reaction rate:
-
Switch to a Stronger Activator: If you are using a mild Lewis acid, switching to a more potent activator is often necessary for disarmed donors. For thioglycosides, a common powerful promoter system is N-iodosuccinimide (NIS) combined with a catalytic amount of trifluoromethanesulfonic acid (TfOH).[1] For glycosyl fluorides, boron trifluoride etherate (BF₃·Et₂O) can be effective, sometimes requiring higher catalyst loading for disarmed substrates.[2][3]
-
Increase Activator Equivalents: Gradually increasing the amount of the promoter can lead to a higher concentration of the activated donor species at any given time, thus increasing the reaction rate. However, this should be done cautiously, as excess activator can lead to side reactions.
-
Elevate the Reaction Temperature: Increasing the temperature provides the necessary energy to overcome the activation barrier. This must be done carefully, as higher temperatures can also promote decomposition or the formation of byproducts. It is recommended to increase the temperature in small increments (e.g., from -40 °C to -20 °C, or -20 °C to 0 °C) while monitoring the reaction closely by TLC.
Q3: My TLC plate shows multiple spots, and the final yield is low. What are the likely side reactions?
A3: The formation of multiple byproducts is a common challenge. The primary causes include:
-
Hydrolysis: The presence of trace amounts of moisture can lead to the hydrolysis of the glycosyl donor or the activated intermediate, resulting in a hemiacetal byproduct. Ensure all glassware is flame-dried, and solvents are anhydrous. The use of activated molecular sieves (e.g., 4 Å) is crucial.
-
Anomerization: Formation of the undesired anomer (e.g., the α-anomer when the β-anomer is desired) can reduce the yield of the target compound. The choice of solvent and promoter can influence stereoselectivity.
-
Oxazoline Formation (for 2-acetamido donors): If your donor has an N-acetyl group at the C-2 position, neighboring group participation can lead to the formation of a stable oxazoline byproduct, which halts the desired glycosylation reaction. To mitigate this, consider using a non-participating protecting group at the C-2 position, such as a phthalimido (Phth) or an azido (N₃) group. Alternatively, screening different Lewis acids and solvent systems may help favor the desired glycosylation pathway.
Q4: How can I choose the right solvent for my reaction?
A4: The solvent plays a critical role in glycosylation. For reactions involving disarmed donors, less coordinating solvents are generally preferred.
-
Dichloromethane (DCM): This is the most commonly used solvent due to its inert nature and ability to dissolve most reactants.
-
Acetonitrile (MeCN): This solvent can sometimes promote Sɴ2-type reactions, which can be beneficial for stereoselectivity. However, it can also participate in the reaction and may promote oxazoline formation with 2-acetamido donors.
-
Tuning for Selectivity: In some systems, the choice of solvent can be used to tune α/β selectivity. It is often worthwhile to screen a few different anhydrous solvents if stereoselectivity is an issue.[4]
Frequently Asked Questions (FAQs)
Q1: What is the "armed-disarmed" principle in glycosylation?
A1: The "armed-disarmed" principle is a concept that categorizes glycosyl donors based on the electronic properties of their protecting groups.[1]
-
Armed Donors: Possess electron-donating groups (e.g., benzyl ethers), which increase electron density at the anomeric center. This stabilizes the developing positive charge of the oxocarbenium ion intermediate, making the donor more reactive.[5]
-
Disarmed Donors: Contain electron-withdrawing groups (e.g., acetyl or benzoyl esters). These groups decrease electron density at the anomeric center, destabilizing the oxocarbenium ion and rendering the donor less reactive.[5] This reactivity difference allows for chemoselective glycosylations, where an armed donor can be selectively activated in the presence of a disarmed donor, which then acts as the acceptor.
// Invisible nodes for alignment {rank=same; Armed_Donor; Disarmed_Donor;} {rank=same; Armed_Intermediate; Disarmed_Intermediate;} {rank=same; Armed_Product; Disarmed_Product;} } } Caption: The armed-disarmed principle in glycosylation chemistry.
Q2: What are some common activator systems for disarmed acetylated donors?
A2: The choice of activator depends on the leaving group at the anomeric center.
-
For Thioglycosides (e.g., -SPh, -SEt): A combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid is highly effective. Common choices include TfOH, TMSOTf, or BF₃·Et₂O.[6]
-
For Glycosyl Fluorides (-F): Strong Lewis acids are required. BF₃·Et₂O is a common choice, though it may be needed in stoichiometric or even excess amounts for highly disarmed donors.[2][3] Other systems like Cp₂HfCl₂–AgClO₄ can also be used.[7]
-
For Trichloroacetimidates (-OC(NH)CCl₃): These are generally more reactive than thioglycosides or fluorides but still benefit from strong Lewis acid catalysis, typically a catalytic amount of TMSOTf or BF₃·Et₂O.[6]
Q3: How does temperature influence the reactivity and outcome of the reaction?
A3: Temperature is a critical parameter. For disarmed donors, a certain activation temperature (Tₐ) must be reached for the reaction to initiate.
-
Increased Rate: Higher temperatures generally increase the reaction rate.
-
Risk of Decomposition: Exceeding an optimal temperature can lead to the decomposition of the donor, acceptor, or activated intermediates, which lowers the yield.
-
Stereoselectivity: Temperature can significantly impact the α/β ratio of the product. Lowering the temperature often increases selectivity by favoring a specific reaction pathway (e.g., Sɴ2), but this may not be feasible for highly unreactive donors.[8] A systematic, incremental increase in temperature is the best approach to find the optimal balance between reactivity and stability.
Quantitative Data on Activator Performance
The following tables summarize experimental data for the activation of disarmed acetylated or benzoylated (a similar disarming group) glycosyl donors under various conditions.
Table 1: Activation of Disarmed Thioglycoside Donors
| Donor | Acceptor | Activator System | Temp (°C) | Time | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Peracetylated Glucosyl Thiophenoxide | Primary Alcohol | NIS (1.3 eq), TfOH (0.1 eq) | -40 | 30 min | ~85-95% | [6] |
| Perbenzoylated Galactosyl Thiophenoxide | Secondary Alcohol | CuBr₂ (2.5 eq), TfOH (0.5 eq) | rt | 24 h | 96% | [9] |
| Peracetylated Glucosyl Thiophenoxide | Primary Alcohol | AuCl₃ (cat.) | rt | 1 h | 94% |[4] |
Table 2: Activation of Disarmed Glycosyl Fluoride Donors
| Donor | Acceptor | Activator System | Temp (°C) | Time | Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Perbenzoylated Glucosyl Fluoride | Primary Alcohol | BF₃·Et₂O (1 mol%) | rt | 24 h | 91% | [2][3] |
| Perbenzoylated Glucosyl Fluoride | Secondary Alcohol | BF₃·Et₂O (1 mol%) | rt | 24 h | 83% | [2][3] |
| Perbenzoylated Mannosyl Fluoride | Primary Alcohol | BF₃·Et₂O (1 mol%) | rt | 24 h | 85% |[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Glycosylation with a Disarmed Thioglycoside Donor using NIS/TfOH
This protocol describes a general method for activating a peracetylated thioglycoside donor.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), the acetylated thioglycoside donor (1.2–1.5 equiv.), and freshly activated powdered 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.05-0.1 M). Stir the suspension at room temperature for 30 minutes to ensure a dry environment.
-
Cooling: Cool the reaction mixture to the desired starting temperature (typically between -40 °C and 0 °C) using a suitable cooling bath (e.g., dry ice/acetone).
-
Activation: To the stirred suspension, add N-iodosuccinimide (NIS) (1.3 equiv.). Following this, add a stock solution of trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv.) in anhydrous DCM dropwise. The reaction mixture will typically turn dark brown or purple.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion (disappearance of the limiting reagent), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Triethylamine can also be used for the initial quench.
-
Workup: Allow the mixture to warm to room temperature. Filter through a pad of Celite® to remove molecular sieves, washing the pad with DCM. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired glycoside.
Protocol 2: General Procedure for Glycosylation with a Disarmed Glycosyl Fluoride using BF₃·Et₂O
This protocol is adapted for the activation of less reactive glycosyl fluoride donors.[2][3]
-
Preparation: In a nitrogen-filled glovebox, add the glycosyl acceptor (1.0 equiv.) and the peracylated glycosyl fluoride donor (1.5 equiv.) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous DCM and stir until all solids are dissolved. Note: Unlike other methods, molecular sieves are often omitted in glovebox procedures to simplify the system.
-
Activation: Add boron trifluoride etherate (BF₃·Et₂O) (1-10 mol%, start with a low catalytic amount and increase if necessary) to the stirred solution at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by TLC. These reactions may require several hours to reach completion.
-
Quenching: Once the reaction is complete, remove the vessel from the glovebox and quench by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Workup: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A versatile glycosylation strategy via Au(iii) catalyzed activation of thioglycoside donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in the Glucuronidation of Complex Molecules
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the glucuronidation of sterically hindered or complex molecules.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of glucuronidation?
A1: Glucuronidation is a biochemical reaction where a glucuronic acid moiety is transferred from the cofactor UDP-glucuronic acid (UDPGA) to a substrate molecule, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[1][2] Steric hindrance occurs when the three-dimensional structure of a complex substrate, particularly bulky chemical groups near the site of conjugation (the "soft spot"), physically obstructs the UGT enzyme's active site.[1] This interference can significantly slow down or even prevent the glucuronidation reaction and is a major factor in determining the selectivity of which atom on a molecule gets glucuronidated.[3][4] While often a strategy used by medicinal chemists to intentionally reduce metabolic clearance, it can pose a challenge for in vitro characterization.[1]
Q2: Why is my complex molecule showing little to no glucuronidation in my in vitro assay?
A2: Low or no detectable glucuronide formation for a complex molecule can stem from several issues:
-
True Steric Hindrance: The molecule's bulk may genuinely prevent it from being a substrate for the UGT isoforms present in your system.[2] Phenyl-substituted derivatives, for example, have been shown to resist glucuronidation by hepatic UGTs due to high steric hindrance.[2]
-
Suboptimal Assay Conditions: The efficiency of the reaction is highly dependent on factors like pH, incubation time, and the concentrations of the substrate, enzyme, and cofactor.[5]
-
Enzyme Latency: This is a critical and common issue in assays using microsomes. The active site of UGTs is located inside the lumen of the endoplasmic reticulum (ER), which creates a membrane barrier that limits access for the charged UDPGA cofactor.[4][6] This "latency" results in artificially low enzyme activity.[4][6]
-
Incorrect Enzyme Source: While human liver microsomes (HLMs) contain a mixture of UGTs, your specific molecule might be a substrate for a less abundant or extrahepatic isoform not well-represented in HLMs.[1][7]
Q3: What is "latency" and how does it critically affect my results?
A3: Latency refers to the phenomenon where the full catalytic activity of UGT enzymes in microsomal preparations is not observed.[4][6] This is because UGTs are membrane-bound proteins with their active site facing the ER lumen.[6][8] In standard microsomal vesicles, the membrane is intact and largely impermeable to the highly charged UDPGA cofactor in the buffer.[4] This transport barrier severely limits the reaction rate. To obtain biologically relevant kinetic data and avoid underpredicting clearance, this latency must be disrupted by permeabilizing the microsomal membrane.[6][9]
Q4: My kinetic data doesn't fit the classic Michaelis-Menten model. What should I do?
A4: It is common for UGT enzymes to exhibit atypical, non-Michaelis-Menten kinetics.[10] Instead of a simple hyperbolic curve, you may observe sigmoidal curves (indicating cooperative binding or autoactivation) or substrate inhibition profiles.[10][11] For example, the formation of estradiol-3-glucuronide, a UGT1A1-mediated reaction, consistently shows autoactivation kinetics that are best described by the Hill equation.[8][10] It is recommended to fit your data to both the Michaelis-Menten and Hill equations to determine the most appropriate model for an accurate assessment of the kinetic parameters.[10]
Q5: How can I improve the in vitro-in vivo correlation (IVIVC) for my glucuronidated compound?
A5: A persistent challenge in drug development is that in vitro glucuronidation clearance calculated from microsomal data often underpredicts the actual in vivo clearance by as much as 10-fold.[6][7] Several strategies can help improve this correlation:
-
Address Latency: Always use a membrane-disrupting agent like alamethicin in microsomal incubations to reveal maximal UGT activity.[6][9]
-
Use Hepatocytes: Intact hepatocytes are often a more reliable in vitro system as the transport processes are active, and they can more accurately predict hepatic clearance in vivo.[6][7] Cryopreserved hepatocytes have also shown excellent correlation for extensively glucuronidated drugs.[7]
-
Consider Extrahepatic Metabolism: Glucuronidation occurs in other tissues besides the liver, such as the kidney and intestine.[7][12] Including clearance data from these tissues, particularly for UGT1A9 substrates which are prominent in the kidney, can improve the overall prediction of systemic clearance.[13]
-
Account for Protein Binding: For acidic substrates, considering the effect of protein binding (e.g., by adding bovine serum albumin (BSA) to the incubation) is pivotal for accurate predictions.[7][13]
Section 2: Troubleshooting Guide
Problem: You are observing low or undetectable levels of your glucuronidated metabolite when incubating a complex molecule with human liver microsomes.
This guide provides a logical workflow to diagnose and solve the issue.
Caption: Troubleshooting Decision Tree for Low Glucuronidation.
Section 3: Experimental Protocols
Protocol 1: Standard In Vitro Glucuronidation Assay with Human Liver Microsomes (HLM)
This protocol is a general guideline for assessing the glucuronidation of a test compound. Optimization of concentrations and incubation times is recommended.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Test Compound (Substrate)
-
UDPGA (Cofactor)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Stopping Solution (e.g., ice-cold acetonitrile or methanol, potentially with an internal standard)
-
96-well plate or microcentrifuge tubes
-
Incubator/water bath at 37°C
Methodology:
-
Prepare Solutions:
-
Buffer Mix: Prepare a master mix of Tris-HCl buffer containing MgCl₂ (final concentration typically 5-10 mM).
-
Substrate Mix: Dissolve the test compound in a suitable solvent (e.g., DMSO, methanol) and dilute it in the buffer to the desired final concentrations. Keep the final solvent concentration low (<1%).
-
Cofactor Solution: Prepare a stock solution of UDPGA in buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add the HLM suspension to the Buffer Mix. The final protein concentration will vary depending on the UGT activity but a common range is 0.2-1.0 mg/mL.[14]
-
Add the Substrate Mix to the wells containing the HLMs and buffer.
-
Pre-incubate the plate for 3-5 minutes at 37°C to allow the components to reach thermal equilibrium.[14]
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding the UDPGA solution to each well. A typical saturating concentration is 2-5 mM.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 15, 30, 60 minutes). The time should be within the linear range of metabolite formation.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal or greater volume of ice-cold stopping solution (e.g., 100 µL of acetonitrile).[14]
-
-
Sample Processing & Analysis:
-
Centrifuge the plate/tubes (e.g., at 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis, typically by LC-MS/MS, to quantify the formation of the glucuronide metabolite.
-
Protocol 2: Activation of Microsomes with Alamethicin to Overcome Latency
This procedure should be integrated into the standard protocol to measure maximal UGT activity.
Procedure:
-
Before the pre-incubation step in Protocol 1, the microsomal suspension needs to be treated with alamethicin.
-
Prepare a stock solution of alamethicin in ethanol or DMSO.
-
Add the alamethicin stock solution directly to the diluted HLM suspension. The final concentration of alamethicin should be optimized, but a widely effective concentration is 50 µg per mg of microsomal protein .[8]
-
Incubate the alamethicin-microsome mixture on ice for 15-20 minutes to allow for pore formation in the membranes.
-
After this incubation, proceed with the standard assay protocol by adding this activated HLM suspension to the buffer and substrate mixes.
Section 4: Data Presentation
Table 1: Impact of Assay Conditions on UGT Activity
This table summarizes data showing how membrane permeabilization and the addition of cofactors can significantly increase observed reaction rates.[8]
| Substrate (Target UGT) | Treatment | Vmax (app) (nmol/mg/min) | Fold Increase vs. Untreated |
| Estradiol (UGT1A1) | Untreated Microsomes | ~0.06 | 1.0x |
| + Alamethicin | ~0.18 | ~3.0x | |
| + Alamethicin + Mg²⁺ | ~0.4 | ~6.7x | |
| Morphine (UGT2B7) | Untreated Microsomes | ~0.5 | 1.0x |
| + Alamethicin | ~1.0 | ~2.0x | |
| + Alamethicin + Mg²⁺ | ~2.5 | ~5.0x |
Data adapted from Fisher et al., 2000, illustrating the principle of activation.[8]
Table 2: Apparent Kinetic Parameters for Select UGT Substrates in Activated HLMs
This table provides example kinetic values for common UGT probe substrates, highlighting that different substrates can follow different kinetic models.[8]
| Substrate | Predominant UGT Isoform | Kinetic Model | Km (app) (mM) | Vmax (app) (nmol/mg/min) | Hill Coefficient (n) |
| Estradiol | UGT1A1 | Hill Equation | 0.017 | 0.4 | 1.8 |
| Acetaminophen | UGT1A6 | Hill Equation | 4 | 1.5 | 1.4 |
| Morphine | UGT2B7 | Michaelis-Menten | 2 | 2.5 | N/A |
These values were determined using alamethicin-activated human liver microsomes.[8]
Section 5: Visual Guides
Caption: UGT Latency and the Action of Alamethicin.
Caption: General Workflow for an In Vitro Glucuronidation Assay.
References
- 1. books.rsc.org [books.rsc.org]
- 2. DSpace [helda.helsinki.fi]
- 3. courses.washington.edu [courses.washington.edu]
- 4. courses.washington.edu [courses.washington.edu]
- 5. Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complexities of glucuronidation affecting in vitro in vivo extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of orally administered drugs and the value of nanocarriers in strategies for its overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of In Vitro Glucuronidation Clearance of a Range of Drugs in Human Kidney Microsomes: Comparison with Liver and Intestinal Glucuronidation and Impact of Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Selection of promoters and solvents for efficient glucuronidation
Welcome to the technical support center for optimizing in vitro glucuronidation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve efficient and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my UGT activity low or undetectable in microsomal preparations?
A1: Low UDP-glucuronosyltransferase (UGT) activity is a common issue, often attributed to the latency of the enzyme. The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can limit substrate access in in vitro microsomal preparations.[1][2] To overcome this, a pore-forming agent is typically required to disrupt the microsomal membrane and expose the active site.
Q2: What is a suitable promoter for enhancing UGT activity and what concentration should I use?
A2: Alamethicin is a widely used pore-forming peptide that effectively increases UGT activity by disrupting the microsomal membrane.[1][3] While historical protocols used higher concentrations, a recommended optimal universal concentration for alamethicin is 10 µg/mL for microsomal protein concentrations around 0.025 mg/mL.[4][5][6] It is important to note that for recombinant UGT enzymes, alamethicin is generally not required.[4][5][6]
Q3: My compound is poorly soluble in aqueous solutions. Which solvent should I use to prepare my stock solution?
A3: The choice of solvent is critical for compounds with low aqueous solubility. Commonly used organic solvents include dimethyl sulfoxide (DMSO), methanol (MeOH), and acetonitrile. However, it is crucial to minimize the final concentration of the organic solvent in the incubation mixture, as it can inhibit UGT activity. Acetonitrile has been shown to have minimal inhibitory effects on various UGT isoforms at concentrations up to 2% (v/v).[7] DMSO, on the other hand, can inhibit certain cytochrome P450 enzymes which might be relevant in broader drug metabolism studies.[7] For highly insoluble compounds, formulation strategies such as using co-solvents (e.g., polyethylene glycol), cyclodextrins, or surfactants may be considered.[8][9]
Q4: Can the choice of buffer affect my glucuronidation assay?
A4: Yes, the buffer system can influence UGT activity. Studies have shown that a 100 mM Tris-HCl buffer at pH 7.4 can result in greater microsomal glucuronidation activity for several UGT isoforms compared to potassium phosphate buffer.[10]
Q5: What are the optimal concentrations of co-substrates and co-factors?
A5: For optimal glucuronidation activity in human liver microsomes, the following concentrations are recommended:
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no glucuronide formation | 1. Enzyme Latency: The active site of UGTs in microsomes is not accessible to the substrate.[1][2] 2. Inactive Enzyme: Improper storage or handling of microsomes. 3. Sub-optimal Assay Conditions: Incorrect concentrations of co-factors or inappropriate buffer. | 1. Add a pore-forming agent: Incorporate alamethicin at a concentration of 10 µg/mL in your incubation with microsomes.[4][5] 2. Use fresh or properly stored enzymes: Ensure microsomes are stored at -80°C and thawed on ice immediately before use. 3. Optimize assay conditions: Use 100 mM Tris-HCl buffer (pH 7.4), 5 mM UDPGA, and 10 mM MgCl₂.[10] |
| High variability between replicates | 1. Poor substrate solubility: The compound may be precipitating in the aqueous incubation mixture. 2. Inconsistent pipetting. | 1. Check final solvent concentration: Ensure the final organic solvent concentration is low (ideally ≤1%). If solubility is still an issue, consider alternative formulation strategies.[7] 2. Ensure proper mixing and use calibrated pipettes. |
| Non-linear reaction kinetics | 1. Substrate or product inhibition: High substrate concentrations can sometimes lead to inhibition of the enzyme.[11] 2. Depletion of co-substrate (UDPGA). | 1. Perform enzyme kinetic studies: Determine the Km and Vmax for your substrate to ensure you are working within the linear range of the assay.[12] 2. Ensure UDPGA concentration is not limiting: Use a concentration of at least 5 mM.[10] |
| Unexpectedly low IC₅₀ values in inhibition studies | Non-specific binding of the inhibitor: The inhibitor may be binding to the microsomal protein, reducing its free concentration. | Include bovine serum albumin (BSA): Adding 2% BSA to the incubation can help to mitigate non-specific binding, particularly for UGT1A9 and UGT2B7.[4] |
Experimental Protocols
Standard In Vitro Glucuronidation Assay using Human Liver Microsomes
-
Prepare Reagents:
-
100 mM Tris-HCl buffer, pH 7.4.
-
100 mM MgCl₂ solution.
-
50 mM UDPGA solution.
-
Alamethicin stock solution (1 mg/mL in methanol).
-
Substrate and inhibitor stock solutions (typically in acetonitrile or DMSO).
-
Pooled human liver microsomes (store at -80°C).
-
-
Pre-incubation (Activation of Microsomes):
-
On ice, prepare a master mix containing Tris-HCl buffer, MgCl₂, and human liver microsomes (final protein concentration typically 0.025 - 0.1 mg/mL).
-
Add alamethicin to a final concentration of 10 µg/mg microsomal protein.
-
Incubate on ice for 15 minutes.[1]
-
-
Reaction Incubation:
-
Add the substrate to the pre-incubated microsome mixture.
-
Pre-warm the mixture at 37°C for 3-5 minutes.
-
Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analyze the supernatant for glucuronide metabolite formation using a validated analytical method, such as LC-MS/MS.
-
Data Presentation
Table 1: Recommended Concentrations of Promoters and Co-factors for Glucuronidation Assays
| Component | Enzyme Source | Recommended Concentration | Reference(s) |
| Alamethicin | Human Liver Microsomes | 10 µg/mL (at 0.025 mg/mL protein) | [4][5] |
| Recombinant UGTs | Not required | [4][5] | |
| UDPGA | Human Liver Microsomes | 5 mM | [10] |
| MgCl₂ | Human Liver Microsomes | 10 mM | [10] |
| Bovine Serum Albumin (BSA) | Human Liver Microsomes (for certain UGTs) | 2% (w/v) | [4] |
Table 2: Effect of Organic Solvents on UGT Activity
| Solvent | Concentration (v/v) | Effect on UGT Activity | Reference(s) |
| Acetonitrile | Up to 2% | No apparent inhibitory effects | [7] |
| Methanol | > 1% | Can inhibit certain CYP enzymes (CYP2C9, CYP2E1) which may be relevant in broader metabolism studies | [7] |
| DMSO | ≥ 0.1% | Can inhibit certain CYP enzymes (CYP2E1, CYP3A4, CYP2C9, CYP2C19) | [7] |
Visualizations
Caption: Experimental workflow for a standard in vitro glucuronidation assay.
Caption: Troubleshooting logic for addressing low UGT enzyme activity.
References
- 1. xenotech.com [xenotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a UDP-glucuronosyltransferase assay for trout liver S9 fractions: activity enhancement by alamethicin, a pore-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized assays for human UDP-glucuronosyltransferase (UGT) activities: altered alamethicin concentration and utility to screen for UGT inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzyme Kinetics of Uridine Diphosphate Glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the formation of orthoester by-products in glycosylation
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of orthoester by-products during glycosylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during glycosylation that may indicate the formation of orthoester by-products.
| Observation | Potential Cause | Recommended Action |
| Unexpected spot on TLC with intermediate polarity | Formation of a more lipophilic orthoester by-product. | 1. Confirm Identity: Use NMR spectroscopy to identify the characteristic orthoester proton and carbon signals. 2. Optimize Reaction Conditions: Refer to the tables below to adjust solvent, temperature, or catalyst. 3. Change Protecting Group: Consider a more sterically hindering or a non-participating group at the C2 position. |
| Low yield of the desired 1,2-trans glycoside | Reaction equilibrium favors the thermodynamically stable orthoester. | 1. In-situ Conversion: Add a catalytic amount of a Brønsted acid or a stronger Lewis acid (e.g., TMSOTf) to the reaction mixture to promote rearrangement of the orthoester to the desired glycoside.[1] 2. Pre-activation Strategy: Activate the glycosyl donor in the absence of the acceptor and a hindered base. The acid generated during the reaction can help convert any formed orthoester.[2] |
| Reaction stalls or is incomplete | The formed orthoester is stable under the reaction conditions and does not convert to the desired product. | 1. Increase Temperature: Carefully increasing the reaction temperature can sometimes facilitate the rearrangement of the orthoester.[3] However, this may also lead to other side reactions. 2. Change Lewis Acid: A stronger Lewis acid may be required to promote the conversion of a stable orthoester.[1] |
| Complex mixture of products observed by NMR/MS | Multiple side reactions are occurring, including orthoester formation. | 1. Simplify the System: Re-evaluate the choice of donor, acceptor, and protecting groups. 2. Lower the Temperature: Perform the reaction at a lower temperature to minimize side reactions.[3] 3. Use a Hindered Base: In some cases, a non-nucleophilic hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) can trap protons and favor orthoester formation, which can then be isolated and rearranged in a separate step if desired.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What is an orthoester by-product in the context of glycosylation?
An orthoester is a functional group with three alkoxy groups attached to a single carbon atom. In glycosylation, it typically forms as a cyclic structure involving the anomeric carbon (C1), the oxygen at C2, and the participating C2-acyl protecting group, which traps the glycosyl acceptor. This is a common side product when attempting to synthesize 1,2-trans glycosides using donors with a participating group at the C2 position.[5][6]
Q2: How can I detect the formation of an orthoester by-product?
Orthoester by-products can often be detected by:
-
Thin-Layer Chromatography (TLC): They typically appear as a new spot with a different polarity compared to the starting materials and the desired product. Visualization can be achieved using standard charring stains like ceric ammonium molybdate or p-anisaldehyde.[5][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of an orthoester can be confirmed by the appearance of characteristic signals in both ¹H and ¹³C NMR spectra. For example, the proton on the orthoester carbon often appears as a distinct singlet, and the carbon itself has a characteristic chemical shift.[4][8][9]
Q3: What factors influence the formation of orthoester by-products?
Several factors can influence the formation of orthoesters:
-
C2-Protecting Group: Acyl-type participating groups at the C2 position are essential for the formation of the intermediate dioxolenium ion, which can be trapped by the acceptor to form the orthoester.[5][6]
-
Glycosyl Donor and Acceptor: Sterically hindered donors and acceptors are more prone to forming orthoester by-products.[5][6] The basicity of the acceptor alcohol can also affect the outcome.[10]
-
Reaction Conditions: The choice of solvent, temperature, Lewis acid, and the presence of a base can significantly impact the ratio of desired glycoside to orthoester by-product.[1][2][3]
Q4: Can an orthoester be converted to the desired glycoside?
Yes, in many cases, the orthoester can be considered a kinetic product that can be converted to the thermodynamically more stable 1,2-trans glycoside. This rearrangement is typically promoted by acidic conditions, which can be achieved by adding a catalytic amount of a Brønsted acid or a stronger Lewis acid to the reaction mixture.[1][11]
Q5: Are there specific protecting groups that can prevent orthoester formation?
Yes, certain protecting groups have been designed to suppress orthoester formation while still allowing for the synthesis of 1,2-trans glycosides. For example, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to effectively suppress orthoester formation through a dual-participation mechanism.[12]
Data Summary
The following tables summarize the effect of various experimental parameters on the formation of orthoester by-products.
Table 1: Effect of C2-Protecting Group on Glycosylation Outcome
| C2-Protecting Group | Typical Outcome | Tendency for Orthoester Formation | Reference |
| Acetyl (Ac) | 1,2-trans glycoside | Moderate to High | [5][6] |
| Benzoyl (Bz) | 1,2-trans glycoside | Moderate to High | [4] |
| Pivaloyl (Piv) | 1,2-trans glycoside | Low (due to steric hindrance) | - |
| 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) | 1,2-trans glycoside | Very Low (Suppressed) | [12] |
| 2,2-dimethyltrimethylene (DMTM) phosphate | 1,2-trans glycoside | Low (Suppressed) | [2] |
Table 2: Influence of Reaction Conditions on Orthoester Formation
| Parameter | Condition | Effect on Orthoester Formation | Reference |
| Temperature | Low (-78 °C to -40 °C) | May favor kinetic orthoester product | [3] |
| High (Room temp. to reflux) | May promote rearrangement to glycoside, but can also lead to other side products | [10] | |
| Solvent | Dichloromethane (DCM) | Commonly used, can support orthoester formation | [2] |
| Acetonitrile (MeCN) | Can favor glycoside formation in some cases | [13] | |
| Diethyl ether (Et₂O) | Can influence stereoselectivity, may favor orthoester in some systems | - | |
| Catalyst | Weak Lewis Acid (e.g., Hg(CN)₂) | Can lead to orthoester formation | [1] |
| Strong Lewis Acid (e.g., AgOTf, TMSOTf) | Can promote rearrangement of orthoester to glycoside | [1][2] | |
| Base | Hindered, non-nucleophilic base (e.g., DTBMP) | Favors orthoester formation by scavenging protons | [2][4] |
| No Base | Can lead to in-situ rearrangement of orthoester due to generated acid | [2] |
Experimental Protocols
Protocol 1: General Glycosylation with Potential for Orthoester Formation (Helferich Conditions)
This protocol describes a typical glycosylation where orthoester formation is a possibility.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the glycosyl acceptor (1.0 eq) and molecular sieves (4 Å).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) and stir the suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Donor and Promoter Addition: Add the glycosyl donor (e.g., a peracetylated glycosyl bromide, 1.2 eq) followed by the Lewis acid promoter (e.g., Hg(CN)₂, 1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC. The orthoester, if formed, will typically be a new, less polar spot.
-
Quenching: Once the reaction is complete (as judged by the consumption of the limiting reagent), quench the reaction by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Work-up: Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove solids. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to separate the desired glycoside from the orthoester by-product and other impurities.
Protocol 2: Minimizing Orthoester Formation via a Pre-activation Approach
This protocol is designed to minimize orthoester formation by activating the donor before the addition of the acceptor and in the absence of a base.[2]
-
Donor Activation: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor (1.5 eq) in anhydrous DCM. Cool the solution to -78 °C. Add the activating agent (e.g., Tf₂O, 1.1 eq) and stir for a specified time to allow for the formation of the activated intermediate.
-
Acceptor Addition: In a separate flame-dried flask, dissolve the glycosyl acceptor (1.0 eq) in anhydrous DCM. This solution is then added dropwise via cannula to the activated donor solution at -78 °C.
-
Reaction Progression: Allow the reaction to slowly warm to a higher temperature (e.g., -40 °C or -20 °C) while monitoring by TLC.
-
Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., pyridine or saturated aqueous sodium bicarbonate). Follow the standard work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by silica gel column chromatography. This method should yield a higher ratio of the desired glycoside to the orthoester by-product.
Visualizations
Caption: Mechanism of orthoester formation in glycosylation.
Caption: General experimental workflow for glycosylation.
References
- 1. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. silicycle.com [silicycle.com]
- 8. Posttranslational modifications of intact proteins detected by NMR spectroscopy: application to glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycosylation States on Intact Proteins Determined by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05276K [pubs.rsc.org]
Strategies to improve the stability of acyl glucuronides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl glucuronides (AGs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to the inherent instability of these metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of acyl glucuronides.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly low or no detection of the acyl glucuronide metabolite. | Degradation due to improper sample pH. | Immediately acidify biological samples (plasma, urine, bile) to a pH of 3-4 using formic or acetic acid upon collection.[1][2] |
| Thermal degradation. | Keep samples on ice during processing and store them at -80°C for long-term stability.[3][4] | |
| Enzymatic hydrolysis by β-glucuronidases or esterases. | Add inhibitors of β-glucuronidases (e.g., saccharolactone) and esterases if enzymatic degradation is suspected, especially in microsomal incubations.[5] | |
| High variability in quantified acyl glucuronide concentrations between replicate samples. | Inconsistent sample handling and processing times. | Standardize all sample handling procedures, including the time from collection to stabilization and analysis. |
| Acyl migration leading to multiple isomers that may not be individually quantified. | Optimize chromatographic methods to separate the 1-β-O-acyl glucuronide from its positional isomers.[2][6] Consider quantifying the sum of all isomers if complete separation is not feasible. | |
| Formation of unexpected peaks during LC-MS analysis. | Intramolecular acyl migration to form positional isomers (2-, 3-, and 4-O-acyl glucuronides).[5][7][8] | Confirm the identity of these peaks using tandem mass spectrometry (MS/MS), as isomers often produce similar fragmentation patterns.[2] |
| Hydrolysis back to the parent drug (aglycone). | Analyze for the presence of the parent drug, which will co-elute if degradation has occurred. | |
| Difficulty in synthesizing or obtaining a stable analytical standard. | The inherent instability of the target acyl glucuronide. | Consider in vitro biosynthesis of the acyl glucuronide using human liver microsomes, followed by immediate use or stabilization for use as a reference standard.[5][9] An alternative is to use a rapid derivatization with hydroxylamine to form a more stable hydroxamic acid for confirmatory testing.[5] |
Frequently Asked Questions (FAQs)
Q1: What are acyl glucuronides and why are they a concern in drug development?
Acyl glucuronides are metabolites of drugs containing carboxylic acid functional groups.[3][4][7][8] This metabolic pathway, known as glucuronidation, generally serves to increase the water solubility of compounds, facilitating their excretion.[7][8] However, acyl glucuronides are chemically reactive and unstable.[3][4] They can undergo hydrolysis back to the parent drug and intramolecular acyl migration to form various positional isomers.[3][4][7][8] This instability can lead to challenges in accurately measuring their concentrations in biological fluids.[1] Furthermore, their reactivity has been linked to the formation of covalent protein adducts, which is a potential mechanism for drug toxicity and hypersensitivity reactions.[3][4][10][11]
Q2: What are the primary mechanisms of acyl glucuronide instability?
The two main degradation pathways for acyl glucuronides are:
-
Hydrolysis: The ester linkage of the acyl glucuronide can be cleaved, releasing the original carboxylic acid drug (aglycone). This reaction is pH-dependent and can be catalyzed by esterase enzymes.[3][7][8][12]
-
Intramolecular Acyl Migration: The acyl group can move from its initial C-1 position on the glucuronic acid ring to the C-2, C-3, or C-4 hydroxyl groups.[5][7][8] This rearrangement is a significant pathway for their degradation and is also influenced by pH.[3][4][12] The resulting isomers are often not substrates for β-glucuronidase.[7][8]
Q3: What factors influence the stability of acyl glucuronides?
Several factors can affect the stability of acyl glucuronides:
-
pH: Acyl glucuronides are most stable at an acidic pH (around 3-4). As the pH increases towards physiological (pH 7.4) and alkaline conditions, the rates of both hydrolysis and acyl migration increase significantly.[1][3][4][12][13]
-
Temperature: Higher temperatures accelerate the degradation of acyl glucuronides. Therefore, it is crucial to keep samples cold during processing and storage.[3][4]
-
Structure of the Parent Drug (Aglycone): The electronic and steric properties of the carboxylic acid drug influence the stability of its corresponding acyl glucuronide metabolite.[7][8] For instance, increased steric hindrance around the carbonyl group of the ester linkage can improve stability.
Q4: What are the best practices for collecting and storing biological samples containing acyl glucuronides?
To ensure the accurate measurement of acyl glucuronides, it is critical to implement proper sample handling and storage procedures:
-
Immediate Stabilization: Acidify biological matrices (e.g., plasma, urine) to a pH between 3 and 4 immediately after collection. This can be achieved by adding a small volume of a suitable acid, such as formic acid or acetic acid.[1][2]
-
Low-Temperature Handling: All sample processing steps should be conducted on ice or at refrigerated temperatures (2-8°C).
-
Long-Term Storage: For long-term storage, samples should be frozen and maintained at -80°C.
Q5: How can I assess the stability of a novel acyl glucuronide in my experiments?
The stability of an acyl glucuronide can be evaluated through in vitro incubation studies:
-
Incubation Conditions: The acyl glucuronide (either a synthetic standard or one generated in situ from the parent drug using liver microsomes) is incubated in a buffer at physiological pH (7.4) and temperature (37°C).[5]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4 hours) and the reaction is quenched, typically with an equal volume of cold acetonitrile containing formic acid to stabilize the remaining acyl glucuronide.[5]
-
Analysis: The samples are then analyzed by LC-MS/MS to measure the disappearance of the parent 1-β-O-acyl glucuronide and the appearance of its isomers and the hydrolyzed aglycone.[5][6] The degradation half-life can then be calculated.
Quantitative Data Summary
The stability of acyl glucuronides can vary significantly depending on the parent drug. The following table provides a summary of the in vitro half-lives of some common acyl glucuronides at physiological pH and temperature.
| Drug | Acyl Glucuronide Half-life (hours) at pH 7.4, 37°C |
| Diclofenac | 0.78[14] |
| Mefenamic Acid | 16.5[15] |
| Note: Half-lives are approximate and can vary depending on the specific experimental conditions. |
Key Experimental Protocols
Protocol 1: In Vitro Stability Assessment of an Acyl Glucuronide Standard
-
Preparation of Solutions:
-
Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.
-
Prepare a stock solution of the acyl glucuronide standard in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
-
Prepare a quenching solution of acetonitrile containing 1% formic acid.
-
-
Incubation:
-
Pre-warm the phosphate buffer to 37°C.
-
Spike the acyl glucuronide standard into the pre-warmed buffer to a final concentration of approximately 20 µM.[5]
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to an equal volume of the cold quenching solution.
-
-
Sample Analysis:
-
Vortex the quenched samples and centrifuge to pellet any precipitated proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to determine the concentrations of the acyl glucuronide and its degradation products.
-
Protocol 2: In Vitro Biosynthesis of Acyl Glucuronides using Human Liver Microsomes
-
Incubation Mixture Preparation (per 1.5 mL incubation): [5]
-
0.1 M potassium phosphate buffer (pH 7.4).
-
Human liver microsomes (final concentration of 1 mg/mL).
-
Parent drug (substrate, final concentration of 20 µM).
-
Alamethicin (final concentration of 50 µg/mL).
-
Magnesium chloride (MgCl₂) (final concentration of 5 mM).
-
D-saccharolactone (a β-glucuronidase inhibitor, final concentration of 1 mg/mL).
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) (cofactor, add to initiate the reaction).
-
-
Incubation:
-
Combine all components except UDPGA and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 2 hours).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of cold acetonitrile containing 1% formic acid.
-
Vortex and centrifuge the samples.
-
The supernatant, containing the biosynthesized acyl glucuronide, can be used for subsequent stability or reactivity studies.
-
Visualizations
Caption: Instability pathways of acyl glucuronides.
Caption: Troubleshooting workflow for acyl glucuronide analysis.
Caption: Decision tree for acyl glucuronide risk assessment.
References
- 1. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18O-Enabled High-Throughput Acyl Glucuronide Stability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The influence of physicochemical properties on the reactivity and stability of acyl glucuronides † - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on acyl migration and hydrolysis of tolmetin glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro and in vivo investigations into the interactions between the acyl glucuronide metabolite of diclofenac and serum albumin - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid with other glucuronic acid donors
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glucuronic acid donor is a critical determinant for the success of glycosylation reactions, profoundly influencing yield, stereoselectivity, and the overall efficiency of synthesizing glucuronides. This guide provides an objective comparison of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid and its methyl ester with other prevalent glucuronic acid donors. The information presented herein, supported by experimental data from peer-reviewed literature, is intended to assist researchers in making informed decisions for their synthetic challenges, particularly in the fields of drug metabolism, natural product synthesis, and glycobiology.
Performance Comparison of Glucuronic Acid Donors
The efficacy of a glycosyl donor is primarily evaluated based on its reactivity, the stereochemical outcome of the glycosylation, and the yield of the desired product. The choice of donor is often dictated by the nature of the glycosyl acceptor (the molecule to be glucuronidated), the desired anomeric configuration (α or β), and the overall synthetic strategy. Below is a summary of quantitative data from various studies, highlighting the performance of different glucuronic acid donors.
Table 1: Comparison of Glucuronyl Donors in the Glycosylation of (5R)-2,3,4,5-tetrahydro-5-hydroxymethyl-2-furanone
| Glycosyl Donor | Promoter/Activator | Solvent | Yield of β-glucuronide | Stereoselectivity | Reference |
| Methyl 3,4-di-O-benzyl-[(S)-1,2-O-(1-cyanoethylidene)]-α-D-glucopyranuronate | Not specified | Not specified | 69% | Exclusively β | [1] |
| Methyl (2-O-acetyl-3,4-di-O-benzyl-α-D-glucopyranosyl)uronate trichloroacetimidate | Not specified | Not specified | 71% | Exclusively β | [1] |
| Methyl 2-O-acetyl-3,4-di-O-benzyl-α-D-glucopyranuronate bromide | Not specified | Not specified | 45% | Exclusively β | [1] |
| Methyl 3,4-di-O-benzyl-[(S)-1,2-O-(1-ethoxyethylidene)]-α-D-glucopyranuronate | Not specified | Not specified | 28% | Exclusively β | [1] |
Table 2: Comparison of Imidate Donors in the Glucuronidation of Silylated Resveratrol
| Glycosyl Donor | Promoter/Activator | Solvent | Total Yield | Stereoselectivity | Reference |
| Benzoylated imidate donor | Not specified | Not specified | 84% | Not specified | [2] |
| Acetylated imidate donor | Not specified | Not specified | 71% | Not specified | [2] |
| Other imidate donors | Not specified | Not specified | 18-53% | Not specified | [2] |
Table 3: Glycosylation of Resveratrol with Different Donor Types
| Glycosyl Donor | Promoter/Activator | Solvent | Isolated Yield (3-O- / 4'-O-) | Stereoselectivity | Reference |
| Methyl acetobromoglucuronate | Not specified | Not specified | 13% / 18% | Not specified | [2] |
| Trichloroacetimidate donor | Trifluoromethanesulfonate | Not specified | 94% / 89% | Not specified | [2] |
In-Depth Analysis of Glucuronic Acid Donor Classes
Per-O-acetylated Glucuronic Acid and its Methyl Ester
1,2,3,4-Tetra-O-acetyl-β-D-glucuronic acid and its methyl ester are foundational donors due to their accessibility and stability.[3] They are typically activated by Lewis acids in methods like the Helferich glycosylation. While cost-effective, their reactivity is considered moderate, and reactions can sometimes result in lower yields due to the formation of byproducts.[3] However, a subsequent re-acetylation step can significantly improve the isolated yield.[3] The acetyl group at the C-2 position generally provides good neighboring group participation, leading to the formation of 1,2-trans (β) glycosides.[4]
Glycosyl Halides (Bromides and Chlorides)
Glycosyl bromides and chlorides, particularly the per-acetylated derivatives like acetobromo-α-D-glucuronic acid methyl ester, are classic donors used in the Koenigs-Knorr reaction.[4][5] This method involves activation with heavy metal salts, such as silver carbonate or silver oxide.[4] While historically significant, the use of stoichiometric amounts of toxic heavy metal promoters is a drawback. Modern modifications of the Koenigs-Knorr reaction utilize catalytic amounts of activators like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with silver(I) oxide, leading to milder conditions, faster reactions, and high yields.[6] The stereochemical outcome is largely influenced by the C-2 participating group, with acetyl groups favoring β-glycoside formation.[4][7]
Glycosyl Trichloroacetimidates
Developed by Schmidt, glycosyl trichloroacetimidates are highly reactive and versatile donors.[8][9] They are readily prepared from the corresponding 1-hydroxy sugar and trichloroacetonitrile.[8] Activation is achieved with a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) under mild conditions.[8] Their high reactivity often translates to high yields and shorter reaction times.[2] The stereoselectivity can be controlled by the choice of protecting groups and reaction conditions. A C-2 acetyl group will lead to β-glycosides, while non-participating groups like benzyl ethers can lead to mixtures or predominantly α-glycosides depending on the solvent and temperature.[4] However, the high reactivity can sometimes lead to the formation of a trichloroacetamide byproduct, which can be mitigated by procedural modifications like the "inverse glycosylation procedure".[10]
Thioglycosides
Thioglycosides are highly stable donors that can be activated by thiophilic promoters, such as N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[11] Their stability allows for a wide range of protecting group manipulations, making them ideal for complex oligosaccharide synthesis. The reactivity of thioglycoside donors can be modulated by the protecting groups on the sugar ring, a concept known as the "armed-disarmed" strategy.[12] Donors with electron-donating protecting groups (e.g., benzyl ethers) are "armed" and more reactive, while those with electron-withdrawing groups (e.g., acetyl esters) are "disarmed" and less reactive. This allows for chemoselective glycosylations.[12] The stereoselectivity is influenced by factors such as the solvent and the reactivity of the donor.[12][13]
Experimental Protocols
General Glycosylation Workflow
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction.
Caption: A generalized workflow for a chemical glycosylation reaction.
Koenigs-Knorr Glycosylation with Acetylated Glucuronic Acid Bromide
This protocol is a modern adaptation of the classic Koenigs-Knorr reaction.[6]
-
Preparation : To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl acceptor (1.0 equiv.), silver(I) oxide (2.0 equiv.), and activated molecular sieves in an anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Reaction : Cool the mixture to 0°C. Add a solution of the acetylated glucuronic acid bromide donor (1.2-1.5 equiv.) in anhydrous CH₂Cl₂ dropwise. Add a catalytic amount of TMSOTf (0.1-0.2 equiv.).
-
Monitoring : Stir the reaction at 0°C to room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Purification : Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Schmidt Trichloroacetimidate Glycosylation
This protocol is a general procedure for the use of highly reactive trichloroacetimidate donors.[8]
-
Preparation : In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equiv.) and the glucuronic acid trichloroacetimidate donor (1.2-1.5 equiv.) in anhydrous CH₂Cl₂. Add activated molecular sieves.
-
Reaction : Cool the mixture to the desired temperature (typically between -40°C and 0°C). Add a catalytic amount of TMSOTf or BF₃·OEt₂ (0.1-0.3 equiv.) dropwise.
-
Monitoring : Stir the reaction at the same temperature and monitor by TLC.
-
Work-up : Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Purification : Filter the mixture, concentrate the filtrate, and purify the residue by silica gel column chromatography.
Key Concepts in Donor Reactivity
The reactivity of glycosyl donors is a critical factor, especially in the synthesis of complex oligosaccharides where chemoselectivity is required. The "armed-disarmed" principle is a key concept in this regard.
Caption: The "armed-disarmed" principle of glycosyl donor reactivity.
Conclusion
The selection of a glucuronic acid donor is a multifaceted decision that depends on the specific synthetic target and strategy.
-
This compound and its derivatives are reliable and cost-effective donors, particularly for the synthesis of β-glucuronides, though they may require optimization to achieve high yields.
-
Glycosyl halides offer a classic and effective method, with modern protocols improving their practicality and efficiency.
-
Trichloroacetimidates are highly reactive donors that often provide excellent yields under mild conditions, making them a popular choice for many applications.
-
Thioglycosides provide exceptional stability and the ability to tune reactivity through the "armed-disarmed" principle, rendering them invaluable for the synthesis of complex glycoconjugates.
Ultimately, the optimal choice of donor requires careful consideration of the reactivity of the acceptor, the desired stereochemical outcome, and the overall synthetic plan. The experimental data and protocols provided in this guide serve as a valuable resource for navigating these choices and achieving successful glucuronidation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Contrasting reactivity of thioglucoside and selenoglucoside donors towards promoters: implications for glycosylation stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylated Glucuronic Acid and Trichloroacetimidate Donors in Glycosynthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a glycosyl donor is a critical determinant for the success of a glycosylation reaction, profoundly influencing yield, stereoselectivity, and the overall efficiency of complex oligosaccharide and glycoconjugate synthesis. This guide provides an objective comparison between two widely utilized classes of glycosyl donors: acetylated glucuronic acid donors and trichloroacetimidate donors, with a focus on their performance, supported by experimental data.
Overview of Donor Systems
Acetylated Glucuronic Acid Donors , typically in the form of glycosyl halides (e.g., bromides) or acetates, are classical glycosylating agents. Their reactivity is often modulated by the presence of electron-withdrawing acetyl groups, which can influence the stability of the oxocarbenium-like transition state. These donors are often favored for their relative stability and the potential for 1,2-trans-glycosylation through neighboring group participation by the C2-acetyl group.
Trichloroacetimidate Donors have emerged as highly reactive and versatile glycosylating agents.[1][2] Their popularity stems from their ease of preparation from the corresponding 1-hydroxy sugars and activation under mild acidic conditions.[3] The trichloroacetimidate leaving group is readily protonated, leading to a highly reactive glycosyl cation intermediate, which can then react with a glycosyl acceptor.
Quantitative Performance Data
The efficiency of a glycosylation reaction is primarily assessed by its yield and stereoselectivity. The following tables summarize representative data for glycosylations involving acetylated glucuronic acid donors and trichloroacetimidate donors. It is important to note that direct comparisons can be challenging due to the high dependency on the specific donor, acceptor, protecting groups, and reaction conditions.[2]
| Donor Type | Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Acetylated Glucuronic Acid Bromide | Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranosyluronate bromide | Morphine derivative | ZnBr₂ | - | - | 63 | 8:1 | [4] |
| Acetylated Glucuronic Acid Bromide | Acetylated glucosyluronate bromide | Phenolic acceptor | Silver triflate | - | 0 | 40 | 1:3 | [4] |
| Acetylated Glucuronic Acid Acetate | 1-O-acetyl derivative | Phenolic acceptor | BF₃·OEt₂ | - | - | 67 | - | [4] |
| Trichloroacetimidate | Per-O-benzylated glucosyl α-trichloroacetimidate | Various | B(C₆F₅)₃ | - | - | 70-92 | β-selective | [5] |
| Trichloroacetimidate | Acetylated glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate | Isoflavone | - | - | - | High | - | [4] |
| Trichloroacetimidate | Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucuronate | Phenolic acceptor | BF₃·OEt₂ | CH₂Cl₂ | - | 95 | β-selective | [6] |
| Trichloroacetimidate | 3,4-di-O-acetyl-α-D-galacturonate trichloroacetimidate | Galacturonate acceptor | TMSOTf | - | - | 67 | α-selective | [7] |
Reaction Mechanisms and Stereocontrol
The stereochemical outcome of a glycosylation reaction is a crucial aspect. The mechanisms for acetylated glucuronic acid donors and trichloroacetimidate donors differ, which in turn affects stereocontrol.
Acetylated Glucuronic Acid Donors: With a participating group like an acetyl group at the C2 position, the reaction often proceeds through a dioxolanium ion intermediate, leading to the formation of a 1,2-trans-glycosidic linkage (β-glycoside for glucuronic acid).
Trichloroacetimidate Donors: The stereoselectivity with trichloroacetimidate donors is more complex and can be influenced by factors such as the anomeric configuration of the donor, the solvent, and the temperature.[8] In the absence of neighboring group participation, the reaction can proceed through an SN2-like mechanism, leading to inversion of the anomeric configuration, or an SN1-like mechanism involving an oxocarbenium ion intermediate, which can lead to a mixture of anomers.
Experimental Protocols
Detailed methodologies are essential for reproducibility. Below are representative experimental protocols for glycosylation reactions using both types of donors.
General Procedure for Glycosylation using an Acetylated Glucuronic Acid Bromide Donor
This protocol is a generalized representation based on common practices in glycosynthesis.
-
Preparation of Reactants: The glycosyl acceptor (1.0 equiv) and the acetylated glucuronic acid bromide donor (1.2-1.5 equiv) are dried under high vacuum for several hours.
-
Reaction Setup: The dried reactants are dissolved in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon). Activated molecular sieves (4 Å) are added to the mixture.
-
Initiation: The mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C). A promoter, such as silver triflate (1.2-1.5 equiv), is added in one portion.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched (e.g., with saturated aqueous sodium bicarbonate solution). The mixture is filtered through a pad of Celite®, and the filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired glycoside.
General Procedure for Glycosylation using a Trichloroacetimidate Donor[1][2]
-
Preparation of Reactants: The glycosyl acceptor (1.0 equiv) and the trichloroacetimidate donor (1.1-1.5 equiv) are azeotropically dried with toluene and then kept under high vacuum.[1]
-
Reaction Setup: The flask containing the dried reactants is purged with argon. Anhydrous dichloromethane (CH₂Cl₂) is added, followed by activated 4 Å molecular sieves.[1][2]
-
Initiation: The mixture is cooled to a low temperature (e.g., -40 °C to -78 °C).[2] A catalytic amount of a Lewis acid promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.2 equiv), is added dropwise.[1][2]
-
Reaction Monitoring: The reaction is monitored by TLC until the donor is consumed.[1]
-
Quenching and Work-up: The reaction is quenched with a few drops of a base (e.g., triethylamine or pyridine) or saturated aqueous sodium bicarbonate.[1] The mixture is filtered through Celite®, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.[1]
-
Purification: The residue is purified by silica gel column chromatography to yield the final product.[1]
Logical Flow of Glycosylation Reactions
The following diagrams illustrate the generalized pathways for the activation and reaction of both donor types.
Caption: Activation of an acetylated glucuronic acid donor.
Caption: Activation of a trichloroacetimidate donor.
Conclusion
Both acetylated glucuronic acid donors and trichloroacetimidate donors are valuable tools in the arsenal of the synthetic carbohydrate chemist.
Acetylated glucuronic acid donors are well-established and can provide good stereoselectivity for 1,2-trans-glycosides due to neighboring group participation. However, they may require stoichiometric amounts of promoters and can sometimes lead to lower yields.[4]
Trichloroacetimidate donors offer high reactivity and can be activated with catalytic amounts of Lewis acids under mild conditions, often resulting in high yields.[1][5] However, controlling stereoselectivity can be more challenging and may require careful optimization of reaction conditions.[8] A known side reaction is the formation of a stable N-glycosyl trichloroacetamide byproduct.[1][3]
The choice between these two donor systems will ultimately depend on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. For the synthesis of 1,2-trans-glucuronides, acetylated donors remain a reliable option. For more challenging glycosylations or when higher reactivity is required, trichloroacetimidate donors often prove to be the superior choice.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetyl and Benzoyl Protecting Groups in Glucuronidation Strategies
In the intricate field of synthetic carbohydrate chemistry, particularly in the synthesis of glucuronide metabolites, the selection of appropriate protecting groups is a critical determinant of reaction efficiency, yield, and stereoselectivity. Among the most common choices for protecting hydroxyl functionalities are the acetyl (Ac) and benzoyl (Bz) groups. This guide provides a detailed, data-driven comparison of their performance in glucuronidation reactions, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Chemical Behavior
Both acetyl and benzoyl groups are acyl-type protecting groups, forming esters with the hydroxyls of glucuronic acid. They are classified as "disarming" groups because their electron-withdrawing nature reduces the reactivity of the glycosyl donor. This characteristic is often exploited to control the stereochemical outcome of glycosylation reactions. A key mechanism influenced by these groups is neighboring group participation . When an acetyl or benzoyl group is positioned at the C-2 of the glucuronic acid donor, it can assist in the departure of the anomeric leaving group, forming a cyclic oxonium ion intermediate. This intermediate sterically hinders attack from one face of the sugar ring, typically leading to the preferential formation of the 1,2-trans-glycosidic linkage (β-glucuronides).[1][2][3]
While both groups operate via this mechanism, their steric and electronic differences can lead to notable variations in reaction outcomes. The benzoyl group is sterically bulkier and generally more stable than the acetyl group, which may necessitate harsher conditions for its removal.[3]
Quantitative Performance Data
The choice between acetyl and benzoyl protecting groups can significantly impact glycosylation yield and stereoselectivity, with the optimal choice often depending on the specific glycosyl donor, acceptor, and reaction conditions. The following table summarizes experimental data from various studies to facilitate a direct comparison.
| Glycosyl Donor Type | Protecting Group | Glycosyl Acceptor | Promoter/Catalyst | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Glucosyluronate Bromide | Acetyl | Phenolic Acceptor (12) | Silver Triflate | 40 | 1:3 | [1] |
| Glucosyluronate Bromide | Benzoyl | Phenolic Acceptor (12) | Silver Triflate | 40 | Exclusive β | [1] |
| Trichloroacetimidate | Acetyl | Silylated Resveratrol | BF₃·OEt₂ | 71 | Not specified (β expected) | [1] |
| Trichloroacetimidate | Benzoyl | Isoflavone (51) | TMSOTf | 84 | Exclusive β | [1] |
Key Experimental Workflows and Mechanisms
The overall process for chemical glucuronidation involves several key stages, from the initial protection of the glucuronic acid starting material to the final deprotection of the synthesized glucuronide.
A critical factor in achieving high β-selectivity is the neighboring group participation of the C-2 acyl group. This mechanism proceeds through a stable cyclic intermediate.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key steps in a glucuronidation synthesis.
Per-O-acetylation of a Glucuronic Acid Derivative
This protocol is adapted from a procedure for the synthesis of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[4]
-
Objective: To protect all hydroxyl groups of a methyl glucuronate precursor with acetyl groups.
-
Materials: Methyl glucuronate derivative, acetic anhydride, anhydrous sodium acetate (NaOAc).
-
Procedure:
-
Combine the methyl glucuronate starting material (1.0 eq), anhydrous NaOAc (4.1 eq), and acetic anhydride (19 eq) in a round-bottomed flask equipped with a reflux condenser.
-
Place the reaction under a nitrogen atmosphere and heat the mixture to 90 °C with stirring for 1.5 to 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Proceed with an appropriate aqueous workup, typically involving dilution with a solvent like dichloromethane, followed by washing with water and saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the per-O-acetylated glucuronate.
-
Per-O-benzoylation of a Glucuronic Acid Derivative
This is a general procedure for the benzoylation of sugar hydroxyls.
-
Objective: To protect all hydroxyl groups of a glucuronic acid derivative with benzoyl groups.
-
Materials: Glucuronic acid derivative, benzoyl chloride (BzCl), pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve the glucuronic acid derivative (1.0 eq) in a mixture of pyridine and DCM at 0 °C under a nitrogen atmosphere.
-
Add benzoyl chloride (a slight excess per hydroxyl group, e.g., 1.2 eq/OH) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours (or overnight) until completion, as monitored by TLC.
-
Quench the reaction by adding methanol.
-
Perform an aqueous workup by diluting with DCM and washing sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
Glycosylation using a Trichloroacetimidate Donor
This protocol describes a common method for activating the anomeric center for glycosylation.
-
Objective: To couple the protected glucuronic acid donor with an alcohol (aglycone).
-
Materials: Per-O-acylated glucuronic acid trichloroacetimidate donor, alcohol acceptor (aglycone), anhydrous DCM, 4 Å molecular sieves, and a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂).
-
Procedure:
-
Dissolve the glycosyl donor (1.2-1.5 eq) and the alcohol acceptor (1.0 eq) in anhydrous DCM containing activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes under a nitrogen or argon atmosphere.
-
Cool the reaction to the desired temperature (e.g., -20 °C to 0 °C).
-
Add a catalytic amount of the Lewis acid promoter (e.g., 0.1-0.2 eq of TMSOTf) dropwise.
-
Stir the reaction at that temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a base, such as triethylamine or pyridine.
-
Filter the mixture through Celite, and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to isolate the protected glucuronide.
-
Deprotection of Acyl Groups
This is a mild and widely used method for removing acetyl groups.[5]
-
Objective: To selectively remove acetyl protecting groups.
-
Materials: Acetylated glucuronide, dry methanol, sodium methoxide (NaOMe) solution.
-
Procedure:
-
Dissolve the acetylated compound in dry methanol (2–10 mL/mmol) under an argon atmosphere and cool to 0 °C.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) until the solution becomes slightly basic (pH ~8-9).
-
Stir the mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the solution by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the deprotected product.
-
Removal of the more stable benzoyl groups typically requires stronger basic conditions.
-
Objective: To remove benzoyl protecting groups.
-
Materials: Benzoylated glucuronide, ethanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve the benzoylated compound in a suitable solvent like tetrahydrofuran (THF) or ethanol.
-
Add an aqueous or ethanolic solution of NaOH or KOH (e.g., 0.5 M).
-
Heat the mixture (e.g., to 80 °C) and stir for several hours, monitoring by TLC.[6]
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., 1 M HCl) or an acidic ion-exchange resin.
-
If a precipitate forms (e.g., sodium benzoate), it may be removed by filtration.
-
Concentrate the solution and purify the product, often involving reverse-phase chromatography due to the high polarity of the final compound.
-
Conclusion
Both acetyl and benzoyl groups are effective participating groups for achieving β-selective glucuronidation. The choice between them is nuanced and substrate-dependent.
-
Acetyl groups are more labile and can be removed under very mild Zemplén conditions, which is advantageous for sensitive aglycones. However, they may be more prone to orthoester side-product formation.[1]
-
Benzoyl groups are more robust, which can be beneficial during multi-step syntheses. They can offer higher yields and improved stereoselectivity in certain cases.[1] However, their removal requires stronger basic conditions (saponification), which might not be compatible with base-labile functionalities on the aglycone.
Ultimately, the optimal protecting group strategy must be determined empirically, considering the stability of the aglycone, the desired stereochemical outcome, and the overall synthetic plan. The data and protocols presented here serve as a foundational guide for making an informed selection.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Aquadocs Repository [aquadocs.org]
Validation of glucuronide synthesis methods using analytical techniques
For researchers, scientists, and drug development professionals, the synthesis of pure glucuronide metabolites is a critical step in a wide array of studies, from drug metabolism and pharmacokinetics to toxicology. The choice of synthetic methodology can significantly impact yield, purity, and scalability. This guide provides an objective comparison of the two primary methods for glucuronide synthesis—chemical and enzymatic—and details the analytical techniques essential for their validation.
Performance Comparison of Glucuronide Synthesis Methods
The selection of a synthesis method often depends on the specific requirements of the research, including the desired quantity of the glucuronide, the complexity of the aglycone, and available resources. Below is a summary of quantitative data comparing the performance of chemical and enzymatic approaches.
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-based) | Key Considerations |
| Typical Yield | 1.7% - 94% (highly substrate-dependent)[1] | 5.3% - 67% (can be highly efficient for specific substrates)[2] | Chemical synthesis yields can be variable and are often lower for complex aglycones. Enzymatic synthesis can offer higher yields for preferred substrates of the chosen UGT isoform. |
| Reaction Time | Several hours to days[3] | 1 - 24 hours[4] | Enzymatic reactions are often faster, but require an initial investment in enzyme screening and optimization. |
| Purity of Crude Product | Variable, often requires extensive purification to remove byproducts and reagents. | Generally high, with fewer byproducts.[5] | The high specificity of enzymes typically leads to cleaner reaction mixtures and simpler purification. |
| Scalability | Readily scalable to produce gram quantities.[6] | Scalability can be limited by the cost and availability of enzymes and cofactors. | Chemical synthesis is generally more amenable to large-scale production. |
| Substrate Scope | Broad applicability to a wide range of aglycones. | Limited by the substrate specificity of the UGT isoform used.[7] | Chemical methods offer greater flexibility for diverse chemical structures. |
| Stereoselectivity | Can be controlled with appropriate protecting groups, but mixtures of anomers can occur.[8] | Highly stereoselective, typically producing the β-anomer.[5] | Enzymatic synthesis provides excellent control over the stereochemistry of the glycosidic bond. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful synthesis and validation. The following sections provide methodologies for the key techniques discussed in this guide.
Chemical Synthesis: Koenigs-Knorr Reaction Protocol
The Koenigs-Knorr reaction is a classic and widely used method for the chemical synthesis of glycosides, including glucuronides.[8][9]
Materials:
-
Aglycone (substrate)
-
Acetobromo-α-D-glucuronic acid methyl ester (glycosyl donor)
-
Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) as a promoter
-
Anhydrous quinoline or other suitable anhydrous solvent
-
4 Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) for deprotection
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry all glassware thoroughly. Add the aglycone, silver carbonate, and activated 4 Å molecular sieves to a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Initiation: Dissolve the acetobromo-α-D-glucuronic acid methyl ester in anhydrous quinoline and add it dropwise to the stirred suspension of the aglycone mixture at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the silver salts and molecular sieves. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Protected Glucuronide: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Deprotection: Dissolve the purified protected glucuronide in a mixture of methanol and water. Add a solution of sodium hydroxide or lithium hydroxide and stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Purification: Neutralize the reaction mixture with an acidic resin or by adding acid. Remove the solvent under reduced pressure and purify the final glucuronide product by reversed-phase HPLC or other suitable chromatographic techniques.[2]
Enzymatic Synthesis Protocol using UDP-Glucuronosyltransferases (UGTs)
Enzymatic synthesis offers a highly specific and often more efficient route to glucuronide production, particularly for complex biomolecules.[5][10]
Materials:
-
Aglycone (substrate)
-
Recombinant human UGT isoform (e.g., from baculovirus-infected insect cells) or human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) as the sugar donor
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (if using microsomes)
-
Acetonitrile or methanol for reaction quenching
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
Procedure:
-
Enzyme Activation (for microsomes): If using HLMs, pre-incubate the microsomes with alamethicin on ice for 15-30 minutes to permeabilize the microsomal membrane.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, the activated UGT enzyme or microsomes, and the aglycone substrate.
-
Reaction Initiation: Pre-warm the reaction mixture to 37°C for a few minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (typically 1-4 hours). The optimal incubation time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol to precipitate the proteins.
-
Protein Removal: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Purification: The supernatant containing the synthesized glucuronide can be purified using various methods, including solid-phase extraction (SPE) or preparative reversed-phase HPLC. For SPE, condition a C18 cartridge, load the supernatant, wash with water to remove polar impurities, and elute the glucuronide with an appropriate concentration of methanol in water.
Validation of Glucuronide Synthesis using Analytical Techniques
Rigorous analytical validation is imperative to confirm the identity, purity, and quantity of the synthesized glucuronide. High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.
UPLC-MS/MS for Quantification and Purity Assessment
UPLC-MS/MS provides exceptional sensitivity and selectivity for the detection and quantification of glucuronides in complex mixtures.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase UHPLC column
Procedure:
-
Sample Preparation: Dilute the synthesized glucuronide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
Chromatographic Separation: Inject the sample onto the UHPLC system. Use a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% to 95% B over several minutes.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either positive or negative ion mode, depending on the analyte's properties. For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. Select a precursor ion (the molecular ion of the glucuronide) and one or two product ions (fragments of the glucuronide) for high specificity.
-
Data Analysis: Quantify the glucuronide by constructing a calibration curve using a certified reference standard. Assess purity by integrating the peak area of the target glucuronide and any impurities in the chromatogram.
¹H NMR for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of synthesized glucuronides, confirming the site of glucuronidation and the stereochemistry of the glycosidic bond.[6]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a sufficient amount (typically 1-5 mg) of the purified glucuronide in a deuterated solvent (e.g., D₂O, methanol-d₄, or DMSO-d₆).
-
Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum. Key signals to identify include the anomeric proton of the glucuronic acid moiety (typically a doublet between δ 4.5 and 5.5 ppm) and signals from the aglycone that are shifted upon glucuronidation.
-
Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure. The coupling constant of the anomeric proton (³J(H1,H2)) can help determine the stereochemistry of the glycosidic linkage (typically ~7-8 Hz for a β-anomer). Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can be employed for more complex structures to definitively assign all proton and carbon signals and confirm the connectivity between the glucuronic acid and the aglycone.[11]
Visualization of Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the workflows for glucuronide synthesis and validation.
Caption: Overall workflow for glucuronide synthesis and validation.
Caption: Step-by-step workflow of the Koenigs-Knorr chemical synthesis.
Caption: Workflow for enzymatic glucuronide synthesis.
Caption: Workflow for the analytical validation of synthesized glucuronides.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel system to determine activity of individual uridine 5′-diphospho-glucuronosyltransferase (UGT) isoforms: Recombinant UGT-beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
A Comparative Guide to the Efficiency of Lewis Acid Promoters in Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is a critical factor in achieving optimal yields and desired stereoselectivity in chemical glycosylation. This guide provides an objective comparison of commonly employed Lewis acid promoters, supported by experimental data, to assist researchers in navigating the complexities of glycosidic bond formation. This document delves into the performance of key Lewis acids, detailing their impact on reaction outcomes and providing insights into the underlying mechanistic pathways.
Performance Comparison of Common Lewis Acids
The efficacy of a Lewis acid in promoting glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the solvent system, and the reaction temperature. The following table summarizes quantitative data from various studies, highlighting the performance of trimethylsilyl trifluoromethanesulfonate (TMSOTf), boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃).
| Glycosyl Donor | Glycosyl Acceptor | Lewis Acid (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Galactosyl Trichloroacetimidate | Phenol | BF₃·OEt₂ (0.2) | CH₂Cl₂ | -20 | 0.5 | 95 | 1:15 | [1] |
| Galactosyl Trichloroacetimidate | Phenol | TMSOTf (0.1) | CH₂Cl₂ | -78 to 0 | 1 | 85 | 10:1 | [1] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | TMSOTf (0.2) | CH₂Cl₂ | -40 | 1 | 89 | >10:1 (α) | [1] |
| 1,2-Cyclopropaneacetylated Galactose | Monosaccharide | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -40 | 1 | 82 | 1:5 (β) | [1] |
| Thioglycoside (EWG protecting group) | Secondary Alcohol | SnCl₄ (1.0) | CH₂Cl₂ | -78 to -40 | 1 | 75 | β to α | [1] |
| D-Glycosamine Pentaacetates | Fluorogenic Acceptor | FeCl₃ | 1,2-dichloroethane | Reflux | N/A | "Satisfactory" | High α-stereoselectivity | [2][3] |
Key Observations:
-
TMSOTf vs. BF₃·OEt₂: The choice between these two popular Lewis acids can significantly influence the stereochemical outcome. With galactosyl donors, TMSOTf, a stronger Lewis acid, tends to favor the formation of the thermodynamically more stable α-glycoside via an Sₙ1-like pathway.[1][4] In contrast, the weaker Lewis acid BF₃·OEt₂ can promote an Sₙ2-like mechanism, leading to the β-glycoside.[1][4] For phenol O-glycosylation with glycosyl trichloroacetimidates bearing a 2-O-participating group, BF₃·OEt₂ provides excellent yields of the 1,2-trans-O-glycosides, whereas TMSOTf can lead to a mixture of anomers and side products.[4][5]
-
SnCl₄ and TiCl₄: Tin(IV) chloride and titanium(IV) chloride are effective in promoting glycosylation and anomerization.[6][7] TiCl₄ is generally a faster and superior catalyst for anomerization of O- and S-glucuronides to the α-anomer compared to SnCl₄.[6][7][8]
-
FeCl₃: As an inexpensive and environmentally benign catalyst, iron(III) chloride has demonstrated high efficiency and α-stereoselectivity in the glycosylation of glycosamine pentaacetates.[2][3]
-
Rare Earth Metal Triflates: Scandium(III) triflate (Sc(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄) are also potent Lewis acid catalysts in glycosylation reactions.[9]
Mechanistic Considerations: The Sₙ1/Sₙ2 Dichotomy
The stereochemical outcome of a glycosylation reaction is largely dictated by the mechanistic pathway. The choice of Lewis acid plays a crucial role in influencing whether the reaction proceeds through a dissociative Sₙ1-type mechanism, involving an oxocarbenium ion intermediate, or an associative Sₙ2-type mechanism.
-
Stronger Lewis Acids (e.g., TMSOTf): These tend to promote the formation of a more dissociated oxocarbenium ion, favoring an Sₙ1-like pathway which often leads to the thermodynamically more stable α-glycoside.[1]
-
Weaker Lewis Acids (e.g., BF₃·OEt₂): These may favor a more concerted Sₙ2-like mechanism, resulting in an inversion of stereochemistry at the anomeric center to form β-glycosides.[1]
It is important to note that this is a simplification, and the actual mechanism often lies on a continuum between these two extremes, influenced by all reaction parameters.[1]
Experimental Workflow
A generalized workflow for evaluating the efficiency of different Lewis acid promoters is depicted below. This process involves the systematic variation of the Lewis acid while keeping other reaction parameters constant to allow for a direct comparison of their effects on yield and stereoselectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in glycosylation. Below are general procedures for glycosylation reactions activated by TMSOTf and BF₃·OEt₂. These protocols are generalized and may require optimization for specific substrates.
General Protocol for TMSOTf-Catalyzed Glycosylation with a Trichloroacetimidate Donor
Materials:
-
Glycosyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine or pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the glycosyl acceptor and activated 4Å molecular sieves.[1]
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool the mixture to the desired temperature (e.g., -78 °C).[1]
-
In a separate flame-dried flask, dissolve the glycosyl trichloroacetimidate donor in anhydrous CH₂Cl₂.[1]
-
Slowly add the donor solution to the acceptor mixture via cannula.[1]
-
Add a catalytic amount of TMSOTf (typically 0.1-0.2 equivalents) dropwise to the reaction mixture.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding triethylamine or pyridine.[1]
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through celite to remove the molecular sieves.[1]
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.[1]
General Protocol for BF₃·OEt₂-Catalyzed Glycosylation
Materials:
-
Glycosyl donor (e.g., thioglycoside, glycosyl acetate)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4Å molecular sieves
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Triethylamine or pyridine (for quenching)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4Å molecular sieves.[1]
-
Dissolve the acceptor in anhydrous CH₂Cl₂ and cool to the desired temperature (e.g., 0 °C or -20 °C).[1]
-
In a separate flask, dissolve the glycosyl donor in anhydrous CH₂Cl₂.[1]
-
Add the donor solution to the acceptor mixture.[1]
-
Add BF₃·OEt₂ (typically 0.2 to 1.0 equivalents) dropwise to the reaction mixture.[1]
-
Monitor the reaction by TLC.[1]
-
Once the reaction is complete, quench with triethylamine or pyridine.[1]
-
Warm the reaction to room temperature, dilute with CH₂Cl₂, and filter through celite.[1]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
-
Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. FeCl3-catalyzed alpha-glycosidation of glycosamine pentaacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Revisit of the phenol O-glycosylation with glycosyl imidates, BF₃·OEt₂ is a better catalyst than TMSOTf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SnCl(4)- and TiCl(4)-catalyzed anomerization of acylated O- and S-glycosides: analysis of factors that lead to higher α:β anomer ratios and reaction rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Stereoselectivity of Glycosyl Donors
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of glycosidic bonds is a cornerstone of modern carbohydrate chemistry, with profound implications for the biological activity and therapeutic potential of glycoconjugates. The choice of glycosyl donor is a critical determinant of the stereochemical outcome of a glycosylation reaction. This guide provides an objective comparison of the performance of four common classes of glycosyl donors—trichloroacetimidates, thioglycosides, glycosyl halides, and n-pentenyl glycosides—supported by experimental data to aid in the rational design of synthetic strategies.
Factors Influencing Stereoselectivity
The stereochemical outcome of a glycosylation reaction, yielding either an α- or β-glycosidic linkage, is governed by a complex interplay of various factors. These include the nature of the leaving group on the glycosyl donor, the protecting groups on both the donor and acceptor, the solvent, the temperature, and the activation method.[1][2] Understanding these influences is paramount for achieving high stereoselectivity.
A key determinant is the nature of the protecting group at the C-2 position of the glycosyl donor. Participating groups , typically acyl-type protecting groups like acetyl (Ac) or benzoyl (Bz), can form a cyclic oxonium ion intermediate that shields one face of the molecule, leading to the formation of a 1,2-trans-glycoside.[2][3] Conversely, non-participating groups , such as benzyl (Bn) ethers, do not form this intermediate, and the stereochemical outcome is influenced by other factors, often leading to a mixture of anomers.[3]
Comparative Analysis of Glycosyl Donors
This section provides a comparative overview of the stereoselectivity of different glycosyl donors. The presented data is compiled from various sources and aims to provide a general trend. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are highly reactive and versatile glycosyl donors.[4][5] Their stereoselectivity is heavily influenced by the C-2 protecting group and the reaction conditions. With a participating group at C-2, they generally provide excellent stereoselectivity for the 1,2-trans product. In the absence of a participating group, the stereochemical outcome is less predictable and can be influenced by solvent effects and temperature.[6]
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2-O-Ac, 3,4,6-tri-O-Bn-Glc | Methanol | TMSOTf | CH2Cl2 | -20 | 1:99 | [5] |
| 2-O-Bn, 3,4,6-tri-O-Bn-Glc | Methanol | TMSOTf | CH2Cl2 | -20 | 85:15 | [5] |
| 2-azido, 3,4,6-tri-O-Bn-Gal | Phenol | BF3·OEt2 | CH2Cl2 | 0 | >95:5 (α) | [5] |
Thioglycosides
Thioglycosides are stable and widely used glycosyl donors that require activation by a thiophilic promoter.[7] Their stereoselectivity is also strongly dependent on the C-2 protecting group. The reactivity of thioglycosides can be "tuned" by the choice of protecting groups, a concept known as the "armed-disarmed" strategy.[8] More reactive "armed" donors often favor the formation of the α-anomer, while less reactive "disarmed" donors tend to give the β-anomer.[8]
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2-O-Ac, 3,4,6-tri-O-Bn-Glc | Cyclohexanol | NIS/TfOH | CH2Cl2 | -40 | 1:10 | [7] |
| 2-O-Bn, 3,4,6-tri-O-Bn-Glc | Cyclohexanol | NIS/TfOH | CH2Cl2 | -40 | 3:1 | [7] |
| 4,6-O-benzylidene-Man | Methanol | NIS/TMSOTf | CH2Cl2 | -20 | 1:9 (β) | [2] |
Glycosyl Halides
Glycosyl halides, particularly bromides and chlorides, are classic glycosyl donors.[9] Their reactivity and stereoselectivity are influenced by the nature of the halogen, the protecting groups, and the promoter, which is often a silver or mercury salt.[10] Similar to other donors, a participating group at C-2 generally leads to 1,2-trans glycosides.
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2,3,4,6-tetra-O-Ac-Glc (Br) | Methanol | Ag2CO3 | CH2Cl2 | RT | 1:9 | [9] |
| 2,3,4,6-tetra-O-Bn-Glc (Br) | Methanol | AgOTf | CH2Cl2 | RT | 2:1 | [9] |
| 2-deoxy-2-azido-Gal (Cl) | Cholesterol | AgClO4 | Toluene | RT | 85:15 (α) |
n-Pentenyl Glycosides
n-Pentenyl glycosides are versatile donors that can be activated under mild conditions, typically with an electrophilic halogen source. A key advantage is their stability to a wide range of reaction conditions used for installing and removing protecting groups. The stereoselectivity is influenced by the "armed-disarmed" principle, similar to thioglycosides.[8]
| Donor Protecting Groups | Acceptor | Promoter | Solvent | Temp (°C) | α/β Ratio | Reference |
| 2-O-Ac, 3,4,6-tri-O-Bn-Glc | 1-Octanol | IDCP | CH2Cl2 | RT | 1:5 | |
| 2-O-Bn, 3,4,6-tri-O-Bn-Glc | 1-Octanol | IDCP | CH2Cl2 | RT | 4:1 | |
| Per-O-benzyl-Glc | Methanol | NIS/TfOH | CH2Cl2 | 0 | 88:12 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and adapting glycosylation reactions. Below are representative procedures for each class of glycosyl donor.
General Procedure for Glycosylation with Trichloroacetimidates
A solution of the glycosyl trichloroacetimidate donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (5 mL/mmol of donor) is cooled to the desired temperature (e.g., -40 °C) under an argon atmosphere. A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at this temperature until thin-layer chromatography (TLC) indicates the consumption of the donor. The reaction is then quenched by the addition of triethylamine, and the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired glycoside.
General Procedure for Glycosylation with Thioglycosides
To a stirred solution of the thioglycoside donor (1.0 equiv), the glycosyl acceptor (1.5 equiv), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (10 mL/mmol of donor) at the specified temperature (e.g., -20 °C) under an argon atmosphere, is added N-iodosuccinimide (NIS) (1.2 equiv). After stirring for 10 minutes, a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) is added. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.
General Procedure for Glycosylation with Glycosyl Halides (Koenigs-Knorr Reaction)
A mixture of the glycosyl halide donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (10 mL/mmol of donor) containing acid scavenger (e.g., 2,6-di-tert-butyl-4-methylpyridine) is stirred with silver trifluoromethanesulfonate (AgOTf) (1.1 equiv) in the dark under an argon atmosphere at room temperature. The reaction is monitored by TLC. After completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to give the glycoside.
General Procedure for Glycosylation with n-Pentenyl Glycosides
To a solution of the n-pentenyl glycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane (5 mL/mmol of donor) containing powdered 4 Å molecular sieves is added N-iodosuccinimide (NIS) (1.5 equiv) at room temperature. The mixture is stirred for 15 minutes, then cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium thiosulfate, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by silica gel chromatography.
Visualization of Key Concepts
The following diagrams illustrate the fundamental mechanisms and factors influencing the stereoselectivity of glycosylation reactions.
Caption: General mechanism of a glycosylation reaction.
Caption: Key factors influencing the stereoselectivity of glycosylation.
Caption: Influence of C-2 protecting groups on stereoselectivity.
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl Trichloroacetimidate Derivatives [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]
- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Assessing the performance of bromide donors vs. imidate donors for glucuronidation
A Comparative Guide to Bromide and Imidate Donors in Glucuronidation
For Researchers, Scientists, and Drug Development Professionals
Glucuronidation is a critical metabolic pathway for the detoxification and excretion of a wide array of compounds, including drugs, xenobiotics, and endogenous substances. The chemical synthesis of glucuronides is essential for obtaining reference standards for metabolic studies, investigating the biological activity of metabolites, and developing prodrugs. The choice of the glycosyl donor is a pivotal factor in the success of a glucuronidation reaction, directly influencing yield, stereoselectivity, and substrate scope. This guide provides an objective comparison of two commonly employed classes of glycosyl donors: glycosyl bromides and trichloroacetimidates (imidate donors).
Performance Comparison: Bromide Donors vs. Imidate Donors
The selection of a suitable glycosyl donor is contingent upon the specific substrate and desired outcome of the glucuronidation reaction. While glycosyl bromides have been historically significant, trichloroacetimidate donors have emerged as a more efficient and versatile alternative in many applications.[1]
Key Performance Metrics:
-
Reaction Yield: Imidate donors generally provide higher reaction yields compared to bromide donors. For instance, in the synthesis of resveratrol glucuronides, the use of a trichloroacetimidate donor resulted in yields of 94% and 89% for the 3-O- and 4'-O-glucuronides, respectively, a significant improvement over methods employing bromide donors which often result in lower yields.[1]
-
Stereoselectivity: Imidate donors often exhibit superior stereoselectivity, predominantly yielding the β-glucuronide, which is the anomer typically formed in biological systems.[2] Glycosyl bromides, on the other hand, can lead to the formation of α/β mixtures, complicating purification and reducing the yield of the desired product.[1]
-
Reactivity and Stability: Imidate donors are highly reactive and can be activated under mild conditions, often with a catalytic amount of a Lewis acid.[3] While this high reactivity is advantageous for efficient glycosylation, it can also lead to the formation of byproducts like trichloroacetamide if the reaction conditions are not carefully controlled.[3] Glycosyl bromides, activated by heavy metal salts or under phase-transfer conditions, can be less reactive.[4]
-
Substrate Scope: Imidate donors have demonstrated broad applicability for the glucuronidation of a diverse range of substrates, including phenols, alcohols, and steroids.[2][5] While bromide donors are also versatile, their application can be limited by the harsh reaction conditions sometimes required for their activation.
Quantitative Data Summary
The following tables summarize the performance of bromide and imidate donors in the glucuronidation of various substrates as reported in the literature.
Table 1: Glucuronidation of Phenolic Compounds
| Substrate | Donor Type | Promoter/Catalyst | Yield (%) | α/β Ratio | Reference |
| Edaravone | Acetylated Bromide | Silver triflate | 40 | 1:3 | [1] |
| Edaravone | Benzoylated Bromide | Silver triflate | ~40 (β-glycoside + orthoester) | - | [1] |
| Resveratrol | Acetobromo-glucuronate | - | Low | - | [6] |
| Resveratrol | Trichloroacetimidate | TMSOTf | 94 (3-O-glucuronide) | - | [1] |
| Resveratrol | Trichloroacetimidate | TMSOTf | 89 (4'-O-glucuronide) | - | [1] |
| Quercetin | Glucosyluronate Bromide | Silver oxide | 40 | - | [1] |
| Quercetin | Trichloroacetimidate | - | 11 (overall) | Exclusive β | [1][2] |
| Urolithin-B | Trichloroacetimidate | BF3·OEt2 | 83-95 | Exclusive β | [2] |
Table 2: Glucuronidation of Steroidal Alcohols
| Substrate | Donor Type | Promoter/Catalyst | Yield (%) | Anomer | Reference |
| Androsterone | Tri-isobutyryl Imidate | - | 41 | β | [2] |
| Epiandrosterone | Tri-isobutyryl Imidate | - | 54 | β | [2] |
| Morphine | Isobutyryl Imidate | BF3/Et2O | 60 | Exclusive β | [2] |
Experimental Protocols
Below are generalized experimental protocols for glucuronidation reactions using bromide and imidate donors. It is crucial to note that optimal reaction conditions (e.g., solvent, temperature, and promoter) are substrate-dependent and require optimization.
Protocol 1: Glucuronidation using a Glycosyl Bromide Donor (Koenigs-Knorr Method)
This protocol is a generalized representation of the Koenigs-Knorr reaction.
Materials:
-
Glycosyl acceptor (the compound to be glucuronidated)
-
Acetylated or benzoylated glucosyluronate bromide (donor)
-
Silver salt promoter (e.g., silver triflate, silver oxide, or silver carbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile)
-
Molecular sieves (to ensure anhydrous conditions)
Procedure:
-
To a solution of the glycosyl acceptor in an anhydrous aprotic solvent, add freshly activated molecular sieves and stir under an inert atmosphere (e.g., argon or nitrogen).
-
Add the silver salt promoter to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or ambient temperature).
-
Add a solution of the glucosyluronate bromide donor in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed while monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding a scavenger for the promoter) and filter the mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired glucuronide.
-
Perform deprotection of the acetyl or benzoyl groups to yield the final glucuronide.
Protocol 2: Glucuronidation using a Trichloroacetimidate Donor
This protocol provides a general procedure for glucuronidation using a trichloroacetimidate donor.
Materials:
-
Glycosyl acceptor
-
Glucuronic acid trichloroacetimidate donor
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2))
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Molecular sieves
Procedure:
-
Dissolve the glycosyl acceptor and the trichloroacetimidate donor in anhydrous dichloromethane under an inert atmosphere.
-
Add activated molecular sieves to the mixture.
-
Cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C).
-
Add a catalytic amount of the Lewis acid (e.g., TMSOTf or BF3·OEt2) to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a base (e.g., pyridine or triethylamine).
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the protected glucuronide.
-
Carry out the necessary deprotection steps to afford the final glucuronide product.
Visualizations
Reaction Pathways
The following diagrams illustrate the generalized reaction pathways for glucuronidation using bromide and imidate donors.
Caption: Generalized reaction pathways for glucuronidation.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a chemical glucuronidation synthesis.
Caption: A generalized workflow for chemical glucuronidation.
Conclusion
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview [mdpi.com]
- 3. Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation of steroidal alcohols using iodosugar and imidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Comparative Reactivity of Armed and Disarmed Glycosyl Donors in Oligosaccharide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of glycosyl donors is a critical determinant in the successful synthesis of complex oligosaccharides. The "armed-disarmed" principle, a cornerstone of modern carbohydrate chemistry, provides a framework for predicting and exploiting the reactivity of these building blocks. This guide offers an objective comparison of armed versus disarmed glycosyl donors, supported by experimental data, to inform the rational design of synthetic strategies.
The reactivity of a glycosyl donor is profoundly influenced by the nature of its protecting groups. Glycosyl donors bearing electron-donating protecting groups, such as benzyl ethers, are termed "armed" donors and exhibit enhanced reactivity. Conversely, donors protected with electron-withdrawing groups, like acetyl or benzoyl esters, are "disarmed" and are significantly less reactive.[1][2] This difference in reactivity forms the basis of chemoselective glycosylation strategies, enabling the sequential and controlled assembly of oligosaccharides in a one-pot fashion.[3][4][5]
The concept has been further expanded to include "superarmed" donors, which are even more reactive than their armed counterparts, and "superdisarmed" donors, which show exceptionally low reactivity.[3] The ability to fine-tune the reactivity of glycosyl donors allows for the strategic construction of complex glycans by selectively activating a more reactive donor in the presence of a less reactive one, which serves as the acceptor.[6][7]
Quantitative Comparison of Glycosyl Donor Reactivities
To quantify the reactivity of different glycosyl donors, the concept of Relative Reactivity Values (RRVs) has been established.[5] These values are determined through competitive glycosylation experiments where two donors vie for a limited amount of a glycosyl acceptor. The ratio of the resulting products provides a quantitative measure of the relative reactivity of the two donors.
Below are tables summarizing the relative reactivity values for a selection of armed and disarmed thioglycoside donors. It is important to note that RRVs are dependent on the specific reaction conditions, including the promoter, solvent, and temperature.
Table 1: Relative Reactivity Values (RRVs) of Armed and Disarmed Thioglycoside Donors
| Glycosyl Donor | Protecting Groups | Type | Relative Reactivity Value (RRV) |
| Per-O-acetylated thiophenyl galactoside | Acetyl (Ac) | Disarmed | 1 (Reference) |
| Per-O-benzylated thiophenyl galactoside | Benzyl (Bn) | Armed | >100 |
| Per-O-acetylated thioethyl glucoside | Acetyl (Ac) | Disarmed | ~10 |
| Per-O-benzylated thioethyl glucoside | Benzyl (Bn) | Armed | High |
| 4-Nitrophenyl thiogalactoside | Benzoyl (Bz) | Disarmed | 0.042 |
| 4-Methoxyphenyl thiogalactoside | Benzoyl (Bz) | Disarmed | 18.1 |
Data compiled from various sources. RRVs are relative to the per-O-acetylated thiophenyl galactoside and are intended for comparative purposes.[8]
Table 2: Glycosylation Reaction Outcomes with Armed and Disarmed Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Reaction Time | Yield (%) |
| Armed: Per-O-benzylated thioglycoside | Disarmed: Partially benzoylated thioglycoside | IDCP | - | 91 |
| Superarmed Donor | Armed Acceptor | Iodine | - | 80 |
| Armed Donor | Disarmed Acceptor | NIS/TESOTf | - | High |
| Disarmed Donor | Standard Acceptor | AgOTf | - | 88 |
This table provides examples of reaction outcomes from various studies and is intended to illustrate the successful application of the armed-disarmed strategy. Yields and reaction times are highly substrate and condition dependent.[3]
Experimental Protocols
The following are detailed methodologies for key experiments to determine and apply the comparative reactivity of armed and disarmed glycosyl donors.
Protocol for Determining Relative Reactivity Values (RRVs) via Competitive Glycosylation
Objective: To quantitatively compare the reactivity of two different glycosyl donors.
Materials:
-
Glycosyl Donor A (unknown reactivity)
-
Glycosyl Donor B (reference donor)
-
Glycosyl Acceptor (e.g., methanol or a primary alcohol on a sugar)
-
Promoter (e.g., N-Iodosuccinimide (NIS)/Trifluoromethanesulfonic acid (TfOH))
-
Inert internal standard (for HPLC or NMR analysis)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
Procedure:
-
A mixture of Glycosyl Donor A (1.0 equiv.), Glycosyl Donor B (1.0 equiv.), the glycosyl acceptor (0.5 equiv.), and the internal standard are co-evaporated with anhydrous toluene and dried under high vacuum.
-
The dried mixture is dissolved in anhydrous DCM under an inert atmosphere (e.g., Argon), and freshly activated 4 Å molecular sieves are added.
-
The mixture is stirred at the desired temperature (e.g., -40 °C) for 30 minutes.
-
The promoter system (e.g., a pre-mixed solution of NIS and TfOH in DCM) is added dropwise to the stirred suspension.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once approximately 50% of the glycosyl acceptor has been consumed, the reaction is quenched by the addition of triethylamine.
-
The reaction mixture is filtered, concentrated, and analyzed by HPLC or ¹H NMR to determine the ratio of the products formed from Donor A and Donor B.
-
The RRV is calculated as the ratio of the product from Donor A to the product from Donor B.
Protocol for a One-Pot Glycosylation Reaction Using the Armed-Disarmed Strategy
Objective: To synthesize a trisaccharide using a sequential glycosylation strategy based on donor reactivity.
Materials:
-
Armed Glycosyl Donor (1.2 equiv.)
-
Disarmed Glycosyl Acceptor 1 (which is also a glycosyl donor) (1.0 equiv.)
-
Disarmed Glycosyl Acceptor 2 (1.5 equiv.)
-
Promoter System 1 (mild, e.g., NIS/TfOH)
-
Promoter System 2 (stronger, if necessary for the second coupling)
-
Anhydrous DCM
-
Activated molecular sieves (4 Å)
Procedure:
-
The armed glycosyl donor and the disarmed glycosyl acceptor 1 are combined in a flask with activated 4 Å molecular sieves in anhydrous DCM under an inert atmosphere.
-
The mixture is stirred at the appropriate temperature (e.g., -20 °C).
-
Promoter System 1 is added to selectively activate the armed donor.
-
The reaction is monitored by TLC until the armed donor is consumed.
-
Upon completion of the first glycosylation, Glycosyl Acceptor 2 is added to the reaction mixture.
-
If necessary, a more potent promoter system is added to activate the now disarmed disaccharide donor (the product of the first reaction).
-
The reaction is allowed to proceed until completion, as monitored by TLC.
-
The reaction is quenched, filtered, and the trisaccharide product is purified by column chromatography.
Visualizing the Concepts
To further elucidate the principles and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The "Armed-Disarmed" principle in glycosyl donors.
Caption: Workflow for determining Relative Reactivity Values (RRVs).
References
- 1. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 2. Armed and disarmed saccharides - Wikipedia [en.wikipedia.org]
- 3. Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligosaccharide synthesis and library assembly by one-pot sequential glycosylation strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals handling 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic acid, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. Although not classified as a hazardous substance under Regulation (EC) No 1272/2008 (CLP) or the 2012 OSHA Hazard Communication Standard, this compound requires careful management as a standard laboratory chemical.[1]
Immediate Safety and Handling
Before disposal, it is crucial to manage the chemical safely. Always wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat.[1] In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.
-
Inhalation: Remove to fresh air.
For large spills, evacuate the area and ventilate. Spilled solid material should be swept up mechanically, avoiding dust formation, and placed in a suitable, labeled container for disposal.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₈O₁₁[2] |
| Molecular Weight | 362.29 g/mol [2] |
| Appearance | White to off-white powder or solid |
| Melting Point | 175-177 °C[3][4] |
| Solubility | Soluble in Dichloromethane, Ethyl acetate[3][4] |
| Storage Temperature | 2-8°C is recommended for long-term storage.[3][5] |
Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. Do not empty it into drains.[1] The recommended disposal method depends on the quantity and whether it is contaminated with other hazardous materials.
Step 1: Waste Assessment
-
Uncontaminated: Pure, expired, or unwanted this compound.
-
Contaminated: Mixed with other chemicals, solvents, or biological materials. The disposal of contaminated waste must consider the hazards of all constituents.
Step 2: Waste Segregation and Collection
-
Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name and indicate that it is non-hazardous waste.
-
Contaminated packaging should be treated in the same manner as the substance itself.[1]
Step 3: Disposal Route
-
Small, Uncontaminated Quantities: For very small "de minimis" quantities, some institutional guidelines may permit disposal as regular solid waste, provided it is securely contained. However, the most prudent approach is to treat it as chemical waste.
-
Large Quantities and Contaminated Waste: This must be disposed of through a licensed chemical waste disposal service. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Experimental Workflow for Disposal
Caption: Disposal decision workflow for this compound.
Logical Relationships in Safety and Disposal
Caption: Logical relationships in the safe handling and disposal of laboratory chemicals.
References
Essential Safety and Operational Guidance for Handling 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronic Acid. Adherence to these procedural guidelines is critical for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, standard laboratory chemical handling precautions are required to mitigate potential risks associated with fine powders and accidental exposure.[1] A risk assessment should always be conducted prior to handling.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (powder-free) | Prevents direct skin contact. Powder-free gloves are recommended to avoid contamination of the work area.[2] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from dust and potential splashes.[2][3] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[2] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[3] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
The material should be stored at room temperature.
-
-
Preparation and Weighing:
-
All weighing and initial dilutions of the powdered compound should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize dust inhalation.
-
Use local and general ventilation to control exposure.[1]
-
Take precautionary measures against static discharge, as deposited combustible dust can have explosion potential.[1]
-
Ground/bond the container and receiving equipment.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
-
Experimental Use:
III. Disposal Plan
Proper disposal of chemical waste is crucial for environmental and workplace safety.
-
Contaminated Materials:
-
All disposable PPE (gloves, masks, etc.) and any materials used for cleaning spills (e.g., absorbent pads) that have come into contact with the compound should be collected in a designated, labeled hazardous waste container.
-
Place contaminated items in an appropriate container to avoid environmental contamination.[1]
-
-
Unused Product:
-
Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain or in general waste.
-
Keep the chemical away from drains, surface water, and ground water.[1]
-
IV. Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposal for this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
